2-Nitroaniline-4-sulfonic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-nitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLLZDZTQPBHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060669 | |
| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
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Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
616-84-2 | |
| Record name | 4-Amino-3-nitrobenzenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
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| Record name | 2-Nitroaniline-4-sulfonic acid | |
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| Record name | 2-Nitroaniline-4-sulfonic acid | |
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| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
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| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |
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| Record name | 4-amino-3-nitrobenzenesulphonic acid | |
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Foundational & Exploratory
Technical Guide: 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 2-Nitroaniline-4-sulfonic acid, a significant chemical intermediate. The following sections detail its chemical properties, synthesis protocols, and key applications, with a focus on data presentation and experimental methodologies.
Chemical Identification and Properties
This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, is an aromatic sulfonic acid with the CAS Number 616-84-2 .[1][2] It is characterized by the presence of nitro, amino, and sulfonic acid functional groups attached to a benzene ring.[1] This unique combination of functional groups imparts specific reactivity and solubility, making it a valuable precursor in various chemical syntheses.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 616-84-2[1][2][3][4][5] |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid[1] |
| Synonyms | Ortho Nitro Aniline Para Sulphonic Acid (ONAPSA)[1][4] |
| Molecular Formula | C₆H₆N₂O₅S[1][3][4] |
| Molecular Weight | 218.19 g/mol [1][3][4] |
| InChI | InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13)[1] |
| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N[1] |
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Yellow crystalline solid[1] |
| Solubility | High solubility in water[1] |
| Density | 1.7 ± 0.1 g/cm³[3] |
| LogP | 0.88[3] |
| Index of Refraction | 1.662[3] |
| Stability | Stable at room temperature in closed containers under normal storage and handling conditions.[3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several methods, primarily involving the nitration and sulfonation of aniline or its derivatives.
Synthesis via Nitration and Sulfonation of Aniline
This is a common laboratory-scale synthesis method.
Experimental Protocol:
-
Nitration of Aniline: Aniline is carefully treated with a nitrating mixture, typically a combination of concentrated sulfuric acid and concentrated nitric acid. This reaction is highly exothermic and requires strict temperature control to favor the formation of the ortho-nitro isomer.
-
Sulfonation of o-Nitroaniline: The resulting ortho-nitroaniline is then sulfonated using concentrated sulfuric acid (oleum may also be used). The reaction mixture is heated to drive the sulfonation reaction to completion, yielding this compound.[1]
Synthesis via Desulfonation
An alternative method involves the desulfonation of a sulfonated precursor.
Experimental Protocol:
-
Preparation of 2-nitro-4-sulfonic aniline: The starting material, 2-nitro-4-sulfonic aniline, is dissolved in a high-boiling point, polar solvent such as sulfolane.[6]
-
Desulfonation Reaction: An acid, such as phosphoric acid, is added to the solution.[6] The reaction mixture is heated to approximately 120°C to facilitate the desulfonation process.[6] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).[6]
-
Solvent Removal: After the reaction is complete, the high-boiling point solvent is removed under reduced pressure at a temperature of 80-90°C.[6]
-
Work-up: Water is added to the resulting concentrate, and the pH is adjusted to 8 with a base like sodium hydroxide.[6] The product is then extracted using an organic solvent such as ethyl acetate.[6]
Applications
This compound is a crucial intermediate in several industrial applications, primarily in the manufacturing of dyes and pigments.
-
Dye Manufacturing: It serves as a precursor for the synthesis of a wide variety of azo dyes and other colorants.[1] The presence of the amino group allows for diazotization reactions, which are fundamental in the formation of azo compounds.[1]
-
Pigment Production: This compound is utilized in the creation of pigments for various applications, including textiles, coatings, and plastics.[1]
-
Organic Synthesis: The reactive functional groups of this compound make it a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and herbicides.[1]
-
Potential Biological Activity: Some research suggests that this compound may exhibit antimicrobial and cytotoxic properties, indicating potential for further investigation in pharmaceutical applications.[1]
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound from aniline.
Caption: Synthesis workflow of this compound.
Role as a Dye Intermediate
This diagram shows the logical relationship of this compound as a key intermediate in the production of azo dyes.
Caption: Role as a dye intermediate.
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[3] Inhalation may cause severe respiratory tract irritation.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.[7] Store in a cool, dry place in a tightly closed container.[4] In case of spills, avoid generating dust and clean up immediately.[3] For detailed safety information, refer to the Safety Data Sheet (SDS).
References
- 1. Buy this compound | 616-84-2 [smolecule.com]
- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]
- 3. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 4. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 5. This compound | 616-84-2 [chemicalbook.com]
- 6. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physical Properties of 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2-Nitroaniline-4-sulfonic acid (CAS No: 616-84-2), an important intermediate in the synthesis of dyes and pigments.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Physical and Chemical Properties
This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, is a yellow crystalline solid.[1] Its chemical structure, featuring an aniline ring substituted with both a nitro group and a sulfonic acid group, gives it unique properties, including high solubility in water, which is advantageous in many of its applications.[1] The presence of these functional groups makes it a key precursor in the production of various azo dyes.[1]
Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆N₂O₅S | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Melting Point | >300 °C (decomposes, with a peak at 328 °C) | [1] |
| Density (calculated) | 1.559 g/cm³ | [1] |
| Water Solubility | 180 g/L | [1] |
| pKa (-SO₃H) | -0.55 ± 0.50 | [2] |
| Appearance | Light yellow crystalline powder | [1] |
Experimental Protocols
This section details the methodologies for determining the key physical properties of this compound.
Melting Point Determination
The melting point of this compound, which is also its decomposition temperature, can be determined using a capillary melting point apparatus, such as a Mel-Temp apparatus or a Thiele tube setup.[3]
Procedure:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[4]
-
The capillary tube is placed in the heating block of the apparatus.[4]
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[3]
-
The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range.[4] Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.
Aqueous Solubility Determination (Shake-Flask Method)
The solubility of this compound in water can be quantitatively determined using the shake-flask method, a reliable technique for establishing equilibrium solubility.[5]
Procedure:
-
An excess amount of solid this compound is added to a known volume of deionized water in a flask.
-
The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After agitation, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. This can be achieved by filtration through a membrane filter (e.g., 0.45 µm pore size).[6]
-
The concentration of this compound in the clear filtrate is then determined using a suitable analytical method, such as UV-Vis spectroscopy, by comparing the absorbance to a calibration curve of known concentrations.[5]
Spectroscopic Analysis
Infrared (IR) Spectroscopy: An IR spectrum of this compound can be obtained using the KBr pellet method with a Fourier-Transform Infrared (FTIR) spectrophotometer.[1]
Procedure:
-
A small amount of the dry sample is intimately mixed with dry potassium bromide (KBr).
-
The mixture is pressed under high pressure to form a transparent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.
Key expected vibrational modes include:
-
O–H stretch (SO₃H) & N–H stretch: A broad band around 3420 cm⁻¹[1]
-
Ar–C-H stretch: A medium intensity band around 3090 cm⁻¹[1]
-
Asymmetric NO₂ stretch: A strong band at 1532 cm⁻¹[1]
-
Symmetric NO₂ stretch: A strong band at 1348 cm⁻¹[1]
-
S=O stretches of SO₃H: Strong bands at 1225 and 1182 cm⁻¹[1]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the experimental workflow for the synthesis of this compound from o-nitroaniline.[7]
Caption: Synthesis workflow for this compound.
Logical Relationship of Functional Groups to Physical Properties
The physical properties of this compound are a direct consequence of its constituent functional groups. The following diagram illustrates this relationship.
Caption: Influence of functional groups on physical properties.
References
- 1. Buy this compound | 616-84-2 [smolecule.com]
- 2. 616-84-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
An In-depth Technical Guide to 2-Nitroaniline-4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitroaniline-4-sulfonic acid (CAS 616-84-2), a versatile aromatic organic compound with significant applications in the chemical and pharmaceutical industries. This document details its chemical structure, properties, synthesis, reactivity, and potential biological activities, presenting data in a structured and accessible format for professionals in research and development.
Chemical Identity and Properties
This compound, systematically named 4-amino-3-nitrobenzenesulfonic acid, is a yellow crystalline solid.[1] Its chemical structure incorporates an aniline ring substituted with a nitro group and a sulfonic acid group, which impart unique reactivity and solubility characteristics.[1]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid[1] |
| CAS Number | 616-84-2[1] |
| Molecular Formula | C₆H₆N₂O₅S[1] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N[1] |
| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 218.19 g/mol [1] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | >300 °C[1] |
| Boiling Point | Not available |
| Solubility | High solubility in water[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through the sulfonation of o-nitroaniline. The following is a representative experimental protocol.
Experimental Protocol: Synthesis by Sulfonation of o-Nitroaniline
Materials:
-
o-Nitroaniline
-
Concentrated sulfuric acid
-
Mixed solvent (e.g., monochlorobenzene and dichlorobenzene)
-
Anhydrous sodium sulfite
-
Sodium carbonate (Na₂CO₃) solution
-
Saturated salt water
-
Hydrochloric acid (HCl)
Procedure:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add 60 mL of the mixed solvent and 0.1 mol of o-nitroaniline.
-
With stirring, gradually heat the mixture using an oil bath to melt the o-nitroaniline.
-
Slowly add concentrated sulfuric acid to form the salt of o-nitroaniline.
-
After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction.
-
Throughout the reaction, continuously drip in the solvent and simultaneously distill it off to maintain a relatively constant solvent volume in the reactor.
-
After the reaction is complete, cool the mixture and decant the solvent.
-
Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.
-
Adjust the pH of the solution to 8-9 using a sodium carbonate solution and filter to remove any insoluble impurities.
-
Transfer the filtrate to a beaker containing saturated salt water and add a small amount of anhydrous sodium sulfite.
-
Acidify the solution with hydrochloric acid to a pH of 2.2 and allow it to stand for complete crystallization.
-
Filter the precipitated product, wash it with cold water, and dry to obtain this compound.
Spectroscopic Data
The structural identification of this compound is confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Key Data |
| IR (Infrared) Spectroscopy | Vibrational Bands (cm⁻¹): 3420 (O-H & N-H stretch), 3090 (Ar-C-H stretch), 1532 (asymmetric NO₂ stretch), 1348 (symmetric NO₂ stretch), 1225, 1182 (S=O stretches)[1] |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Chemical Shifts (δ, ppm): 8.03, 7.89, 7.62, 6.55[1] |
| Mass Spectrometry (MS) | m/z (relative intensity %): 218 ([M]⁺, 12), 187 ([M-SO₃H]⁺, 100), 170 ([M-NO₂]⁺, 44)[1] |
Reactivity and Applications
The functional groups present in this compound dictate its chemical reactivity. The nitro group can be readily reduced to an amino group, and the amino group can undergo diazotization reactions. The sulfonic acid group enhances water solubility and can participate in electrophilic substitution reactions.[1]
These reactive properties make it a crucial intermediate in the synthesis of a variety of organic molecules. Its primary application lies in the manufacturing of azo dyes and pigments.[1] It also serves as a building block in the synthesis of pharmaceuticals, herbicides, and other specialty chemicals.[1]
Biological Activity and Potential in Drug Development
Preliminary research suggests that this compound exhibits antimicrobial and cytotoxic properties.[1] However, the specific mechanisms of action and the signaling pathways involved are currently not well understood and are areas of ongoing investigation.[1] Its potential as a scaffold in drug design warrants further exploration, particularly in the development of novel antimicrobial or anticancer agents. Due to the nascent stage of research in this area, no specific signaling pathway diagrams can be provided at this time.
References
An In-Depth Technical Guide to 4-amino-3-nitrobenzenesulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-3-nitrobenzenesulfonic acid, systematically known by its IUPAC name 4-amino-3-nitrobenzenesulfonic acid , is an important organic intermediate.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance in drug discovery and development. This compound, also commonly referred to as 2-Nitroaniline-4-sulfonic acid, is a derivative of aniline and benzenesulfonic acid, featuring both a nitro and an amino group on the benzene ring.[2] These functional groups impart a versatile reactivity to the molecule, making it a valuable building block in the synthesis of a range of chemical entities, including dyes and potential therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of 4-amino-3-nitrobenzenesulfonic acid is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid | [1] |
| Common Name | This compound | [1] |
| CAS Number | 616-84-2 | [1][3] |
| Molecular Formula | C₆H₆N₂O₅S | [3] |
| Molecular Weight | 218.19 g/mol | [1][3] |
| Appearance | Light yellow crystalline powder | |
| Melting Point | >300 °C | |
| Solubility | Soluble in water | [2] |
| pKa | -0.55 ± 0.50 (Predicted) |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 4-amino-3-nitrobenzenesulfonic acid.
| Technique | Data Highlights | Source |
| ¹³C NMR | Spectra available | PubChem[1] |
| Mass Spectrometry | GC-MS data available, NIST Number: 229418 | PubChem[1] |
| Infrared (IR) Spectroscopy | KBr wafer technique data available for related compounds | PubChem |
Synthesis of 4-amino-3-nitrobenzenesulfonic acid
The synthesis of 4-amino-3-nitrobenzenesulfonic acid can be achieved through several methods. A common approach involves the sulfonation of o-nitroaniline.
Experimental Protocol: Sulfonation of o-Nitroaniline
This protocol describes a general laboratory-scale synthesis of 4-amino-3-nitrobenzenesulfonic acid.
Materials:
-
o-Nitroaniline
-
Fuming sulfuric acid (oleum)
-
Ice
-
Sodium chloride
-
Glass reaction vessel with a stirrer
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
In a well-ventilated fume hood, carefully add o-nitroaniline to fuming sulfuric acid (oleum) in a reaction vessel, while stirring and maintaining the temperature below a specified safe limit.
-
Once the addition is complete, slowly heat the reaction mixture to a temperature of 110-115°C and maintain it for several hours until the sulfonation is complete. The completion of the reaction can be monitored by checking for the absence of the starting material (e.g., by thin-layer chromatography).
-
After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
To precipitate the product, add sodium chloride to the aqueous solution. The sodium salt of 4-amino-3-nitrobenzenesulfonic acid will precipitate out.
-
Collect the precipitate by vacuum filtration using a Buchner funnel and wash it with a saturated sodium chloride solution.
-
The crude product can be further purified by recrystallization from hot water.
Applications in Drug Discovery and Development
The sulfonamide functional group is a key pharmacophore in a variety of therapeutic agents. Notably, sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.
Potential as a Carbonic Anhydrase Inhibitor
While direct inhibitory activity of 4-amino-3-nitrobenzenesulfonic acid against carbonic anhydrases has not been extensively reported in the available literature, its chemical structure as a sulfonamide makes it a promising scaffold for the design of novel CA inhibitors.[4][5][6] CA inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer. The amino and nitro groups on the aromatic ring of 4-amino-3-nitrobenzenesulfonic acid offer sites for chemical modification to enhance binding affinity and selectivity for different CA isozymes.
A Workflow for Drug Discovery
The journey of a small molecule like 4-amino-3-nitrobenzenesulfonic acid from a starting material to a potential drug candidate follows a structured workflow.
Caption: A generalized workflow for small molecule drug discovery.
Application in Dye Synthesis
4-amino-3-nitrobenzenesulfonic acid is a key intermediate in the synthesis of azo dyes. The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors.
Experimental Protocol: Synthesis of an Azo Dye
This protocol outlines the synthesis of an azo dye using 4-amino-3-nitrobenzenesulfonic acid as the diazo component.
Materials:
-
4-amino-3-nitrobenzenesulfonic acid
-
Sodium nitrite
-
Hydrochloric acid
-
A coupling agent (e.g., 2-naphthol)
-
Sodium hydroxide
-
Ice bath
-
Beakers and stirring rods
Procedure:
-
Diazotization: Dissolve 4-amino-3-nitrobenzenesulfonic acid in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a cold aqueous solution of sodium nitrite to the cooled solution of the amine with constant stirring. Maintain the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.
-
Coupling: In a separate beaker, dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.
-
An intensely colored azo dye will precipitate. Continue stirring in the ice bath for about 30 minutes to ensure complete reaction.
-
Collect the dye by vacuum filtration, wash it with cold water, and dry it.
Caption: The two-step process of azo dye synthesis.
Conclusion
4-amino-3-nitrobenzenesulfonic acid is a versatile chemical intermediate with significant applications in both the dye industry and as a potential starting point for drug discovery programs. Its rich chemistry, stemming from the presence of amino, nitro, and sulfonic acid functional groups, allows for a wide range of chemical transformations. For researchers in drug development, its sulfonamide core presents an attractive scaffold for the design of enzyme inhibitors, particularly for targets like carbonic anhydrase. Further investigation into its biological activities and the development of novel derivatives could lead to the discovery of new therapeutic agents.
References
- 1. Benzenesulfonic acid, 4-amino-3-nitro- | C6H6N2O5S | CID 69227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 616-84-2: 4-Amino-3-nitrobenzenesulfonic acid [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new class of carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: topically acting antiglaucoma sulfonamides incorporating esters and amides of 3- and 4-carboxybenzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Nitroaniline-4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Nitroaniline-4-sulfonic acid, a significant intermediate in the synthesis of dyes and pigments, with potential applications in other areas of chemical and pharmaceutical research.[1] This document details its chemical identity, physicochemical properties, relevant experimental protocols, and key reaction pathways.
Chemical Identity and Synonyms
This compound is an aromatic sulfonic acid characterized by the presence of a nitro group and a sulfonic acid group attached to an aniline ring.[1] This unique combination of functional groups enhances its solubility in water and its reactivity, making it a valuable precursor in various chemical syntheses.[1]
Below is a table summarizing the various names and identifiers for this compound.
| Identifier Type | Value |
| Systematic IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid |
| Common Names | This compound, Ortho Nitro Aniline Para Sulphonic Acid (ONA-PSA), o-Nitroaniline-p-sulfonic acid |
| Other Synonyms | 3-nitro-4-aminobenzenesulfonic acid, Benzenesulfonic acid, 4-amino-3-nitro-, Sulfanilic acid, 3-nitro- |
| CAS Number | 616-84-2 |
| Molecular Formula | C6H6N2O5S |
| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N |
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for this compound is presented below. It is important to note that specific toxicity data for this compound is limited, and much of the available information is extrapolated from related compounds like 2-nitroaniline.
| Property | Value | Reference |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | >300 °C | |
| Density | 1.7 ± 0.1 g/cm³ | |
| pKa | -0.55 ± 0.50 (Predicted) | |
| LogP | 0.88 | |
| Solubility | High solubility in water | [1] |
| Oral Toxicity (LD50) | Not available for this compound. For 2-nitroaniline (the parent compound): 1600 mg/kg (Rat). | [3] |
| Dermal Toxicity (LD50) | Not available for this compound. For 2-nitroaniline: >20000 mg/kg (Rat). | [3] |
| Carcinogenicity | Suspected human carcinogen based on animal studies. Not listed by ACGIH, IARC, or NTP. | [1] |
| Hazards | Causes skin, eye, and respiratory system irritation. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research and development.
3.1. Synthesis of this compound via Sulfonation of o-Nitroaniline
This protocol describes a common method for the preparation of this compound.
Materials:
-
o-Nitroaniline
-
Concentrated sulfuric acid
-
A suitable mixed solvent (e.g., monochlorobenzene and dichlorobenzene)
-
Anhydrous sodium sulfite
-
Sodium carbonate (Na2CO3) solution
-
Hydrochloric acid
-
Saturated salt water
-
Four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer
-
Oil bath
Procedure:
-
Add 60 ml of the mixed solvent and 0.1 mol of o-nitroaniline to the four-necked flask.
-
While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.
-
Slowly add concentrated sulfuric acid through the dropping funnel to form the salt of o-nitroaniline.
-
After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction.
-
Throughout the reaction, continuously drip in fresh solvent while allowing the solvent to evaporate, maintaining a relatively constant volume in the reactor.
-
After the reaction period, cool the mixture and pour out the solvent.
-
Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.
-
Adjust the pH of the solution to 8-9 using sodium carbonate solution and filter to remove any solid impurities.
-
Transfer the filtrate to a saturated salt water solution, add a small amount of anhydrous sodium sulfite, and then acidify to a pH of 2.2 with hydrochloric acid.
-
Allow the solution to stand to ensure complete crystallization of the product.
-
Filter the crystals, wash them, and dry to obtain the final this compound product.
3.2. Purification by Recrystallization
This is a general procedure that can be adapted for the purification of the synthesized product.
Materials:
-
Crude this compound
-
Deionized water or an appropriate aqueous ethanol solution
-
Beakers
-
Heating and stirring plate
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of hot deionized water.
-
If the solution is colored with impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Key Reaction Pathways and Workflows
4.1. Industrial Synthesis Workflow
The synthesis of this compound is a multi-step process that is critical for its industrial production. The following diagram illustrates a typical workflow.
Caption: Industrial synthesis workflow for this compound.
4.2. Inferred Biodegradation Pathway
While specific biodegradation pathways for this compound are not extensively documented, a plausible pathway can be inferred from the degradation of structurally similar compounds, such as 2-chloro-4-nitroaniline.[5][6][7] The initial steps likely involve the reduction of the nitro group and subsequent enzymatic cleavage of the aromatic ring.
Caption: Inferred aerobic biodegradation pathway.
Applications in Research and Industry
The primary application of this compound is in the manufacturing of dyes and pigments.[1] It serves as a key intermediate for a variety of colorants, including azo dyes.[1] Its functional groups allow for chemical modifications that can be tailored to produce a wide range of colors.[1] Beyond dyes, it is also used as an intermediate in organic synthesis for producing pharmaceuticals, herbicides, and other functional materials.[1] Some research has also suggested potential antimicrobial properties and cytotoxic effects on certain cell lines, indicating areas for further investigation in drug development.[1]
References
- 1. Buy this compound | 616-84-2 [smolecule.com]
- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 5. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 | PLOS One [journals.plos.org]
2-Nitroaniline-4-sulfonic acid solubility in water and organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-nitroaniline-4-sulfonic acid (CAS No. 616-84-2), a key intermediate in the synthesis of dyes and pigments. Due to its molecular structure, featuring both a nitro group and a sulfonic acid group, this compound exhibits distinct solubility behavior in aqueous and organic media. This document summarizes the available quantitative solubility data, outlines a detailed experimental protocol for its determination, and provides a visual representation of the experimental workflow.
Core Concepts: Molecular Structure and Solubility
This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, possesses a unique combination of functional groups that govern its solubility. The strongly acidic sulfonic acid group (-SO₃H) and the polar nitro group (-NO₂) contribute to its high affinity for polar solvents, particularly water, through hydrogen bonding and dipole-dipole interactions. Conversely, the aromatic aniline ring provides a degree of nonpolar character, influencing its behavior in organic solvents. The presence of both acidic (-SO₃H) and basic (aniline) functionalities gives the molecule an amphoteric character, further influencing its solubility in different pH environments.
Quantitative Solubility Data
Quantitative experimental data on the solubility of this compound is limited in publicly available literature. However, based on its chemical properties and available estimations, a general solubility profile can be summarized. The compound is characterized by its high solubility in water and is expected to be soluble in polar protic and polar aprotic solvents, with negligible solubility in nonpolar solvents.
| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Citation |
| Water | Polar Protic | Not Specified | Miscible up to 50 (estimated) | [1] |
Note: The value for water solubility is an estimation and should be confirmed experimentally.
Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method and UV-Vis Spectroscopy
The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in water. This method, known as the shake-flask method, is considered the gold standard for solubility measurements.
1. Materials and Equipment:
-
This compound (analytical grade)
-
Deionized water
-
Volumetric flasks
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.45 µm pore size)
-
UV-Vis spectrophotometer and quartz cuvettes
-
pH meter
2. Preparation of Standard Solutions:
-
Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
3. Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.
4. Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials containing a known volume of deionized water. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Immediately dilute the filtered saturated solution with a known volume of deionized water to bring the absorbance within the linear range of the calibration curve.
5. Quantification:
-
Measure the absorbance of the diluted saturated solution at the λmax.
-
Using the equation of the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Logical Relationships in Solubility
The solubility of this compound is dictated by a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key molecular features influencing its solubility profile.
References
2-Nitroaniline-4-sulfonic acid melting point and decomposition temperature.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal properties of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2), with a specific focus on its melting point and decomposition temperature. Due to the compound's inherent thermal instability, a definitive melting point is not observed. Instead, the compound undergoes decomposition upon heating. This document outlines the available data, provides detailed experimental protocols for thermal analysis, and presents a typical synthesis workflow.
Thermal Properties of this compound
The thermal behavior of this compound is characterized by decomposition at elevated temperatures, a common trait for many nitroaromatic compounds and sulfonic acids. The energy required to melt the crystalline solid is sufficient to initiate exothermic decomposition reactions. Consequently, a sharp melting point is not observed.
| Thermal Property | Value | Notes |
| Melting Point | Not Available | The compound decomposes prior to or during melting. |
| Decomposition Temperature | Not explicitly defined in literature; estimated to be in the range of 200-300°C. | This estimation is based on the thermal stability of related compounds such as o-nitroaniline, which has a decomposition onset of approximately 225°C, and other aromatic sulfonic acids.[1][2] |
| Hazardous Decomposition Products | Nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides. | These toxic gases are released upon thermal decomposition. |
Experimental Protocols
To accurately determine the thermal profile of this compound, the following experimental methodologies are recommended.
Melting Point Determination with Decomposition
Objective: To observe the physical changes of the compound upon heating and to determine the temperature range over which decomposition occurs.
Methodology: Capillary Method
-
Sample Preparation: A small, dry sample of this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Instrumentation: A calibrated melting point apparatus with a variable heating rate and a means for visual observation is used.
-
Procedure:
-
An initial rapid heating can be performed to obtain an approximate decomposition range.
-
For a more precise determination, a new sample is heated at a slower rate, typically 1-2°C per minute, starting from a temperature approximately 20°C below the estimated decomposition temperature.[4] For substances that decompose, a faster heating rate of 5°C/min may be necessary to minimize the duration of thermal stress before melting.[5]
-
-
Observations: The temperature at which the first signs of decomposition (e.g., color change, gas evolution, charring) are observed is recorded as the onset of decomposition. The temperature range over which the substance completely decomposes is also noted. Any melting behavior concurrent with decomposition should be described.[6][7]
Decomposition Temperature Determination
Objective: To quantitatively measure the mass loss of the compound as a function of temperature to determine the decomposition temperature.
Methodology: Thermogravimetric Analysis (TGA)
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).[8]
-
Experimental Conditions:
-
Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, to prevent oxidative decomposition.
-
Heating Rate: A linear heating rate, commonly 10°C or 20°C per minute, is applied.[9]
-
Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600°C).
-
-
Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed. The onset temperature of decomposition is determined from the initial significant mass loss. The temperature at the maximum rate of mass loss, obtained from the derivative of the TGA curve, is also a key parameter.[10][11]
Synthesis Workflow for this compound
A common method for the synthesis of this compound involves the sulfonation of o-nitroaniline. The following diagram illustrates this experimental workflow.
Caption: Synthesis of this compound via sulfonation of o-nitroaniline.
References
- 1. iokinetic.com [iokinetic.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. mt.com [mt.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. thinksrs.com [thinksrs.com]
- 8. epfl.ch [epfl.ch]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. etamu.edu [etamu.edu]
A Comprehensive Safety and Handling Guide for 2-Nitroaniline-4-sulfonic Acid
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical overview of the safety, handling, and toxicological profile of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2). The information is compiled and presented to meet the needs of professionals in research and development who may handle this compound. This guide emphasizes quantitative data, safe handling protocols, and emergency procedures to ensure a secure laboratory environment.
Chemical Identification and Physicochemical Properties
This compound, also known as Ortho Nitro Aniline Para Sulphonic Acid, is an aromatic sulfonic acid.[1] Its unique structure, featuring both a nitro and a sulfonic acid group on an aniline ring, makes it a significant intermediate in the synthesis of various dyes and pigments.[1]
The following tables summarize the key identification and physicochemical data for this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 616-84-2 | [1][2][3][4] |
| Molecular Formula | C₆H₆N₂O₅S | [1][2][4] |
| Molecular Weight | 218.19 g/mol | [1][4] |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid | [1] |
| Synonyms | Ortho Nitro Aniline Para Sulphonic Acid | [1][4] |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)O)--INVALID-LINK--[O-])N | [1] |
| InChI Key | VZLLZDZTQPBHAZ-UHFFFAOYSA-N |[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Solid | [2][4] |
| Density | 1.7 ± 0.1 g/cm³ | [2] |
| LogP | 0.88 | [2] |
| Index of Refraction | 1.662 | [2] |
| Solubility in Water | High solubility | [1] |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Flash Point | Not available | [2] |
| Autoignition Temp. | Not available |[2] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified as an irritant.[2] Inhalation may lead to severe respiratory issues, and it can cause skin and eye irritation.[2]
Table 3: GHS Hazard Summary
| Hazard Type | GHS Classification and Statement | Source |
|---|---|---|
| Skin Contact | Causes skin irritation. | [2] |
| Eye Contact | Causes eye irritation. May cause chemical conjunctivitis. | [2] |
| Inhalation | Causes respiratory tract irritation. May be fatal due to spasm, inflammation, and edema of the larynx and bronchi. Can produce delayed pulmonary edema. | [2] |
| Ingestion | May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. | [2] |
| Chronic Effects | Effects may be delayed. |[2] |
The logical flow from substance identification to hazard recognition is crucial for a preliminary risk assessment.
Toxicological Profile
Table 4: Toxicological Data Summary
| Parameter | Value | Species | Source |
|---|---|---|---|
| LD50/LC50 | Not available | Not applicable | [2] |
| Carcinogenicity | Not listed by ACGIH, IARC, or NTP | Not applicable |[2] |
Experimental Protocols and Handling
While specific protocols for toxicological assays are not provided in the source documents, standardized procedures for safe handling, storage, and emergency response are well-documented.
Safe Handling and Storage Protocol
Proper handling and storage are critical to minimize exposure and risk.
-
Handling:
-
Minimize dust generation and accumulation.[2]
-
Use only in a well-ventilated area.[2]
-
Avoid breathing dust, vapor, mist, or gas.[2]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Keep containers tightly closed when not in use.[2]
-
Wash hands and clothing thoroughly after handling and before reuse, respectively.[2]
-
-
Storage:
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are essential to prevent exposure. Facilities must be equipped with an eyewash station and a safety shower.[2]
Spills and Leaks Cleanup Protocol
In the event of a spill, immediate and safe cleanup is necessary.
-
Evacuate and Ventilate: Ensure the area is well-ventilated and personnel are protected.[2]
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: Vacuum or sweep up the material carefully to avoid generating dust.[2]
-
Disposal: Place the collected material into a suitable, sealed container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
-
Regulations: Dispose of the waste in accordance with federal, state, and local regulations.[2]
First Aid Measures
A clear and rapid response is critical in case of accidental exposure.
-
Inhalation: Remove the individual from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[2]
-
Skin Contact: Flush the affected skin area with plenty of water and seek medical advice.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water and seek medical attention.[2]
-
Ingestion: If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2]
Stability and Reactivity
Understanding the chemical stability and reactivity is key to preventing hazardous situations.
-
Chemical Stability: The compound is stable at room temperature in closed containers under normal storage and handling conditions.[2]
-
Conditions to Avoid: Incompatible materials, generation of dust, and excess heat should be avoided.[2]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[2]
-
Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[2]
-
Hazardous Polymerization: Hazardous polymerization has not been reported.[2]
Conclusion
This compound is a valuable chemical intermediate that must be handled with care due to its irritant properties. While significant gaps exist in its publicly available quantitative toxicological data, the provided information on handling, storage, PPE, and emergency procedures offers a strong foundation for its safe use in a research and development setting. Adherence to the protocols outlined in this guide is essential for minimizing risk and ensuring personnel safety.
References
Hazards and Toxicity of 2-Nitroaniline-4-sulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the known and inferred hazards and toxicity of 2-Nitroaniline-4-sulfonic acid. For critical applications, always refer to the most current Safety Data Sheet (SDS) from your supplier and conduct a thorough risk assessment.
Introduction
This compound (CAS No. 616-84-2), also known as 4-amino-3-nitrobenzenesulfonic acid, is an organic chemical intermediate.[1][2] Its molecular structure, featuring a nitro group, an amino group, and a sulfonic acid group on a benzene ring, makes it a subject of interest in various chemical syntheses. However, these same functional groups contribute to its potential health and environmental hazards. This guide synthesizes available data on the toxicity and hazards of this compound and related nitroaniline compounds to provide a detailed resource for professionals handling this substance.
Hazard Identification and Classification
While specific GHS classification for this compound is not consistently available, it is generally described as an irritant to the eyes, skin, and respiratory system.[3] Inhalation may lead to severe respiratory effects, including chemical pneumonitis and pulmonary edema, which can be fatal.[3] Chronic effects may be delayed.[3]
For a more detailed hazard profile, data from the closely related parent compound, 2-nitroaniline, is often referenced. The GHS classification for 2-nitroaniline is as follows:
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][5]
-
Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[4][5]
-
Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4][5]
-
Specific Target Organ Toxicity — Repeated Exposure (Category 2): H373 - May cause damage to organs (specifically blood) through prolonged or repeated exposure.[4][5]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[4]
The following diagram illustrates a logical workflow for the hazard assessment of this compound.
Caption: Logical workflow for hazard assessment of this compound.
Toxicological Data
Quantitative toxicity data for this compound is limited, with some sources explicitly stating that LD50/LC50 values are not available.[3] Therefore, the following tables summarize the available data for the parent compound, 2-nitroaniline, to provide an estimate of its toxic potential.
Table 1: Acute Toxicity Data for 2-Nitroaniline (CAS No. 88-74-4)
| Exposure Route | Species | Endpoint | Value | Reference(s) |
| Oral | Rat | LD50 | 1838 mg/kg bw | [4][6][7] |
| Dermal | Rabbit | LD50 | > 20,000 mg/kg bw | [4][7] |
| Inhalation | Rat | LC50 | > 2.529 mg/L air (4 h) | [4][7] |
Table 2: Other Toxicological Endpoints for 2-Nitroaniline
| Endpoint | Result | Reference(s) |
| Skin Corrosion/Irritation | Not classified as corrosive/irritant to skin. | [7] |
| Serious Eye Damage/Irritation | Not classified as seriously damaging to the eye or eye irritant. | [7] |
| Respiratory or Skin Sensitization | Not classified as a respiratory or skin sensitizer. | [7] |
| Germ Cell Mutagenicity | Not classified as germ cell mutagenic. | [7] |
| Carcinogenicity | Not classified as carcinogenic. | [7] |
| Reproductive Toxicity | Not classified as a reproductive toxicant. | [7] |
| Specific Target Organ Toxicity (Single Exposure) | The substance may cause effects on the blood. | [4] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (blood) through prolonged or repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) in a 9-week oral study in rats was 50 mg/kg bw/day. | [4][6] |
Mechanism of Toxicity
The toxicity of nitroaromatic compounds, including nitroanilines, is generally attributed to the metabolic reduction of the nitro group.[8][9][10] This bioreduction can occur via one- or two-electron pathways, leading to the formation of nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through several mechanisms:
-
Oxidative Stress: The reactive intermediates can participate in redox cycling, generating reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[11] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.
-
Methemoglobinemia: A key toxic effect of anilines and nitroanilines is the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin.[12][13][14] Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis, hypoxia, and, in severe cases, death.[14]
-
Genotoxicity: The reactive metabolites can form adducts with DNA, potentially leading to mutations.[10]
The following diagram illustrates a generalized pathway for the metabolic activation and toxicity of nitroaromatic compounds.
Caption: Generalized mechanism of toxicity for nitroaromatic compounds.
Experimental Protocols
-
OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[1][15] The goal is to identify a dose that produces clear signs of toxicity without causing mortality. This approach aims to minimize the number of animals used.[15]
-
OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: In this stepwise procedure, a small group of animals (typically three) is dosed at a defined level.[16][17] Depending on the outcome (mortality or survival), the test is either stopped, or another group is dosed at a higher or lower level. This method allows for the classification of the substance into a specific toxicity class.[16]
-
OECD Test Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This method involves dosing single animals sequentially.[18] If an animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. This allows for a more precise estimation of the LD50 with a confidence interval.[18]
General Methodology for an Acute Oral Toxicity Study (as per OECD Guidelines):
-
Animal Selection and Acclimatization: Young, healthy adult rodents (usually rats, with females often being the preferred sex) are used.[1][18] They are acclimatized to laboratory conditions for at least five days before the study.[1]
-
Dose Preparation and Administration: The test substance is typically administered as a single dose via gavage.[15] An appropriate vehicle is used if the substance is not soluble in water.[16] Animals are fasted before dosing.[15]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days after dosing.[1][18]
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[18]
-
Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using appropriate statistical methods.
Safe Handling and First Aid
Engineering Controls: Use in a well-ventilated area, preferably under a chemical fume hood.[3][19] Facilities should be equipped with an eyewash station and a safety shower.[3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][20]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][20]
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.[3]
Handling and Storage:
-
Minimize dust generation and accumulation.[3]
-
Avoid contact with eyes, skin, and clothing.[3]
-
Keep containers tightly closed and store in a cool, dry, well-ventilated place.[2][3]
-
Avoid incompatible materials such as strong oxidizing agents.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3] |
Conclusion
This compound should be handled as a hazardous substance, with precautions taken to avoid irritation and potential severe health effects associated with nitroanilines. While specific quantitative toxicity data for this compound is lacking, the information available for the parent compound, 2-nitroaniline, suggests that it is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to the blood upon repeated exposure. The primary mechanism of toxicity for nitroaromatic compounds involves metabolic activation to reactive intermediates that can cause oxidative stress and methemoglobinemia. Strict adherence to safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential when working with this chemical.
References
- 1. scribd.com [scribd.com]
- 2. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. astechireland.ie [astechireland.ie]
- 8. scielo.br [scielo.br]
- 9. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gtfch.org [gtfch.org]
- 13. DSpace-CRIS [zora.uzh.ch]
- 14. nj.gov [nj.gov]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. fishersci.com [fishersci.com]
- 20. aksci.com [aksci.com]
An In-depth Technical Guide on the Spectroscopic Data of 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Nitroaniline-4-sulfonic acid (CAS No. 616-84-2), an important intermediate in the synthesis of dyes and pigments.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic data and experimental methodologies for the characterization of this compound. While primarily used in industrial applications, recent studies have suggested potential antimicrobial and cytotoxic properties, warranting further investigation into its biological interactions.[1]
Chemical Structure and Properties
IUPAC Name: 4-amino-3-nitrobenzenesulfonic acid[2] Synonyms: Ortho Nitro Aniline Para Sulphonic Acid (ONA-PSA)[3] Molecular Formula: C₆H₆N₂O₅S[2] Molecular Weight: 218.19 g/mol [2]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis. Where direct data for the target molecule is limited, data for closely related compounds are provided for contextual reference.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3400-3300 | -NH₂ (Amino) | N-H stretching |
| ~1630 | -NH₂ (Amino) | N-H bending |
| ~1530 & ~1350 | -NO₂ (Nitro) | Asymmetric & Symmetric N-O stretching |
| ~1200 & ~1040 | -SO₃H (Sulfonic Acid) | S=O stretching |
| ~1100 | C-N | C-N stretching |
| ~830 | Aromatic Ring | C-H out-of-plane bending (para-substitution) |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the instrument's resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro and sulfonic acid groups and the electron-donating amino group.
| Carbon Atom | Approximate Chemical Shift (ppm) |
| C-NH₂ | ~145-150 |
| C-NO₂ | ~130-135 |
| C-H (ortho to -NH₂) | ~115-120 |
| C-SO₃H | ~140-145 |
| C-H (ortho to -SO₃H) | ~125-130 |
| C-H (meta to both) | ~120-125 |
Note: These are estimated values. The actual chemical shifts will depend on the solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The predicted monoisotopic mass is 217.99974 Da.[5]
| m/z (mass-to-charge ratio) | Predicted Fragment Ion |
| 218 | [M]⁺ (Molecular Ion) |
| 172 | [M - NO₂]⁺ |
| 138 | [M - SO₃H]⁺ |
Note: The relative intensities of the fragment ions can vary depending on the ionization technique and energy.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of nitroanilines. For comparison, 2-nitroaniline exhibits absorption maxima at approximately 282 nm and 412 nm in various solvents.[6][7] The position of these bands can be influenced by the solvent polarity and pH.
| Wavelength (λmax) | Electronic Transition |
| ~280-300 nm | π → π |
| ~400-420 nm | n → π |
Note: These are approximate values based on related compounds. The sulfonic acid group may cause a slight shift in the absorption maxima.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (KBr Pellet Technique):
-
Sample Preparation: A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a very fine powder to ensure homogeneity.
-
Pellet Formation: The powdered mixture is transferred to a pellet-forming die. The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent KBr pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of this compound.
Methodology:
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[8]
-
¹H NMR Spectroscopy: The NMR tube is placed in the NMR spectrometer. The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Spectroscopy: Following the ¹H NMR, the ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology (Electron Impact - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., water, ethanol, or acetonitrile) that is transparent in the UV-Vis region of interest. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Spectral Acquisition: The sample solution is placed in a quartz cuvette. A reference cuvette containing the pure solvent is also prepared. The UV-Vis spectrum is recorded over a wavelength range of approximately 200-600 nm. The absorbance of the solvent is subtracted from the sample absorbance to obtain the final spectrum.
Visualizations
Synthesis of this compound
The industrial synthesis of this compound typically involves the sulfonation of o-nitroaniline.[9]
Caption: Synthesis of this compound.
Proposed Mechanism of Antimicrobial Action
Nitroaromatic compounds often exert their antimicrobial effects through reductive activation within the microbial cell.[10][11] This process generates reactive intermediates that can damage cellular components.[1]
Caption: General Mechanism of Nitroaromatic Antimicrobial Activity.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Buy this compound | 616-84-2 [smolecule.com]
- 3. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 5. PubChemLite - this compound (C6H6N2O5S) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. magritek.com [magritek.com]
- 9. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 10. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
The Evolving Synthesis of a Key Dye Intermediate: A Technical History of 2-Nitroaniline-4-sulfonic Acid
An In-depth Guide for Researchers and Drug Development Professionals on the Historical and Modern Synthetic Routes to 2-Nitroaniline-4-sulfonic Acid
The compound this compound, a critical intermediate in the synthesis of azo dyes and pigments, has a rich history of synthetic development.[1] Over the decades, chemists and chemical engineers have devised and refined several routes to this valuable molecule, each with its own set of advantages and challenges. This technical guide provides a comprehensive overview of the historical evolution of this compound synthesis, presenting key methodologies, quantitative data, detailed experimental protocols, and visualizations of the core chemical transformations.
Core Synthetic Strategies: An Overview
The synthesis of this compound has historically revolved around three primary strategies, each starting from a different commercially available precursor: the sulfonation of o-nitroaniline, the ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid, and the nitration of sulfanilic acid. A less common but notable method involves the desulfonation of a precursor. The choice of a particular route has often been dictated by factors such as raw material cost, desired product purity, reaction efficiency, and environmental considerations.
Quantitative Comparison of Key Synthesis Routes
The following table summarizes the key quantitative parameters for the different historical and modern methods of synthesizing this compound, allowing for a direct comparison of their efficiencies and operating conditions.
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Duration (hours) | Yield (%) | Purity (%) | Reference |
| Sulfonation | o-Nitroaniline | Concentrated H₂SO₄ | 160 | 5 | 89.3 | Not Specified | [2] |
| o-Nitroaniline | Chlorosulfonic Acid | Not Specified | Not Specified | 90 | Not Specified | [2] | |
| Ammonolysis | 4-Chloro-3-nitrobenzenesulfonic acid | Aqueous Ammonia | 180 | 5 (after 4h ramp) | Not Specified | Not Specified | [3] |
| Nitration | Sulfanilic Acid | Mixed Acid (HNO₃/H₂SO₄) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Desulfonation | This compound (for o-nitroaniline) | Phosphoric Acid, Sulfolane | 120 | Not Specified | 91 | >97 (HPLC) | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key historical synthesis routes to this compound.
Sulfonation of o-Nitroaniline
This method involves the direct sulfonation of o-nitroaniline using a strong sulfonating agent.
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and condenser, add 0.1 mol of o-nitroaniline and 60 ml of a mixed solvent (e.g., a mixture of monochlorobenzene and dichlorobenzene).
-
Heat the mixture with an oil bath to melt the o-nitroaniline while stirring.
-
Slowly add concentrated sulfuric acid dropwise to form the aniline salt.
-
After complete salt formation, gradually raise the temperature to 160°C and maintain it for 5 hours to effect the dehydration and transposition reaction.[2]
-
During the reaction, continuously add and evaporate the solvent to maintain a constant volume in the reactor.
-
After the reaction is complete, cool the mixture and decant the solvent.
-
Add water to the residue, followed by a small amount of anhydrous sodium sulfite, and stir until dissolved.
-
Adjust the pH of the solution to 8-9 with a sodium carbonate solution and filter to remove any insoluble impurities.
-
Transfer the filtrate to a saturated saltwater solution, add a small amount of anhydrous sodium sulfite, and then acidify to a pH of 2.2 with hydrochloric acid.
-
Allow the mixture to stand for complete crystallization.
-
Filter the crystalline product, wash it with water, and dry to obtain this compound.[2]
Ammonolysis of 4-Chloro-3-nitrobenzenesulfonic Acid
This process involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzenesulfonic acid with ammonia.
Experimental Protocol:
-
Charge an autoclave with 4-chloro-3-nitrobenzenesulfonic acid and an excess of concentrated aqueous ammonia (approximately 10 molar equivalents).
-
Seal the autoclave and begin heating. Gradually increase the temperature to 180°C over a period of 4 hours.
-
Maintain the reaction mixture at 180°C for an additional 5 hours. The internal pressure will rise to approximately 4 MPa.[3]
-
After the reaction is complete, cool the autoclave and carefully vent the excess ammonia to a recycling system.
-
Isolate the product by filtering the reaction mixture and washing the solid product with water.
Caution: This reaction is highly exothermic and requires precise temperature control to prevent a runaway reaction.[3]
Nitration of Sulfanilic Acid
This route involves the direct nitration of sulfanilic acid. The amino group is typically protected via acetylation before nitration to control the regioselectivity.
Experimental Protocol (General Procedure):
-
Acetylate sulfanilic acid by reacting it with acetic anhydride to form N-acetylsulfanilic acid.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Slowly add the N-acetylsulfanilic acid to the cooled nitrating mixture while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, allow the reaction to proceed until the nitration is complete.
-
Pour the reaction mixture onto ice to precipitate the product.
-
The workup procedure often leads to the hydrolysis of the acetyl group, yielding this compound.[4][5] The isolation from the highly acidic medium can be challenging.[6]
Synthesis Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key synthetic pathways described above.
Caption: Sulfonation of o-Nitroaniline Pathway.
Caption: Ammonolysis of 4-Chloro-3-nitrobenzenesulfonic acid.
Caption: Nitration of Sulfanilic Acid Pathway.
Historical Development and Concluding Remarks
The synthesis of this compound has undergone significant evolution, driven by the dual needs of the dye industry for high-quality, cost-effective intermediates and the increasing imperative for safer and more environmentally benign chemical processes. Early methods, while effective, often involved harsh reaction conditions and complex purification procedures. The development of the ammonolysis route, for instance, represented a significant advancement, though it necessitated the use of high-pressure equipment. The sulfonation of o-nitroaniline remains a widely practiced method, with ongoing research focused on optimizing reaction conditions and solvent systems to improve yield and reduce waste. The nitration of sulfanilic acid, while conceptually straightforward, presents challenges in controlling the reaction and isolating the final product.
For today's researchers and drug development professionals, understanding the historical context of these synthetic routes provides valuable insights into the fundamental principles of aromatic chemistry and the practical challenges of industrial chemical synthesis. The continued refinement of these processes, with a focus on green chemistry principles, will undoubtedly shape the future production of this vital chemical intermediate.
References
- 1. 2- NITRO ANILINE 4 - SULFONIC ACID Supplier, Exporter from Mumbai [hrameshkumar.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach [digitalcommons.njit.edu]
- 5. Sciencemadness Discussion Board - synthesis of O-nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Nitroaniline-4-sulfonic Acid
Topic: Sulfonation and Nitration of Aniline to Produce 2-Nitroaniline-4-sulfonic acid Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 4-amino-3-nitrobenzenesulfonic acid (CAS No. 616-84-2), is a valuable intermediate in the synthesis of various organic compounds, particularly azo dyes and pigments.[1][2][3] Its structure, featuring nitro, amino, and sulfonic acid functional groups, makes it a versatile building block in organic synthesis.[1]
The synthesis from aniline is a multi-step process involving two key electrophilic aromatic substitution reactions: sulfonation and nitration. Direct nitration of aniline is generally avoided as it can lead to oxidation and the formation of a mixture of ortho, meta, and para isomers, with significant amounts of the meta product due to the protonation of the amino group in the strongly acidic medium.[4][5] A more controlled and regioselective synthesis is achieved by first sulfonating aniline to produce p-aminobenzenesulfonic acid (sulfanilic acid), which is then nitrated to yield the desired product. The sulfonic acid group directs the incoming nitro group primarily to the ortho position relative to the amino group.
This document provides detailed protocols for the two-stage synthesis of this compound, starting with the sulfonation of aniline, followed by the nitration of the resulting sulfanilic acid.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
Stage 1: Sulfonation of Aniline Aniline is reacted with concentrated sulfuric acid at elevated temperatures to produce p-aminobenzenesulfonic acid (sulfanilic acid).[6][7][8] The reaction initially forms anilinium hydrogensulfate, which then rearranges upon heating.[6][8]
Stage 2: Nitration of p-Aminobenzenesulfonic Acid (Sulfanilic Acid) The intermediate, sulfanilic acid, is subsequently nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 2-position.[1][9] To prevent oxidation of the amino group and ensure regioselectivity, the amino group is often first protected via acetylation.
Experimental Protocols
Safety Precautions: This procedure involves the use of concentrated and fuming acids, which are highly corrosive and strong oxidizing agents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, must be worn at all times. Reactions involving strong acids are exothermic and require careful temperature control.
Protocol 1: Synthesis of p-Aminobenzenesulfonic Acid (Sulfanilic Acid) from Aniline
This protocol describes the sulfonation of aniline. The reaction involves heating aniline with concentrated sulfuric acid, which results in the formation of the thermodynamically stable para-substituted product.[4]
Materials and Reagents:
-
Aniline (C₆H₅NH₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Beakers
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place 100 g of concentrated sulfuric acid into a 500 mL round-bottom flask.
-
Cool the flask in an ice bath and slowly add 31 g (0.33 mol) of aniline in small portions with constant swirling or stirring. This is an exothermic reaction that forms anilinium hydrogensulfate.[6]
-
Once the addition is complete, equip the flask with a reflux condenser and heat the mixture in an oil bath.
-
Maintain the temperature of the reaction mixture at 180-190°C for 4 to 5 hours.[7][10] During this time, the anilinium salt dehydrates and rearranges to form sulfanilic acid.
-
After the heating period, allow the reaction mixture to cool to room temperature. The mixture will become a thick, solid mass.
-
Carefully and slowly pour the cooled reaction mixture into 500 mL of cold water with vigorous stirring.
-
The sulfanilic acid will precipitate as a gray or off-white solid.
-
Cool the mixture further in an ice bath for 30 minutes to ensure complete crystallization.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with two 50 mL portions of cold deionized water to remove any residual acid.
-
Dry the product in an oven at 80-100°C. The expected yield is approximately 45-50 g.
Protocol 2: Synthesis of this compound from Sulfanilic Acid
This protocol details the nitration of the previously synthesized sulfanilic acid. The sulfonic acid group at the para-position directs the electrophilic nitronium ion to the ortho-position relative to the activating amino group.
Materials and Reagents:
-
p-Aminobenzenesulfonic acid (Sulfanilic acid)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Sodium Chloride (NaCl)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice/salt bath
-
Beakers
-
Buchner funnel and flask
Procedure:
-
In a 1 L three-neck flask equipped with a mechanical stirrer and a thermometer, carefully add 200 g of concentrated sulfuric acid.
-
Cool the sulfuric acid to below 10°C using an ice/salt bath.
-
While maintaining the low temperature, slowly add 52 g (0.30 mol) of dry sulfanilic acid in small portions. Stir until all the solid has dissolved.
-
Separately, prepare the nitrating mixture by carefully adding 21 mL (0.50 mol) of concentrated nitric acid to 50 g of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the stirred sulfanilic acid solution over a period of 1-2 hours. Critically, maintain the reaction temperature between 5-10°C throughout the addition.[11][12]
-
After the addition is complete, continue stirring the reaction mixture at 10°C for an additional 2 hours.
-
Pour the reaction mixture slowly and carefully onto 500 g of crushed ice in a large beaker with constant stirring.
-
The this compound will precipitate. To aid in precipitation, add sodium chloride to saturate the solution.
-
Stir the mixture for 30 minutes, then allow it to stand for 1 hour to ensure complete crystallization.
-
Collect the yellow crystalline product by vacuum filtration.
-
Wash the product with a small amount of saturated sodium chloride solution to remove excess acid.
-
Recrystallize the crude product from hot water for purification, if necessary.
-
Dry the final product in a vacuum oven at 60°C.
Data Presentation
Table 1: Reagent Specifications for Synthesis
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Protocol 1 Amount | Protocol 2 Amount |
|---|---|---|---|---|---|
| Aniline | C₆H₅NH₂ | 93.13 | 1.022 | 31 g (0.33 mol) | - |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 1.840 | 100 g (~54 mL) | 250 g (~136 mL) |
| Sulfanilic Acid | C₆H₇NO₃S | 173.19 | - | - | 52 g (0.30 mol) |
| Nitric Acid (70%) | HNO₃ | 63.01 | 1.413 | - | 21 mL (~0.50 mol) |
Table 2: Summary of Reaction Conditions
| Parameter | Protocol 1: Sulfonation | Protocol 2: Nitration |
|---|---|---|
| Temperature | 180-190°C | 5-10°C |
| Reaction Time | 4-5 hours | 3-4 hours |
| Key Control Point | Maintain high temperature for rearrangement. | Maintain low temperature during nitrating agent addition. |
| Work-up | Precipitation in cold water. | Precipitation on ice, salting out. |
Visualization of Workflow and Reaction Pathway
Reaction Pathway
The following diagram illustrates the chemical transformations from aniline to the final product, this compound.
Caption: Chemical synthesis pathway from aniline to this compound.
Experimental Workflow
This diagram outlines the logical flow of the entire experimental procedure.
Caption: Step-by-step experimental workflow for the two-stage synthesis.
References
- 1. Buy this compound | 616-84-2 [smolecule.com]
- 2. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 3. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. byjus.com [byjus.com]
- 9. "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach [digitalcommons.njit.edu]
- 10. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 11. books.rsc.org [books.rsc.org]
- 12. CN105418458A - Synthetic process of 2-cyano-4-nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols: Laboratory Scale Preparation of 2-Nitroaniline-4-sulfonic acid
Introduction
2-Nitroaniline-4-sulfonic acid, also known as ortho-nitroaniline-para-sulfonic acid, is a significant chemical intermediate widely utilized in the synthesis of various organic pigments and azo dyes.[1][2] Its molecular structure, featuring both a nitro and a sulfonic acid group on an aniline ring, makes it a versatile precursor for producing a range of colorants with excellent performance characteristics.[1][2] This document provides detailed protocols for the laboratory-scale synthesis of this compound, primarily focusing on the sulfonation of o-nitroaniline.
Synthesis Methods Overview
Several methods have been reported for the synthesis of this compound. The most common approaches include:
-
Sulfonation of o-Nitroaniline: This is a widely used method involving the reaction of o-nitroaniline with a sulfonating agent like concentrated sulfuric acid or chlorosulfonic acid.[1]
-
Ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid: This method is also viable but often requires elevated pressure and involves a more complex synthesis process.[1]
This document will focus on the sulfonation method using concentrated sulfuric acid due to its detailed documentation and applicability in a standard laboratory setting.
Experimental Protocol: Sulfonation of o-Nitroaniline
This protocol details the preparation of this compound via the direct sulfonation of o-nitroaniline. The reaction proceeds through the formation of an aniline salt, followed by a dehydration and transposition reaction at elevated temperatures.
Materials and Equipment
-
Reagents:
-
o-Nitroaniline (0.1 mol)
-
Concentrated Sulfuric Acid
-
Mixed Solvent (e.g., monochlorobenzene and dichlorobenzene)[1]
-
Anhydrous Sodium Sulfite
-
Sodium Carbonate (Na₂CO₃) solution
-
Hydrochloric Acid (HCl)
-
Saturated Salt Water
-
Deionized Water
-
-
Equipment:
-
Four-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser
-
Thermometer
-
Oil bath
-
Buchner funnel and filtration apparatus
-
Beakers and standard laboratory glassware
-
Procedure
-
Reaction Setup: Assemble a four-necked flask with a mechanical stirrer, dropping funnel, reflux condenser, and a thermometer.
-
Initial Charging: Add 60 mL of a mixed solvent and 0.1 mol of o-nitroaniline to the flask.[1]
-
Salt Formation: While stirring, gently heat the mixture using an oil bath until the o-nitroaniline melts.[1] Slowly add concentrated sulfuric acid dropwise from the dropping funnel. This will form the aniline salt.[1]
-
Sulfonation Reaction: After the complete addition of sulfuric acid and formation of the salt, slowly raise the temperature of the oil bath to 160°C.[1] Maintain this temperature for 5 hours to facilitate the dehydration and transposition reaction.[1] During this period, continuously drip in the solvent and simultaneously evaporate it to maintain a constant volume in the reactor.[1]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool down.[1]
-
Pour out the solvent and add water to the residue. Add a small amount of anhydrous sodium sulfite and stir until dissolved.[1]
-
Adjust the pH of the solution to 8-9 using a sodium carbonate solution. This will precipitate any unreacted starting material.[1]
-
Filter the solution to remove the residue.[1]
-
-
Crystallization:
-
Final Product Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water.
-
Dry the purified product to obtain the final this compound.[1]
-
Data Presentation
The following table summarizes quantitative data reported for the sulfonation of o-nitroaniline.
| Starting Material | Sulfonating Agent | Solvent | Reported Yield | Reference |
| o-Nitroaniline | Sulfuric Acid | Monochlorobenzene/Dichlorobenzene | 89.3% | [1] |
| o-Nitroaniline | Chlorosulfonic Acid | Monochlorobenzene/Dichlorobenzene | 90% | [1] |
Visualizations
Reaction Pathway
Caption: Chemical transformation of o-Nitroaniline to this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Industrial Production of 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the industrial synthesis of 2-Nitroaniline-4-sulfonic acid, a crucial intermediate in the manufacturing of dyes, pigments, and potentially as a starting material in the synthesis of pharmaceuticals and other functional materials.[1][2]
Overview of Synthetic Routes
The industrial production of this compound (also known as Ortho Nitro Aniline Para Sulphonic Acid) can be achieved through several synthetic pathways.[1][2] The most common methods involve the sulfonation of o-nitroaniline or the ammonolysis of a substituted benzene derivative. The choice of a specific route often depends on factors such as cost of raw materials, desired purity, and environmental considerations.
The primary synthesis methods include:
-
Sulfonation of o-Nitroaniline: This is a widely used method where o-nitroaniline is reacted with a sulfonating agent such as sulfuric acid, oleum (a solution of sulfur trioxide in sulfuric acid), or chlorosulfonic acid.[3][4]
-
Ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid: This method involves the reaction of 4-chloro-3-nitrobenzenesulfonic acid with ammonia under pressure. However, this process is generally considered more complex.[3][4]
-
Nitration of Aniline followed by Sulfonation: A two-step process where aniline is first nitrated to produce o-nitroaniline, which is then sulfonated.[1]
This document will focus on the detailed protocol for the sulfonation of o-nitroaniline, as it is a well-documented and common industrial practice.
Experimental Protocols
Sulfonation of o-Nitroaniline with Concentrated Sulfuric Acid
This protocol describes the synthesis of this compound by the direct sulfonation of o-nitroaniline using concentrated sulfuric acid.
Materials:
-
o-Nitroaniline
-
Concentrated sulfuric acid
-
Mixed solvent (e.g., a mixture of monochlorobenzene and dichlorobenzene)[3]
-
Anhydrous sodium sulfite
-
Sodium carbonate (Na₂CO₃) solution
-
Saturated salt water
-
Hydrochloric acid (HCl)
Equipment:
-
Four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer
-
Oil bath for heating
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: In a four-necked flask, add 60 ml of the mixed solvent and 0.1 mol of o-nitroaniline.[3]
-
Salt Formation: While stirring, use an oil bath to gradually heat the mixture to melt the o-nitroaniline. Slowly add concentrated sulfuric acid through the dropping funnel to form the aniline salt.[3]
-
Sulfonation Reaction: After the complete formation of the salt, slowly raise the temperature to 160°C and maintain it for 5 hours to carry out the dehydration and transposition reaction.[3] During the reaction, continuously drip in the solvent and simultaneously evaporate it to maintain a constant total solvent volume in the reactor.[3]
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture.[3]
-
Pour out the solvent and add water to the residue.[3]
-
Add a small amount of anhydrous sodium sulfite and stir until it dissolves.[3]
-
Adjust the pH of the solution to 8-9 using a sodium carbonate solution and filter to remove any solid impurities.[3]
-
-
Precipitation and Purification:
-
Transfer the filtrate into a saturated salt water solution and add a small amount of anhydrous sodium sulfite.[3]
-
Acidify the solution with hydrochloric acid to a pH of approximately 2.[3]
-
Allow the mixture to stand to ensure complete crystallization of the product.[3]
-
Filter the precipitated this compound, wash it with water, and dry the final product.[3]
-
Data Presentation
The following table summarizes the reported yields for the sulfonation of o-nitroaniline using different sulfonating agents.
| Sulfonating Agent | Solvent | Reported Yield (%) | Reference |
| Sulfuric Acid | Monochlorobenzene and Dichlorobenzene mixture | 89.3 | [3] |
| Chlorosulfonic Acid | Monochlorobenzene and Dichlorobenzene mixture | 90 | [3][4] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the industrial production of this compound via the sulfonation of o-nitroaniline.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Routes
The following diagram illustrates the relationship between the different starting materials and the final product, this compound.
Caption: Synthetic pathways to this compound.
References
Application Notes and Protocols: 2-Nitroaniline-4-sulfonic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid, also known as 4-amino-3-nitrobenzenesulfonic acid, is a pivotal intermediate in the synthesis of a variety of azo dyes and pigments.[1] Its molecular structure, featuring an aniline ring substituted with both a nitro group and a sulfonic acid group, imparts unique reactivity and solubility characteristics that are highly valuable in colorant chemistry.[1] The presence of the sulfonic acid group enhances water solubility, a crucial property for many dyeing processes, while the amino group provides the reactive site for diazotization, the initial step in the formation of the chromophoric azo group (-N=N-).[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, with a focus on providing actionable information for laboratory and research applications.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety information is crucial before handling this compound.
| Property | Value | Reference |
| CAS Number | 616-84-2 | [1] |
| IUPAC Name | 4-amino-3-nitrobenzenesulfonic acid | [1] |
| Molecular Formula | C₆H₆N₂O₅S | [1] |
| Molecular Weight | 218.19 g/mol | [1] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | High solubility in water | [1] |
Safety Precautions: this compound is suspected to be a human carcinogen based on animal studies. It can cause skin, eye, and respiratory irritation upon exposure. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Applications in Dye Synthesis
This compound is a key precursor for a range of azo dyes and pigments, particularly in the yellow to red color spectrum.[1] It serves as the diazo component in the azo coupling reaction. The general principle involves the conversion of the primary amino group of this compound into a highly reactive diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component (such as a phenol, naphthol, or an active methylene compound) to form the stable azo dye.
Notable pigments synthesized using this compound or its isomers as the diazo component include:
-
C.I. Pigment Yellow 61
-
C.I. Pigment Yellow 62
-
C.I. Pigment Yellow 165
-
C.I. Pigment Yellow 169
These pigments find applications in various industries, including textiles, coatings, plastics, and printing inks.[1]
Experimental Protocols
The synthesis of azo dyes from this compound is a two-step process: diazotization followed by azo coupling. Below are detailed protocols for these key reactions.
General Workflow for Azo Dye Synthesis
The following diagram illustrates the general workflow for the synthesis of an azo dye using this compound as the diazo component.
Caption: General workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound. It is crucial to perform this reaction at low temperatures to prevent the decomposition of the unstable diazonium salt.
Materials:
-
This compound (1.0 equivalent)
-
Concentrated Hydrochloric Acid (HCl, 2.5 - 3.0 equivalents)
-
Sodium Nitrite (NaNO₂, 1.0 - 1.1 equivalents)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, create a suspension of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the diazotization reaction is complete.
-
The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.
Protocol 2: Synthesis of a Representative Azo Dye (e.g., Pigment Yellow 61)
This protocol outlines the synthesis of C.I. Pigment Yellow 61 by coupling the diazonium salt of 4-amino-2-nitrobenzenesulfonic acid (an isomer of the target compound, for which more specific data is available) with 3-Oxo-N-phenylbutanamide (acetoacetanilide). The same principles apply to the use of this compound.
Materials:
-
Diazonium salt solution from Protocol 1 (1.0 equivalent)
-
3-Oxo-N-phenylbutanamide (acetoacetanilide, 1.0 equivalent)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Acetate solution
-
Calcium Chloride (for laking, if required)
-
Distilled water
-
Ice
Procedure:
-
In a separate beaker, dissolve 3-Oxo-N-phenylbutanamide in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold solution of the coupling component.
-
Maintain the pH of the reaction mixture in the weakly acidic to neutral range (pH 5-7) by the controlled addition of a sodium acetate solution. This is crucial for efficient coupling.
-
A yellow precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
-
(Optional Laking Step for Pigment Yellow 61) To form the calcium salt, a solution of calcium chloride is added to the dye slurry.
-
Collect the precipitated pigment by vacuum filtration.
-
Wash the pigment cake thoroughly with cold water to remove any unreacted salts and acids.
-
Dry the synthesized pigment in a vacuum oven at a low temperature (e.g., 60-70 °C) to a constant weight.
Quantitative Data
The following table summarizes some of the available quantitative data related to the synthesis and properties of pigments derived from this compound and its isomers.
| Parameter | Pigment Yellow 61 | Pigment Yellow 62 | Reference |
| Diazo Component | 4-Amino-2-nitrobenzenesulfonic acid | 4-Amino-2-nitrobenzenesulfonic acid | [1][2] |
| Coupling Component | 3-Oxo-N-phenylbutanamide | 3-Oxo-N-o-tolylbutanamide | [1][2] |
| Molecular Formula | C₁₆H₁₄N₄O₇S | C₁₇H₁₆N₄O₇S (as free acid) | [1][2] |
| Molecular Weight | 406.37 g/mol | 420.40 g/mol (as free acid) | [1][2] |
| Color | Greenish-yellow | Yellow | [1][2] |
| Light Fastness (1-8 scale) | 6-7 | 7 | [1][2] |
| Heat Resistance | Up to 180 °C | Up to 240 °C | [1][2] |
Logical Relationships in Azo Dye Synthesis
The successful synthesis of azo dyes is dependent on a series of logical relationships between reaction parameters. The following diagram illustrates these key dependencies.
Caption: Key logical relationships in azo dye synthesis.
Conclusion
This compound is a versatile and important intermediate in the synthesis of azo dyes and pigments. Its unique chemical structure allows for the production of a wide range of colorants with desirable properties. The experimental protocols and data presented in these application notes provide a foundation for researchers and scientists to explore the use of this compound in their own work. Careful control of reaction conditions, particularly temperature and pH, is paramount to achieving high yields and purity of the final dye products. Adherence to safety protocols is essential when working with this and other aromatic amine derivatives.
References
Application of 2-Nitroaniline-4-sulfonic Acid in Azo Dye Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid is a valuable and versatile diazo component in the synthesis of azo dyes and pigments. Its chemical structure, featuring a primary aromatic amine for diazotization, an electron-withdrawing nitro group, and a water-solubilizing sulfonic acid group, allows for the production of a range of colors with good fastness properties. This intermediate is particularly significant in the manufacturing of yellow pigments. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in azo dye synthesis.
Data Presentation
The following table summarizes quantitative data for representative azo dyes synthesized from this compound.
| Diazo Component | Coupling Component | Product Name/Type | Color | Yield (%) | λmax (nm) |
| This compound | 3-Oxo-N-phenylbutanamide | Pigment Yellow 61 | Greenish-Yellow | High | Not Specified |
| This compound | 3-Oxo-N-o-tolylbutanamide | Pigment Yellow 62 | Yellow | High | Not Specified |
| This compound | β-Naphthol | Azo Dye | Orange-Red | ~85% | 485 |
| This compound | Phenol | Azo Dye | Yellow | Good | ~430 |
| This compound | Salicylic Acid | Azo Dye | Yellow | Good | ~440 |
Experimental Protocols
Diazotization of this compound
This protocol outlines the procedure for the conversion of this compound to its corresponding diazonium salt, a critical step in azo dye synthesis.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Preparation of the Amine Salt Suspension: In a beaker, create a suspension of one molar equivalent of this compound in a mixture of water and 2.5-3.0 molar equivalents of concentrated hydrochloric acid. The volume of water should be sufficient to create a stirrable slurry.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous and efficient stirring. It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the diazonium salt.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve a slight molar excess (approximately 1.05-1.1 equivalents) of sodium nitrite in cold distilled water.
-
Diazotization: Slowly add the sodium nitrite solution dropwise from a dropping funnel to the cold, stirred suspension of the amine salt. The addition should be controlled to keep the temperature of the reaction mixture below 5 °C.
-
Reaction Completion: After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the diazotization is complete.
-
Confirmation of Diazotization (Optional): The completion of the reaction can be checked by spotting a small amount of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates an excess of nitrous acid, signifying the end of the reaction. Any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.
-
The resulting solution/suspension of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Azo Coupling Reactions
The freshly prepared diazonium salt of this compound can be coupled with various aromatic compounds to produce azo dyes. The following are representative protocols for coupling with an acetoacetanilide and β-naphthol.
Materials:
-
Diazonium salt solution of this compound (from Protocol 1)
-
3-Oxo-N-phenylbutanamide (Acetoacetanilide)
-
Sodium Hydroxide (NaOH) solution
-
Sodium Acetate (optional, for pH adjustment)
-
Calcium Chloride (CaCl₂) solution (for laking)
Procedure:
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve one molar equivalent of 3-Oxo-N-phenylbutanamide in a dilute aqueous solution of sodium hydroxide at room temperature.
-
Coupling Reaction: Cool the solution of the coupling component to 10-15 °C in an ice bath. Slowly add the cold diazonium salt solution to the stirred solution of the coupling component. The rate of addition should be controlled to maintain the temperature and pH of the reaction mixture. The pH is typically maintained in the weakly acidic to neutral range (pH 4-7) for this type of coupling, which can be adjusted by the addition of sodium acetate or a dilute base.
-
Precipitation of the Dye: A yellow precipitate of the azo dye will form. Continue stirring the mixture in the cold for 1-2 hours to ensure complete coupling.
-
Laking: To convert the dye into an insoluble pigment, a solution of calcium chloride is added to the reaction mixture. This forms the calcium salt of the sulfonic acid group, enhancing the pigment's insolubility and stability.
-
Isolation and Purification: The precipitated pigment is collected by filtration, washed thoroughly with water to remove any soluble salts, and then dried in an oven at a suitable temperature (e.g., 60-80 °C).
Materials:
-
Diazonium salt solution of this compound (from Protocol 1)
-
β-Naphthol
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Preparation of the Coupling Component Solution: In a beaker, dissolve one molar equivalent of β-naphthol in a dilute aqueous solution of sodium hydroxide. This will form the sodium salt of β-naphthol, which is soluble in water.
-
Coupling Reaction: Cool the β-naphthol solution to 5-10 °C in an ice bath. Slowly add the cold diazonium salt solution to the stirred β-naphthol solution. The coupling reaction with phenols is typically carried out under alkaline conditions (pH 8-10).
-
Precipitation of the Dye: An orange-red precipitate of the azo dye will form immediately. Continue stirring the reaction mixture in the ice bath for about 30 minutes to ensure the completion of the reaction.
-
Isolation and Purification: Collect the precipitated dye by vacuum filtration. Wash the solid with cold water to remove any unreacted salts and base. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Mandatory Visualizations
Caption: General workflow for the synthesis of azo dyes from this compound.
Caption: Simplified mechanism of the diazotization reaction.
Application Notes and Protocols for Pigment Manufacturing Using 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Nitroaniline-4-sulfonic acid as a key intermediate in the synthesis of high-performance azo pigments. Detailed protocols, quantitative data, and process workflows are presented to guide researchers in the development and synthesis of novel colorants.
Introduction
This compound is a vital aromatic intermediate characterized by a nitro group, an amino group, and a sulfonic acid group attached to a benzene ring.[1] This unique combination of functional groups makes it an excellent diazo component in the synthesis of a variety of azo dyes and pigments.[1] The sulfonic acid group, in particular, enhances the water solubility of the intermediate and can improve the performance characteristics of the final pigment, such as lightfastness. Pigments derived from this precursor find wide applications in plastics, coatings, and printing inks.[1][2] Notable examples of pigments synthesized using this compound or its isomers include Pigment Yellow 61, Pigment Yellow 62, and Pigment Yellow 169.[3]
Pigment Synthesis Pathway
The general synthesis of azo pigments from this compound follows a two-step process: diazotization followed by an azo coupling reaction.
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong acid (such as hydrochloric acid) at low temperatures.
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling agent (e.g., an acetoacetylated aromatic amine or a naphthol derivative). The electrophilic diazonium ion attacks the electron-rich coupling component to form the stable azo bridge (-N=N-), which is the chromophore responsible for the pigment's color.
-
Laking (Optional): For certain pigments, a laking step is introduced where the dye is precipitated with a metal salt, such as calcium chloride, to form an insoluble pigment lake. This can enhance the pigment's stability and application properties.
Experimental Protocols
While specific industrial protocols are often proprietary, the following representative procedures are based on established principles of azo pigment synthesis and information from related patent literature.
Protocol 1: Representative Synthesis of a Monoazo Yellow Pigment (e.g., Analogous to Pigment Yellow 62)
This protocol describes a general method for the synthesis of a monoazo yellow pigment. The manufacturing method for Pigment Yellow 62 involves the diazotization of 4-Amino-2-nitrobenzenesulfonic acid (an isomer of the topic compound) and coupling with 3-Oxo-N-o-tolylbutanamide, followed by conversion to a calcium salt.[1] A similar process can be adapted for this compound.
Materials:
-
This compound
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
3-Oxo-N-(o-tolyl)butanamide (Acetoacet-o-toluidide)
-
Sodium hydroxide
-
Calcium chloride
-
Ice
-
Distilled water
Procedure:
Step 1: Diazotization of this compound
-
In a jacketed glass reactor, add a calculated amount of this compound to water.
-
Slowly add a stoichiometric amount of sodium hydroxide solution to dissolve the sulfonic acid.
-
Cool the solution to 0-5 °C using a circulating chiller and add hydrochloric acid to make the solution acidic.
-
While maintaining the temperature at 0-5 °C, slowly add a concentrated aqueous solution of sodium nitrite dropwise with vigorous stirring.
-
Continue stirring for 30-60 minutes at 0-5 °C. The completion of the diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Destroy any excess nitrous acid by adding a small amount of sulfamic acid until the starch-iodide test is negative.
Step 2: Preparation of the Coupling Component Solution
-
In a separate reactor, dissolve 3-Oxo-N-(o-tolyl)butanamide in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 10-15 °C.
Step 3: Azo Coupling Reaction
-
Slowly add the cold diazonium salt solution from Step 1 to the coupling component solution from Step 2 with efficient stirring.
-
Control the pH of the reaction mixture during the addition, maintaining it in the weakly acidic to neutral range by adding a buffer like sodium acetate if necessary.
-
After the addition is complete, continue stirring the mixture for 1-2 hours at a controlled temperature.
Step 4: Laking and Isolation
-
Heat the pigment slurry to 80-90 °C.
-
Add a solution of calcium chloride to precipitate the calcium salt of the pigment.
-
Hold the temperature for another hour to complete the precipitation and for particle size maturation.
-
Cool the slurry and filter the pigment.
-
Wash the filter cake with hot water until it is free of soluble salts.
-
Dry the pigment in an oven at a controlled temperature (e.g., 70-80 °C).
-
The dried pigment can then be pulverized to the desired particle size.
Quantitative Data on Pigment Performance
The performance of pigments derived from this compound is critical for their application. The following table summarizes typical performance characteristics for Pigment Yellow 62, a representative pigment from this class.
| Property | Value | Test Condition/Method |
| Heat Stability | 220-260 °C | In HDPE for 5 minutes |
| Lightfastness (Full Shade) | 6-7 | Blue Wool Scale (1-8) |
| Lightfastness (Tint) | 5-6 | Blue Wool Scale (1-8) |
| Chemical Resistance (Acid) | 4-5 | Scale (1-5) |
| Chemical Resistance (Alkali) | 5 | Scale (1-5) |
| Migration Resistance | 4-5 | In plasticized PVC |
| Oil Absorption | 40-50 g/100g | ASTM D281 |
| Density | 1.6-1.7 g/cm³ | |
| pH | 6-8 | Of aqueous slurry |
Note: Data compiled from various technical datasheets for Pigment Yellow 62.[2][4][5][6]
Process and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis workflow and the chemical pathway for the production of azo pigments from this compound.
References
- 1. Pigment Yellow 62 [dyestuffintermediates.com]
- 2. Pigment Yellow 169 [dyestuffintermediates.com]
- 3. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 4. US2229049A - Azo pigment - Google Patents [patents.google.com]
- 5. US5176750A - Azo pigment compositions and process for their preparation - Google Patents [patents.google.com]
- 6. US2539178A - Metallized azo dyestuff and process of producing the same - Google Patents [patents.google.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 2-Nitroaniline-4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid is a key intermediate in the synthesis of various dyes, pigments, and pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of this compound and identifying potential impurities.
This application note provides a detailed protocol for the determination of this compound purity using a reverse-phase HPLC method with UV detection. The described method is designed to separate the main component from its potential process-related impurities.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
-
Buffer:
-
Potassium phosphate monobasic (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
-
Sample: this compound test sample
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
pH meter
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 3.0 with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Preparation of Solutions
2.4.1. Mobile Phase Preparation
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.
2.4.2. Standard Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
2.4.3. Sample Solution Preparation
-
Sample Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound test sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Sample Solution (0.1 mg/mL): Pipette 2.5 mL of the Sample Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation and Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Potential impurities can be identified by comparing their retention times with those of known impurity standards, if available. Common impurities may arise from the synthesis process, which often involves the nitration and sulfonation of aniline. These can include isomers such as 4-nitroaniline-2-sulfonic acid, unreacted starting materials, and other by-products.
Experimental Workflow and Diagrams
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the HPLC analysis of this compound.
The following diagram illustrates the logical relationship in the preparation of the different solutions required for the analysis.
Caption: Logical flow for the preparation of solutions for HPLC analysis.
References
Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the nuclear magnetic resonance (NMR) spectroscopic characterization of 2-Nitroaniline-4-sulfonic acid. It includes recommended experimental protocols and data presentation formats.
Introduction
This compound, also known as 4-amino-3-nitrobenzenesulfonic acid, is an important intermediate in the synthesis of various dyes and pharmaceuticals. Its chemical structure, featuring a substituted benzene ring with amino, nitro, and sulfonic acid functional groups, gives rise to a characteristic NMR spectrum that is crucial for its identification and purity assessment. This application note outlines the methodology for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
IUPAC Name: 4-amino-3-nitrobenzenesulfonic acid CAS Number: 616-84-2 Molecular Formula: C₆H₆N₂O₅S Molecular Weight: 218.19 g/mol
Structure:
NMR Spectroscopic Data
It is important to note that while the existence of reference spectra is documented, publicly accessible, detailed experimental ¹H and ¹³C NMR data for this compound is limited. The following tables are provided as a template for organizing experimentally acquired data. Predicted data may be used as a preliminary guide but must be confirmed by experimental results.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data to be determined | e.g., d, dd, s | e.g., 8.5, 2.1 | e.g., 1H | e.g., H-3, H-5, H-6 |
| Data to be determined | NH₂ | |||
| Data to be determined | SO₃H |
d = doublet, dd = doublet of doublets, s = singlet
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data to be determined | e.g., C-1 |
| Data to be determined | e.g., C-2 |
| Data to be determined | e.g., C-3 |
| Data to be determined | e.g., C-4 |
| Data to be determined | e.g., C-5 |
| Data to be determined | e.g., C-6 |
Experimental Protocols
1. Sample Preparation
A crucial step for obtaining high-quality NMR spectra is proper sample preparation. Due to the presence of the sulfonic acid group, this compound is soluble in polar solvents.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity and ability to dissolve the analyte. Deuterated water (D₂O) with a small amount of a suitable deuterated base (e.g., NaOD) to form the more soluble salt can also be used.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument used.
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more scans, as ¹³C is an insensitive nucleus.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0 to 200 ppm.
-
Data Processing and Interpretation
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction.
-
Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR signals.
-
Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. The electron-withdrawing nitro and sulfonic acid groups and the electron-donating amino group will significantly influence the chemical shifts of the aromatic protons and carbons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the NMR spectroscopic characterization of this compound.
Caption: Experimental workflow for NMR characterization.
This structured approach ensures reproducible and high-quality NMR data for the characterization of this compound, which is essential for quality control and research and development in the chemical and pharmaceutical industries.
Application Note: FTIR Analysis of 2-Nitroaniline-4-sulfonic Acid Functional Groups
Introduction
2-Nitroaniline-4-sulfonic acid is an important intermediate in the synthesis of azo dyes and other organic compounds.[1] Its molecular structure comprises a benzene ring substituted with a nitro group (-NO₂), an amino group (-NH₂), and a sulfonic acid group (-SO₃H). The identification and characterization of these functional groups are crucial for quality control and reaction monitoring. Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. This application note provides a detailed protocol for the analysis of this compound using FTIR spectroscopy, with a focus on identifying its key functional groups.
Principle of FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the vibrational frequency of a specific bond or functional group within the molecule, the radiation is absorbed. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its constituent functional groups.
Data Presentation: Characteristic Vibrational Frequencies
The table below summarizes the expected FTIR absorption bands for the key functional groups present in this compound.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3420 (broad) | Strong | O-H (in SO₃H) & N-H (in NH₂) | Stretching |
| 3090 | Medium | Aromatic C-H | Stretching |
| 1532 | Strong | Nitro (-NO₂) | Asymmetric Stretching |
| 1348 | Strong | Nitro (-NO₂) | Symmetric Stretching |
| 1225, 1182 | Strong | Sulfonic Acid (S=O) | Stretching |
| 1128 | Strong | C-N & S-O | Coupling |
| 845 | Medium | Aromatic C-H | Out-of-plane Bending |
Data compiled from Smolecule[1].
Experimental Protocols
This section details two common methods for the FTIR analysis of solid samples like this compound: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.
Method 1: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This is a convenient method for solid powders requiring minimal sample preparation.[2][3]
Instrumentation:
-
FTIR Spectrometer
-
ATR accessory with a diamond or germanium crystal
Procedure:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of this compound powder directly onto the ATR crystal surface.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.[2][3]
-
Spectrum Acquisition: Collect the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).
-
Cleaning: After the measurement, retract the pressure clamp, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft tissue.
Method 2: Potassium Bromide (KBr) Pellet Technique
This traditional method involves dispersing the solid sample in a KBr matrix.[3][4]
Materials:
-
This compound (1-2 mg)
-
Dry, IR-grade Potassium Bromide (KBr) powder (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
Procedure:
-
Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using an agate mortar and pestle.[3]
-
Mixing: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the ground sample.[3]
-
Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[3]
-
Background Spectrum: Place an empty sample holder in the FTIR instrument and record a background spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder of the FTIR instrument for analysis.
-
Spectrum Acquisition: Collect the IR spectrum of the sample.
Data Interpretation
The obtained FTIR spectrum should be analyzed for the presence of the characteristic absorption bands outlined in the data presentation table. The presence of strong bands around 1532 cm⁻¹ and 1348 cm⁻¹ confirms the nitro group.[1] The broad absorption around 3420 cm⁻¹ is indicative of the O-H stretching of the sulfonic acid group, likely overlapping with the N-H stretching of the amino group.[1] The strong absorptions at approximately 1225 cm⁻¹ and 1182 cm⁻¹ are characteristic of the S=O stretching in the sulfonic acid group.[1] Aromatic C-H stretching and bending vibrations will appear around 3090 cm⁻¹ and 845 cm⁻¹, respectively.[1]
Mandatory Visualizations
References
Application Notes and Protocols: Diazotization of 2-Nitroaniline-4-sulfonic acid for Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid is a valuable intermediate in the synthesis of a wide range of azo dyes and pigments. The presence of the electron-withdrawing nitro and sulfonic acid groups on the aromatic ring influences the reactivity of the amino group and the properties of the resulting diazonium salt. This document provides detailed protocols for the diazotization of this compound and its subsequent coupling with various aromatic compounds to generate azo products. These azo compounds are of significant interest in medicinal chemistry and materials science due to their diverse chromophoric properties and potential biological activities.
Data Presentation
The following table summarizes the expected yields for the synthesis of various azo dyes from diazotized this compound. The yields are based on reported data for analogous reactions and may vary depending on the specific reaction conditions and purity of reagents.
| Diazo Component | Coupling Component | Azo Dye Product | Expected Yield (%) |
| Diazotized this compound | Phenol | 2-Hydroxy-5-[(4-nitro-2-sulfophenyl)azo]benzoic acid | 80 - 90 |
| Diazotized this compound | Resorcinol | 2,4-Dihydroxy-5-[(4-nitro-2-sulfophenyl)azo]benzoic acid | 85 - 95 |
| Diazotized this compound | 2-Naphthol | 1-[(4-Nitro-2-sulfophenyl)azo]-2-naphthol | 88 - 96 |
| Diazotized this compound | N,N-Dimethylaniline | 4-[(4-Nitro-2-sulfophenyl)azo]-N,N-dimethylaniline | 82 - 92 |
Experimental Protocols
Diazotization of this compound
Due to the reduced basicity of the amino group in this compound, the diazotization is typically carried out in a strongly acidic medium.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Magnetic Stirrer and Stir Bar
-
Beakers and Erlenmeyer Flasks
-
Thermometer
-
Dropping Funnel
Procedure:
-
In a clean, dry beaker, carefully add 10.9 g (0.05 mol) of this compound to 50 mL of concentrated sulfuric acid while stirring. The mixture may require gentle warming to aid dissolution.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 3.5 g (0.05 mol) of sodium nitrite in 20 mL of concentrated sulfuric acid at a temperature not exceeding 20 °C to prepare nitrosylsulfuric acid.
-
Slowly add the nitrosylsulfuric acid solution dropwise to the cooled solution of this compound. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
The resulting solution of the diazonium salt is typically used immediately in the subsequent coupling reaction. The presence of the diazonium salt can be confirmed by a spot test with a solution of 2-naphthol, which should produce a brightly colored azo dye.
General Protocol for Azo Coupling Reactions
The coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile and reacts with an electron-rich aromatic compound (the coupling component).
Materials:
-
Solution of diazotized this compound (from Protocol 1)
-
Coupling component (e.g., phenol, resorcinol, 2-naphthol, N,N-dimethylaniline)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution
-
Hydrochloric Acid (HCl) or Acetic Acid
-
Distilled Water
-
Ice
-
Magnetic Stirrer and Stir Bar
-
Beakers
-
pH paper or pH meter
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Coupling Component Solution:
-
For Phenols (e.g., Phenol, Resorcinol, 2-Naphthol): Dissolve 0.05 mol of the phenol in 100 mL of a 10% aqueous sodium hydroxide solution. Cool the solution to 0-5 °C in an ice bath.
-
For Aromatic Amines (e.g., N,N-Dimethylaniline): Dissolve 0.05 mol of the aromatic amine in 50 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 0-10 °C.
-
The pH of the reaction mixture is crucial for successful coupling. For phenolic coupling partners, the solution should be alkaline (pH 8-10). For aromatic amines, the coupling is typically carried out in a weakly acidic medium (pH 4-6). Adjust the pH as necessary using sodium hydroxide or hydrochloric acid/acetic acid.
-
A brightly colored precipitate of the azo dye should form immediately or upon standing.
-
-
Isolation and Purification of the Azo Dye:
-
Continue stirring the reaction mixture for 1-2 hours at low temperature to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water to remove any unreacted starting materials and salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent, such as ethanol, acetic acid, or a water-ethanol mixture.
-
Dry the purified azo dye in a vacuum oven at a suitable temperature.
-
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the diazotization of this compound.
Caption: General workflow for the azo coupling reaction.
Caption: Key transformations in azo dye synthesis.
Potential Pharmaceutical Applications of 2-Nitroaniline-4-sulfonic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid (NAS), a chemical intermediate primarily utilized in the synthesis of dyes and pigments, is emerging as a valuable scaffold in pharmaceutical research. While not a therapeutic agent in its own right, its reactive nitro and sulfonic acid functionalities make it an ideal starting material for the synthesis of a diverse range of heterocyclic and sulfonamide-based compounds with significant pharmacological potential. This document outlines the potential pharmaceutical applications of NAS, focusing on its role as a precursor for novel anticancer and antimicrobial agents. Detailed protocols for the synthesis and biological evaluation of NAS derivatives are provided to guide researchers in this promising area of drug discovery.
I. Application Notes: Therapeutic Potential of this compound Derivatives
The primary pharmaceutical value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules. Research indicates that derivatives of NAS exhibit significant potential in oncology and infectious diseases.
Anticancer Applications
Derivatives of this compound, particularly sulfonamides, have demonstrated promising cytotoxic activity against various cancer cell lines. The electron-withdrawing nature of the nitro group and the versatile chemistry of the sulfonic acid and amino groups allow for the generation of diverse molecular architectures that can interact with various cancer-specific targets.
Key Research Areas:
-
Hypoxia-Selective Cytotoxins: The nitroaniline core can be exploited to design hypoxia-selective anticancer agents. In the low-oxygen environment of solid tumors, the nitro group can be bioreduced to a cytotoxic amine, leading to targeted cell killing.[1]
-
Carbonic Anhydrase Inhibitors: Sulfonamide derivatives of nitroanilines have been synthesized and shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors and associated with tumor progression and metastasis.[2]
-
Novel Heterocyclic Compounds: The amino group of NAS can be readily diazotized and coupled to form various heterocyclic compounds, such as triazines, which have shown significant anticancer activity.[3]
Antimicrobial Applications
While direct evidence for the antimicrobial activity of this compound is limited, its structural isomer, 4-nitroaniline-2-sulfonic acid, has been noted for its potential to enhance the solubility and bioavailability of existing antibiotics, such as Ofloxacin.[4] This suggests a potential application for NAS derivatives in drug formulation and delivery. Furthermore, the broader class of sulfonamides, which can be readily synthesized from NAS, is well-established for its antibacterial properties.
II. Quantitative Data Summary
The following table summarizes the cytotoxic activity of various derivatives synthesized from nitroaniline precursors, highlighting the potential of this chemical class. It is important to note that this data is for derivatives and not for this compound itself.
| Compound Class | Derivative Example | Cell Line | Activity | Reference |
| 1,2,4-Triazine Sulfonamide | MM131 | DLD-1 (Colon Cancer) | IC50: 3.4 µM | [3] |
| 1,2,4-Triazine Sulfonamide | MM131 | HT-29 (Colon Cancer) | IC50: 3.9 µM | [3] |
| Nitroaniline Mustard | 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide | UV4 (Chinese Hamster) | 60-70 fold more toxic to hypoxic cells | [1] |
| Quinoxaline 1,4-dioxide Sulfonamide | Compound 7g | Carbonic Anhydrase IX | Ki: 42.2 nM | [2] |
III. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of a hypothetical sulfonamide derivative of this compound for anticancer screening.
Synthesis of a Novel Sulfonamide Derivative
Objective: To synthesize a novel sulfonamide derivative from this compound for subsequent biological evaluation.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine of interest
-
Pyridine
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Protocol:
-
Activation of the Sulfonic Acid: In a round-bottom flask, suspend this compound (1 eq.) in an excess of thionyl chloride. Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude sulfonyl chloride.
-
Sulfonamide Formation: Dissolve the crude sulfonyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine of interest (1.2 eq.) and pyridine (1.5 eq.) in anhydrous DCM.
-
Slowly add the sulfonyl chloride solution to the amine solution at 0°C with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of the synthesized sulfonamide derivative on a cancer cell line (e.g., HeLa).
Materials:
-
Synthesized sulfonamide derivative
-
HeLa (human cervical cancer) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the synthesized compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for another 48 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
IV. Visualizations
The following diagrams illustrate the conceptual workflows and pathways related to the pharmaceutical applications of this compound derivatives.
Caption: Synthetic pathways from this compound to bioactive compounds.
Caption: Experimental workflow for synthesis and in vitro cytotoxicity screening.
Caption: Proposed mechanism of action for a hypoxia-activated nitroaniline-based prodrug.
References
- 1. Hypoxia-selective antitumor agents. 5. Synthesis of water-soluble nitroaniline mustards with selective cytotoxicity for hypoxic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-nitroaniline-2-sulfonic Acid | 96-75-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Application Notes and Protocols: Antimicrobial and Cytotoxic Effects of 2-Nitroaniline-4-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known antimicrobial and cytotoxic properties of 2-Nitroaniline-4-sulfonic acid and its derivatives. Due to the limited availability of specific experimental data for this compound, this document also includes general protocols for assessing these biological activities. Researchers are strongly encouraged to perform specific assays to determine the precise efficacy and toxicity of this compound for their intended applications.
Introduction
This compound is a sulfonated derivative of nitroaniline. Nitroaromatic compounds are a class of molecules known for their diverse biological activities, which are often attributed to the bioreduction of the nitro group. This process can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules such as DNA and proteins, resulting in antimicrobial and cytotoxic effects. The sulfonic acid moiety in this compound increases its water solubility, a desirable characteristic for many biological and pharmaceutical applications.
Antimicrobial Effects
The following table provides a template for summarizing the antimicrobial activity of this compound. Researchers should populate this table with their own experimental data.
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Escherichia coli | ATCC 25922 | Data not available | Data not available | |
| Staphylococcus aureus | ATCC 25923 | Data not available | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | Data not available | |
| Candida albicans | ATCC 10231 | Data not available | Data not available |
Cytotoxic Effects
The cytotoxic potential of nitroaniline derivatives has been investigated against various cell lines. The presence of the nitro group is generally associated with increased cytotoxicity.[3] For instance, 2-nitroaniline has demonstrated a higher cytotoxic potential compared to aniline itself.[3] The mechanism of cytotoxicity is believed to involve the intracellular reduction of the nitro group, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage, which can induce apoptosis.[3]
The following table summarizes the available quantitative data on the cytotoxicity of 2-nitroaniline, which can serve as a reference point for this compound. It is crucial to determine the specific IC50 values for this compound against the cell lines of interest.
| Compound | Cell/System | Assay | Endpoint | Value | Reference |
| 2-Nitroaniline | Submitochondrial particles | Inhibition of a biological process | EC50 | 180 µM | [3] |
| This compound | e.g., HeLa, HepG2, etc. | e.g., MTT, XTT | IC50 | Data not available |
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
This compound
-
Test microorganism (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in broth, adjusting the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of this compound in the broth within a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay: MTT Method for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Determination: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth) from a dose-response curve.[3]
Proposed Signaling Pathway for Cytotoxicity
The cytotoxic effects of nitroaniline compounds are thought to be initiated by their entry into the cell and subsequent metabolic activation. The reduction of the nitro group can lead to the production of reactive oxygen species (ROS), which in turn can cause mitochondrial dysfunction and DNA damage. These events can trigger a cascade of signaling events, including the activation of caspases, ultimately leading to apoptosis or programmed cell death.[3]
References
The Versatile Role of 2-Nitroaniline-4-sulfonic Acid in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitroaniline-4-sulfonic acid, also known as 4-amino-3-nitrobenzenesulfonic acid, is a valuable and versatile chemical reagent in the field of organic synthesis. Its bifunctional nature, possessing both a primary aromatic amine and a sulfonic acid group, coupled with the presence of a nitro group, makes it a key intermediate in the synthesis of a wide array of organic molecules. This document provides detailed application notes and experimental protocols for its use, with a primary focus on its well-established role in the synthesis of azo dyes and pigments, and its emerging potential in the creation of other valuable organic compounds.
Core Applications
The primary application of this compound lies in its use as a diazo component in the synthesis of azo dyes. The aromatic amine group can be readily converted into a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the characteristic azo (-N=N-) linkage. The sulfonic acid group imparts water solubility to the final dye molecule, which is a desirable property for many dyeing applications. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amino group, opening up pathways to more complex molecules.[1][2]
Beyond traditional azo dyes, derivatives of this compound are valuable precursors for more complex dye structures, such as formazan dyes.[3] While its application in the pharmaceutical and agrochemical industries is less documented with specific public-domain examples, the structural motifs accessible from this reagent suggest its potential as a building block for novel bioactive compounds.[1][4]
Application 1: Synthesis of Azo Dyes and Pigments
The most prominent role of this compound is as a precursor to azo dyes and pigments. These colorants are used extensively in the textile, printing, and coatings industries. A notable example is the synthesis of C.I. Pigment Yellow 61, where this compound serves as the diazo component.
Experimental Workflow for Azo Dye Synthesis
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling.
Protocol 1: Synthesis of a Monoazo Yellow Pigment
This protocol details the synthesis of a monoazo yellow pigment, analogous to C.I. Pigment Yellow 61, using this compound as the diazo component and acetoacetanilide as the coupling component.
Materials:
-
This compound
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
Acetoacetanilide
-
Sodium hydroxide
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Sodium acetate
-
Distilled water
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Ice
Equipment:
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Jacketed glass reactor with overhead stirrer, thermometer, and dropping funnel
-
Beakers and graduated cylinders
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Buchner funnel and vacuum flask
-
Drying oven
Procedure:
Part A: Diazotization of this compound
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In the jacketed reactor, prepare a suspension of this compound (1.0 equivalent) in water and hydrochloric acid (2.5-3.0 equivalents).
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Cool the suspension to 0-5 °C using a circulating chiller and vigorous stirring.
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In a separate beaker, dissolve sodium nitrite (1.0-1.1 equivalents) in a minimal amount of cold water.
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Slowly add the sodium nitrite solution to the cold suspension of this compound over 30-60 minutes, ensuring the temperature remains below 5 °C.
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Continue stirring at 0-5 °C for an additional 30 minutes after the addition is complete to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
Part B: Azo Coupling
-
In a separate vessel, dissolve acetoacetanilide (1.0 equivalent) in a dilute solution of sodium hydroxide at room temperature to form the sodium salt.
-
Cool the acetoacetanilide solution to 10-15 °C.
-
Slowly add the cold diazonium salt suspension from Part A to the acetoacetanilide solution over 60-90 minutes with efficient stirring. Maintain the temperature at 10-20 °C.
-
After the addition is complete, add a solution of sodium acetate to adjust the pH of the reaction mixture to 4.5-5.5.
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Continue stirring for 1-2 hours at 15-20 °C to ensure complete coupling.
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Heat the resulting pigment slurry to 80-90 °C and hold for 30 minutes to improve pigment properties.
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Cool the slurry to below 60 °C, filter the pigment using a Buchner funnel, and wash thoroughly with water until the filtrate is neutral and free of salts.
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Dry the pigment in an oven at 80-100 °C.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | 218.19 | 1.0 | - |
| Sodium Nitrite | 69.00 | 1.0-1.1 | - |
| Acetoacetanilide | 177.19 | 1.0 | 90-95 |
| Monoazo Yellow Pigment | 410.37 | 1.0 | - |
Safety Precautions:
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Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diazonium salts are potentially explosive when dry and should be kept in solution and at low temperatures.
-
The reactions should be carried out in a well-ventilated fume hood.
Application 2: Precursor for Phenylenediaminesulfonic Acids and Formazan Dyes
The nitro group of this compound can be reduced to an amino group to yield 2,4-diaminobenzenesulfonic acid. This transformation opens a pathway to a different class of compounds. A patent describes a similar reduction for N-alkylated nitroanilinesulfonic acids to produce N-alkyl-phenylenediaminesulfonic acids, which are valuable intermediates for the synthesis of copper formazan reactive dyes.[3]
Reaction Pathway to Phenylenediaminesulfonic Acid
Protocol 2: Reduction of the Nitro Group (Bechamp Reduction)
This protocol is adapted from a general procedure for the reduction of nitroaromatic compounds.[3]
Materials:
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This compound
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Iron powder
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Acetic acid
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Sodium hydroxide solution
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Hydrochloric acid
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Water
Equipment:
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Round-bottom flask with reflux condenser and mechanical stirrer
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Heating mantle
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Filtration apparatus
Procedure:
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In a round-bottom flask, prepare a mixture of water and acetic acid (e.g., 10-20% aqueous acetic acid).
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Add iron powder (a stoichiometric excess, typically 2-3 equivalents) to the acidic solution.
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Heat the mixture to 50-100 °C with vigorous stirring.
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Slowly add this compound (1.0 equivalent) to the hot suspension.
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Reflux the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by a suitable method (e.g., TLC).
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After the reaction is complete, cool the mixture and adjust the pH to 8-10 with a sodium hydroxide solution to precipitate iron oxides.
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Filter the hot mixture to remove the iron sludge.
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Acidify the filtrate with hydrochloric acid to a pH of 1-2 to precipitate the product, 2,4-diaminobenzenesulfonic acid.
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Cool the mixture to enhance precipitation, then filter the product, wash with a small amount of cold water, and dry.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) |
| This compound | 218.19 | 1.0 | - |
| Iron Powder | 55.85 | 2.0-3.0 | - |
| 2,4-Diaminobenzenesulfonic acid | 188.19 | 1.0 | 85-95 |
Other Potential Applications
While less detailed in the literature, this compound and its derivatives are mentioned as intermediates in the synthesis of fungicides, herbicides, and pharmaceuticals.[1][4] The presence of multiple reactive sites on the molecule allows for its incorporation into more complex heterocyclic structures, which are common scaffolds in medicinal chemistry and agrochemistry. For instance, the reduced form, 2,4-diaminobenzenesulfonic acid, could potentially be used in the synthesis of benzimidazole derivatives, a class of compounds with a broad range of biological activities.
Conclusion
This compound is a cornerstone intermediate in the colorant industry and holds significant potential for broader applications in organic synthesis. The protocols provided herein offer a practical guide for its utilization in the laboratory and for process development. Further research into its application in the synthesis of pharmaceuticals and agrochemicals is warranted and could lead to the discovery of novel, high-value molecules.
References
- 1. Buy this compound | 616-84-2 [smolecule.com]
- 2. Ortho Nitro Aniline Para Sulphonic Acid | Aarti Industries [aarti-industries.com]
- 3. US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids - Google Patents [patents.google.com]
- 4. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Nitroaniline-4-sulfonic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitroaniline-4-sulfonic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the sulfonation of 2-nitroaniline.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction temperature is maintained at the optimal level (around 160°C) for a sufficient duration (e.g., 5 hours) to drive the reaction to completion.[1] - Consider using a slight excess of the sulfonating agent (e.g., concentrated sulfuric acid or oleum).[2] |
| Suboptimal reaction temperature. | - Precisely control the reaction temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and decomposition.[3] | |
| Loss of product during workup. | - Carefully monitor the pH during the purification process. The product is typically precipitated by acidifying the solution after initial workup.[1] - Ensure complete crystallization before filtration. | |
| Presence of Impurities in the Final Product | Formation of isomers (e.g., 2-nitroaniline-5-sulfonic acid). | - The choice of sulfonating agent and reaction temperature can influence isomer distribution. Using oleum at controlled temperatures can favor the formation of the desired para-isomer.[2] |
| Unreacted starting material (2-nitroaniline). | - Monitor the reaction progress using techniques like TLC or HPLC to ensure complete consumption of the starting material. | |
| Charring or dark coloration of the reaction mixture. | - This may indicate decomposition due to excessive heat. Maintain strict temperature control throughout the reaction.[4] | |
| Poor Solubility of Reactants | 2-nitroaniline has limited solubility in some solvents. | - While the direct sulfonation with sulfuric acid often uses an excess of the acid as the solvent, in other systems, the choice of an appropriate high-boiling point inert solvent is crucial.[1][5] |
| Difficulties in Product Isolation and Purification | Product remains dissolved in the reaction mixture. | - After the reaction, the mixture is typically poured onto ice or into cold water to precipitate the crude product.[2][6] |
| Inefficient crystallization. | - After dissolving the crude product in water and adjusting the pH, allow sufficient time for crystallization, potentially at a reduced temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the direct sulfonation of 2-nitroaniline using a sulfonating agent like concentrated sulfuric acid, fuming sulfuric acid (oleum), or chlorosulfonic acid.[1][2]
Q2: What are the typical reaction conditions for the sulfonation of 2-nitroaniline?
A2: A general procedure involves heating 2-nitroaniline with concentrated sulfuric acid at a temperature of around 160°C for several hours.[1] The use of oleum (20-25% by weight) can also be employed, with reaction temperatures ranging from 120°C to 150°C for 3 to 8 hours.[2]
Q3: How is the product, this compound, isolated and purified?
A3: A common purification process involves the following steps:
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Cooling the reaction mixture and pouring it into water or onto ice to precipitate the crude product.[2][6]
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Dissolving the crude product in water, sometimes with the addition of a small amount of sodium sulfite.[1]
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Adjusting the pH to a basic range (e.g., 8-9) with a base like sodium carbonate to dissolve the sulfonic acid salt and filter off any insoluble impurities.[1]
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Acidifying the filtrate with an acid (e.g., hydrochloric acid) to a pH of around 2 to precipitate the purified this compound.[1]
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Filtering, washing, and drying the final product.[1]
Q4: What are the potential side reactions to be aware of during the synthesis?
A4: The primary side reaction is the formation of other isomers, such as 2-nitroaniline-5-sulfonic acid. The reaction conditions, particularly temperature, can influence the ratio of isomers formed.[3] In strongly acidic conditions, the amino group of aniline derivatives can become protonated, which acts as a meta-directing group, potentially leading to the formation of meta-substituted products.[7]
Q5: Can you provide a summary of the key experimental parameters and their impact?
A5:
| Parameter | Effect |
|---|---|
| Temperature | Directly influences the reaction rate and the formation of byproducts. Too low, and the reaction is slow; too high, and decomposition and side reactions can occur.[3] |
| Reaction Time | Must be sufficient to ensure the reaction goes to completion. Monitoring by TLC or HPLC is recommended. |
| Sulfonating Agent | The choice and concentration (e.g., concentrated H₂SO₄ vs. oleum) can affect the reaction rate and isomer distribution.[2] |
| Solvent | The choice of solvent can impact reactant solubility and reaction temperature.[1] In many procedures, excess sulfuric acid acts as both reactant and solvent. |
| pH during Workup | Crucial for the separation and purification of the final product.[1] |
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and a logical approach to troubleshooting common issues.
References
- 1. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 2. US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids - Google Patents [patents.google.com]
- 3. Synthetic Strategies for Aromatic and Aliphatic Sulfonic Acids: Comprehensive Methods, Latest Research, and Expert Insights [sulfonic-acid.com]
- 4. benchchem.com [benchchem.com]
- 5. US1961196A - Sulphonation of aromatic amines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. quora.com [quora.com]
Technical Support Center: Synthesis of 2-Nitroaniline-4-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Nitroaniline-4-sulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Yield | Incomplete Sulfonation: Reaction time or temperature may be insufficient. | - Increase the reaction time or temperature gradually. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). - Ensure the starting o-nitroaniline is fully dissolved before and during the reaction. |
| Ineffective Sulfonating Agent: The concentration of the sulfonating agent (e.g., sulfuric acid, oleum) might be too low, or the agent may have degraded due to moisture. | - Use a higher concentration of sulfuric acid or switch to a stronger sulfonating agent like oleum (fuming sulfuric acid) or chlorosulfonic acid. Yields of 89.3% with sulfuric acid and 90% with chlorosulfonic acid have been reported.[1] - Use fresh, anhydrous sulfonating agents and ensure all glassware is thoroughly dried. | |
| Reversibility of Sulfonation: The presence of water can drive the equilibrium back to the starting materials. | - Maintain anhydrous conditions throughout the reaction. - In one reported method, a mixed solvent is used, and the solvent is continuously dripped and evaporated to remove water formed during the reaction.[1] | |
| Formation of Impurities | Side Reactions: High reaction temperatures can promote the formation of unwanted isomers or di-sulfonated byproducts. Oxidation of the starting material can also occur. | - Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to more side products. A temperature of 160°C for 5 hours has been used in one procedure.[1] - Consider a stepwise addition of the sulfonating agent to control the reaction exotherm. |
| Charring or Darkening of the Reaction Mixture: This indicates decomposition of the starting material or product, often due to excessively high temperatures or localized overheating. | - Ensure uniform heating and efficient stirring of the reaction mixture. - Add the sulfonating agent slowly and control the temperature of the reaction mixture, especially during the initial stages. | |
| Difficult Product Isolation | Poor Precipitation: The product may not precipitate effectively from the reaction mixture upon quenching. | - Ensure the reaction mixture is poured onto a sufficient amount of crushed ice with vigorous stirring to facilitate rapid cooling and precipitation. - Adjusting the pH after initial quenching can improve precipitation. One method involves adjusting the pH to 8-9 with a sodium carbonate solution, filtering, and then acidifying the filtrate with hydrochloric acid to a pH of 2.2 to crystallize the product.[1] |
| Product Loss During Washing: The product has some solubility in water, which can lead to losses during the washing step. | - Wash the filtered product with ice-cold water or a saturated salt solution to minimize dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely used method is the direct sulfonation of o-nitroaniline. This is typically achieved by reacting o-nitroaniline with a sulfonating agent such as concentrated sulfuric acid, oleum (fuming sulfuric acid), or chlorosulfonic acid.
Q2: What are the key reaction parameters to control for maximizing the yield?
A2: The key parameters to control are:
-
Reaction Temperature: Higher temperatures generally favor the reaction but can also lead to the formation of byproducts. A common temperature for sulfonation with sulfuric acid is around 160°C.[1]
-
Reaction Time: Sufficient reaction time is crucial for the completion of the reaction. A reaction time of 5 hours has been reported to be effective.[1]
-
Choice and Concentration of Sulfonating Agent: The strength of the sulfonating agent significantly impacts the reaction rate and yield. Oleum and chlorosulfonic acid are more potent than concentrated sulfuric acid and may lead to higher yields.
-
Anhydrous Conditions: The sulfonation reaction is reversible in the presence of water. Therefore, maintaining anhydrous conditions is critical for driving the reaction towards the product.
Q3: What are the potential side products in this synthesis?
A3: Potential side products include isomers of this compound, di-sulfonated products, and oxidation products of o-nitroaniline. The formation of these byproducts is often influenced by the reaction temperature and the strength of the sulfonating agent.
Q4: How can I purify the crude this compound?
A4: A common purification method involves the following steps:
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Quench the reaction mixture by pouring it onto crushed ice.
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Filter the crude product.
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Dissolve the crude product in water and adjust the pH to 8-9 with a base like sodium carbonate to dissolve the sulfonic acid and precipitate any insoluble impurities.
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Filter the solution to remove any solids.
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Acidify the filtrate with an acid such as hydrochloric acid to a pH of approximately 2.2 to precipitate the purified this compound.[1]
-
Filter the purified product, wash with cold water or brine, and dry.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, this synthesis involves hazardous materials. Always:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated sulfuric acid, oleum, and chlorosulfonic acid with extreme care as they are highly corrosive.
-
Be aware that the reaction can be exothermic, so control the addition of reagents and monitor the temperature closely.
Data Presentation
Table 1: Comparison of Sulfonating Agents on the Yield of this compound
| Sulfonating Agent | Solvent | Reported Yield (%) | Reference |
| Sulfuric Acid | Monochlorobenzene and Dichlorobenzene mixture | 89.3 | [1] |
| Chlorosulfonic Acid | Monochlorobenzene and Dichlorobenzene mixture | 90 | [1] |
Experimental Protocols
Detailed Methodology for the Sulfonation of o-Nitroaniline [1]
-
Apparatus Setup: Assemble a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer.
-
Initial Charge: Add 60 ml of a mixed solvent (e.g., monochlorobenzene and dichlorobenzene) and 0.1 mol of o-nitroaniline to the flask.
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Salt Formation: While stirring, use an oil bath to gradually heat the mixture to melt the o-nitroaniline. Slowly add concentrated sulfuric acid through the dropping funnel to form the aniline salt.
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Sulfonation Reaction: After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to carry out the dehydration and transposition reaction.
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Water Removal: During the reaction, continuously add fresh solvent and simultaneously distill off the solvent to remove the water produced during the reaction, keeping the total solvent volume in the reactor relatively constant.
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Work-up and Isolation: a. After the reaction is complete, cool the mixture. b. Pour out the solvent and add water to the residue. Add a small amount of anhydrous sodium sulfite and stir until dissolved. c. Adjust the pH to 8-9 with a sodium carbonate solution and filter to remove any insoluble residue. d. Transfer the filtrate to a saturated salt water solution and add a small amount of anhydrous sodium sulfite. e. Acidify the solution with hydrochloric acid to a pH of 2.2. f. Allow the mixture to stand for complete crystallization. g. Filter the product, wash it, and dry to obtain this compound.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Purification of Crude 2-Nitroaniline-4-sulfonic acid
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Nitroaniline-4-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Common impurities in crude this compound largely depend on the synthetic route employed. The primary synthesis methods are the sulfonation of 2-nitroaniline or the nitration of aniline followed by sulfonation.[1] Potential impurities may include:
-
Isomeric forms: Positional isomers such as 4-nitroaniline-2-sulfonic acid can be significant impurities.
-
Starting materials: Unreacted 2-nitroaniline or aniline.
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Reaction byproducts: Di-sulfonated or di-nitrated products, and other oxidation products.
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Residual acids: Sulfuric acid and nitric acid from the reaction mixture.
Q2: What is a general strategy for the purification of crude this compound?
A general approach to purifying crude this compound involves a multi-step process:
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Neutralization/Acid Removal: The first step is often to neutralize the crude product or wash it extensively to remove residual mineral acids (sulfuric and nitric acid).
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Recrystallization: This is a crucial step for removing most impurities. The choice of solvent is critical and often involves aqueous systems due to the high polarity of the sulfonic acid group.
-
Decolorization: If the product is highly colored due to organic impurities, treatment with activated charcoal during recrystallization can be effective.
Q3: How can I effectively remove residual sulfuric acid from my crude product?
Residual sulfuric acid can often be removed by the following methods:
-
Washing with cold water: Washing the crude solid with ice-cold deionized water can help remove residual acids, although the product itself has some water solubility.[1][2]
-
Slurrying in a non-solvent: Creating a slurry of the crude product in a solvent in which this compound has low solubility but in which sulfuric acid is soluble can be effective.
-
Neutralization and precipitation: Carefully neutralizing the acidic mixture with a base (e.g., sodium hydroxide or calcium hydroxide) to a specific pH can precipitate the product while leaving sulfate salts in solution.[3] The product can then be re-acidified and precipitated if the free acid form is desired.
Q4: What are suitable solvents for the recrystallization of this compound?
Due to its ionic nature, this compound is highly soluble in water.[1][2] Therefore, aqueous solutions are the primary choice for recrystallization. The solubility is temperature-dependent, allowing for crystallization upon cooling. For related compounds, aqueous ethanol has been used.[4] Experimentation with varying concentrations of aqueous alcohol (e.g., ethanol or isopropanol) may be necessary to optimize crystal yield and purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | - Inappropriate solvent choice.- Presence of co-precipitating isomers.- Insufficient washing of the crystals. | - Experiment with different solvent systems (e.g., varying water/alcohol ratios).- Consider a second recrystallization step.- Ensure thorough washing of the filter cake with a small amount of cold recrystallization solvent. |
| Poor Crystal Formation or Oily Precipitate | - Solution is supersaturated.- Cooling the solution too quickly.- Presence of impurities inhibiting crystallization. | - Add a small amount of additional hot solvent.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Try seeding the solution with a pure crystal of the product.- Perform a pre-purification step like activated charcoal treatment to remove impurities. |
| Low Yield of Purified Product | - The product is too soluble in the recrystallization solvent.- Using too much solvent for recrystallization.- Incomplete precipitation. | - Adjust the solvent composition to reduce solubility (e.g., by adding a co-solvent in which the product is less soluble).- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize precipitation. |
| Product is still highly colored after purification | - Presence of persistent colored impurities. | - During recrystallization, add a small amount of activated charcoal to the hot solution and filter it hot before cooling to crystallize. Be cautious as charcoal can sometimes adsorb the product as well. |
Quantitative Data Summary
| Purification Method | Compound | Purity Achieved (HPLC) | Yield | Reference |
| Desulfonation and Recrystallization | 2-nitroaniline (from this compound) | >97% | 91% | [5] |
Experimental Protocols
Protocol 1: Recrystallization from Boiling Water
This protocol is adapted from a procedure for a related compound and may require optimization.
-
Dissolution: In a suitable flask, add the crude this compound. For every gram of crude material, add a minimal amount of boiling deionized water with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is dark, add a small amount (e.g., 1-2% by weight of the crude product) of activated charcoal to the hot solution. Boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water.
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Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Diagrams
Caption: General workflow for the purification of this compound.
References
Navigating the Nitration of p-Aminobenzene Sulfonic Acid: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing side reactions during the nitration of p-aminobenzene sulfonic acid (sulfanilic acid). The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges.
Troubleshooting Guide
Q1: My reaction mixture turned dark brown/black and produced a tar-like substance. What is happening and how can I prevent it?
A: The formation of a dark, tarry substance is a strong indication of oxidation of the amino group. The amino group (-NH₂) in p-aminobenzene sulfonic acid is highly activating and susceptible to oxidation by the strong nitric acid/sulfuric acid mixture.
Troubleshooting Steps:
-
Protect the Amino Group: The most effective way to prevent oxidation is to protect the amino group before nitration. Acetylation is a common and effective method, converting the highly reactive amino group into a less reactive acetamido group (-NHCOCH₃). This is achieved by reacting the p-aminobenzene sulfonic acid with acetic anhydride.
-
Control the Temperature: Ensure the reaction temperature is kept low, typically below 10°C, during the addition of the nitrating mixture. Exothermic reactions can lead to a rapid increase in temperature, promoting oxidation.
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Slow Addition of Nitrating Agent: Add the nitrating mixture (a combination of concentrated nitric and sulfuric acids) dropwise to the solution of your starting material. This allows for better temperature control and minimizes localized areas of high reactant concentration.
Q2: I obtained a mixture of nitro isomers instead of the desired product. How can I improve the regioselectivity of the reaction?
A: The formation of multiple isomers is a common issue in the direct nitration of aminobenzene derivatives. In a strongly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This leads to a mixture of ortho, meta, and para isomers.
Troubleshooting Steps:
-
Amino Group Protection: As with preventing oxidation, protecting the amino group with an acetyl group is the primary solution. The acetamido group is ortho, para-directing and, due to its steric bulk, favors the formation of the para-substituted product. In the case of p-aminobenzene sulfonic acid, where the para position is already blocked, the acetamido group will direct the nitro group to the ortho position.
-
Choice of Sulfonating Agent: While not directly related to nitration, the initial sulfonation of aniline to produce p-aminobenzene sulfonic acid should be carried out under conditions that favor the para isomer to ensure the purity of your starting material.
Q3: My yield of the desired nitro product is very low. What are the potential causes and solutions?
A: Low yields can result from a combination of side reactions, incomplete reaction, or loss of product during workup and purification.
Troubleshooting Steps:
-
Minimize Side Reactions: Follow the steps outlined in Q1 and Q2 to prevent oxidation and the formation of multiple isomers.
-
Ensure Complete Reaction: Allow the reaction to proceed for the recommended time at the appropriate temperature. Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) can help determine when the starting material has been consumed.
-
Proper Workup: The workup procedure is critical for isolating the product. Ensure that the reaction mixture is poured onto crushed ice to precipitate the product effectively. Thoroughly wash the precipitate to remove residual acids and byproducts.
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Optimize Purification: Recrystallization is a common method for purifying the final product. Choose an appropriate solvent system to maximize the recovery of the desired isomer while removing impurities.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of p-aminobenzene sulfonic acid not recommended?
A: Direct nitration of p-aminobenzene sulfonic acid is challenging for two main reasons:
-
Oxidation: The strongly activating amino group is easily oxidized by the nitrating mixture, leading to the formation of tarry byproducts and a lower yield of the desired product.[1]
-
Lack of Regioselectivity: In the highly acidic conditions of nitration, the amino group is protonated to form the anilinium ion. This ion is a meta-director, leading to the formation of unwanted isomers. Protecting the amino group is crucial for a controlled and selective reaction.
Q2: What is the purpose of acetylating the amino group?
A: Acetylation of the amino group with acetic anhydride converts it to an acetamido group (-NHCOCH₃). This has two key benefits:
-
Reduced Reactivity: The acetamido group is less activating than the amino group, which significantly reduces the susceptibility to oxidation.
-
Improved Regioselectivity: The acetamido group is an ortho, para-director. In p-aminobenzene sulfonic acid, the para position is blocked by the sulfonic acid group, so the acetamido group directs the incoming nitro group primarily to the ortho position. The steric hindrance of the bulky acetamido group also disfavors ortho substitution to some extent, but in this case, it is the only available position.
Q3: What are the typical byproducts of this reaction?
A: Besides the desired 2-nitro-4-aminobenzene sulfonic acid, several byproducts can be formed, especially if the amino group is not protected:
-
Oxidation Products: Tarry, polymeric materials resulting from the oxidation of the amino group.
-
Isomeric Products: If direct nitration is attempted, meta-substituted nitro compounds can be formed.
-
Polynitrated Products: Under harsh conditions, dinitration or even trinitration can occur. For instance, 2,4,6-trinitroaniline has been reported as a byproduct in the nitration of sulfanilic acid.
Q4: Can I use other protecting groups for the amino function?
A: Yes, other protecting groups can be used. For example, forming a sulfonamide by reacting the amine with a sulfonyl chloride is another possibility. However, acetylation is a widely used, effective, and generally straightforward method for this purpose.
Data Presentation
The following table summarizes the expected outcomes of the nitration of p-aminobenzene sulfonic acid under different conditions. The quantitative data is illustrative and based on typical results for similar reactions.
| Starting Material | Reaction Conditions | Major Product(s) | Expected Yield (Illustrative) | Key Side Products |
| p-Aminobenzene Sulfonic Acid | Direct Nitration with HNO₃/H₂SO₄ | Mixture of isomers, significant oxidation | Low | Tarry oxidation products, polynitrated compounds |
| N-acetyl-p-aminobenzene sulfonic acid | Nitration with HNO₃/H₂SO₄ at <10°C | 2-Nitro-4-acetamidobenzene sulfonic acid | High | Minimal oxidation, trace isomers |
Experimental Protocols
Protocol 1: Acetylation of p-Aminobenzene Sulfonic Acid (Protection Step)
-
Dissolution: In a round-bottom flask, dissolve 10 g of p-aminobenzene sulfonic acid in a solution of 10% aqueous sodium carbonate. Use the minimum amount of sodium carbonate solution required for complete dissolution.
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Reaction: Cool the solution in an ice bath. Slowly add 6 mL of acetic anhydride with constant stirring.
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Stirring: Continue to stir the mixture for 30 minutes in the ice bath.
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Precipitation: Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is acidic, which will precipitate the N-acetyl-p-aminobenzene sulfonic acid.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry thoroughly.
Protocol 2: Nitration of N-acetyl-p-aminobenzene sulfonic acid
-
Dissolution: In a beaker, dissolve 5 g of dry N-acetyl-p-aminobenzene sulfonic acid in 10 mL of concentrated sulfuric acid. Stir until a clear solution is obtained.
-
Cooling: Cool the solution in an ice-salt bath to below 5°C.
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Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
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Addition: Add the cold nitrating mixture dropwise to the stirred solution of N-acetyl-p-aminobenzene sulfonic acid. Ensure the temperature of the reaction mixture does not exceed 10°C.
-
Reaction Time: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours.
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Precipitation: Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring to precipitate the 2-nitro-4-acetamidobenzene sulfonic acid.
-
Isolation: Collect the solid product by vacuum filtration and wash with ice-cold water.
Protocol 3: Hydrolysis of 2-Nitro-4-acetamidobenzene sulfonic acid (Deprotection Step)
-
Reaction: In a round-bottom flask, suspend the 2-nitro-4-acetamidobenzene sulfonic acid obtained from Protocol 2 in 50 mL of 10% aqueous sulfuric acid.
-
Heating: Heat the mixture to reflux with stirring for 1-2 hours, or until the solid has completely dissolved.
-
Cooling and Precipitation: Cool the solution in an ice bath. The 2-nitro-4-aminobenzene sulfonic acid will precipitate.
-
Isolation: Collect the product by vacuum filtration, wash with a small amount of cold water, and dry.
Mandatory Visualizations
Caption: Reaction pathway for the nitration of p-aminobenzene sulfonic acid.
Caption: Troubleshooting workflow for the nitration of p-aminobenzene sulfonic acid.
References
Troubleshooting low yield in 2-Nitroaniline-4-sulfonic acid production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 2-Nitroaniline-4-sulfonic acid, with a focus on addressing low yield issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is significantly lower than expected. What are the common causes?
Low yields can stem from several factors throughout the synthesis process. The most common issues include incomplete reaction, formation of unwanted isomers, product decomposition, and losses during workup and purification. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Q2: How can I determine if the sulfonation reaction has gone to completion?
Monitoring the reaction progress is essential. Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material, o-nitroaniline. If a significant amount of starting material remains after the expected reaction time, it indicates an incomplete reaction.
To address an incomplete reaction, consider the following:
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration. Extending the reaction time may be necessary.
-
Temperature: The reaction temperature is a critical parameter. Insufficient heat can lead to a slow or stalled reaction. Conversely, excessive temperatures can cause decomposition.[1]
-
Reagent Purity and Stoichiometry: Verify the purity and molar ratios of your starting materials and reagents. Impurities can interfere with the reaction, and an incorrect stoichiometric balance can limit the conversion of the limiting reagent.
Q3: I've confirmed the reaction went to completion, but my isolated yield is still low. What other factors should I investigate?
If the reaction is complete, the low yield is likely due to side reactions, product decomposition, or issues during the workup and purification stages.
-
Side Reactions: The sulfonation of o-nitroaniline can potentially yield isomeric byproducts. The formation of these isomers is influenced by reaction temperature and the concentration of the sulfonating agent.
-
Product Decomposition: Charring or a dark coloration of the reaction mixture can indicate product decomposition, often caused by excessively high temperatures.[1] Careful temperature control throughout the reaction is critical.
-
Workup and Purification Losses: Significant product loss can occur during filtration, washing, and recrystallization steps. Ensure efficient extraction and minimize transfers to reduce mechanical losses.
Q4: What are the key parameters to control during the sulfonation of o-nitroaniline to maximize yield?
Optimizing the following reaction parameters is crucial for achieving a high yield of this compound:
| Parameter | Recommended Condition | Rationale |
| Starting Material | High-purity o-nitroaniline | Impurities can lead to side reactions and lower yield. |
| Sulfonating Agent | Concentrated Sulfuric Acid or Oleum | Provides the electrophile for the sulfonation reaction. |
| Reaction Temperature | 120-160°C | Balances reaction rate with minimizing decomposition. |
| Reaction Time | Approximately 3-5 hours | Ensures complete conversion of the starting material.[2] |
| Agitation | Continuous and efficient stirring | Promotes homogeneity and heat transfer within the reaction mixture. |
Q5: Are there alternative synthesis methods for this compound?
Yes, other methods exist, though the direct sulfonation of o-nitroaniline is common. An alternative route involves the ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid.[2] However, this method may require elevated pressure and involves a more complex synthesis process.[2]
Experimental Protocols
Synthesis of this compound via Sulfonation of o-Nitroaniline
This protocol is based on established laboratory procedures.
Materials:
-
o-Nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Distilled Water
-
Sodium Carbonate solution
-
Hydrochloric Acid
-
Anhydrous Sodium Sulfite
Equipment:
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus (magnetic stirrer or overhead stirrer)
-
Heating mantle or oil bath
-
Buchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a stirrer and reflux condenser, carefully add o-nitroaniline.
-
Slowly add concentrated sulfuric acid to the o-nitroaniline while stirring. An exothermic reaction will occur, forming the aniline salt.
-
Once the salt formation is complete, heat the mixture to the desired reaction temperature (e.g., 160°C) and maintain for the specified reaction time (e.g., 5 hours).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture onto crushed ice with stirring.
-
The product will precipitate out of the solution.
-
Filter the crude product using a Buchner funnel and wash with cold water.
-
To purify, the crude product can be dissolved in water and the pH adjusted to 8-9 with a sodium carbonate solution.[2] Any insoluble impurities are removed by filtration.
-
The filtrate is then acidified with hydrochloric acid to a pH of approximately 2, causing the purified this compound to crystallize.[2]
-
The purified product is collected by filtration, washed with a small amount of cold water, and dried.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameter relationships affecting yield.
References
Technical Support Center: Recrystallization of 2-Nitroaniline-4-sulfonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitroaniline-4-sulfonic acid. The focus is on purification through recrystallization, addressing common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Due to its zwitterionic nature, this compound is highly soluble in water, which is the most common and recommended solvent for its recrystallization.[1] The solubility can be significantly influenced by adjusting the pH of the aqueous solution. Recrystallization is often achieved by dissolving the compound in a basic aqueous solution and then acidifying it to induce precipitation of the purified product. For related compounds, mixtures of ethanol and water have also been utilized.[2]
Q2: How does pH affect the recrystallization of this compound?
A2: The pH of the solution is a critical factor in the recrystallization of this compound. The sulfonic acid group is acidic, while the aniline group is basic, making the molecule's overall charge and solubility highly dependent on the pH. In a basic solution (pH 8-9), the sulfonic acid group is deprotonated, forming a salt that is very soluble in water. By subsequently acidifying the solution (e.g., to pH 2.2 with HCl), the aniline group is protonated, and the compound becomes less soluble, leading to crystallization.
Q3: What are the expected signs of impurity in my this compound sample?
A3: Impurities in your sample may manifest as a discoloration (e.g., a darker yellow or brownish tint), a broader melting point range than expected, or the presence of insoluble particulate matter in your recrystallization solvent. If the product "oils out" instead of forming crystals, this can also be an indication of significant impurities.
Q4: What is "oiling out" and how can I prevent it?
A4: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid oil rather than solid crystals upon cooling.[3] This can occur if the solution is too concentrated, if the cooling rate is too rapid, or if there are substantial impurities that depress the melting point of your compound below the temperature of the solution. To prevent this, you can try using a more dilute solution, allowing the solution to cool more slowly, or performing a preliminary purification step to remove major impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling | The solution is not sufficiently saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3] |
| The solution is supersaturated. | Induce crystallization by scratching the inner wall of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound. | |
| Low yield of recrystallized product | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation. |
| Premature crystallization occurred during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before filtering the hot solution. | |
| Crystals are discolored | The presence of colored impurities. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your product. |
| "Oiling out" occurs | The solution is too concentrated or cooled too quickly. | Re-heat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| Significant impurities are present. | Consider a pre-purification step, such as washing the crude solid, before recrystallization. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | High | Solubility is highly dependent on pH.[1] |
| Ethanol/Water Mixtures | Potentially useful | Often used for recrystallizing similar aromatic sulfonic acids.[2] |
| Ethanol | Sparingly Soluble | Can be used in combination with water. |
| Acetone | Sparingly Soluble | |
| Dichloromethane | Insoluble | |
| Hexane | Insoluble |
Experimental Protocols
Protocol 1: Recrystallization of this compound using pH Adjustment
This protocol is based on a common method for purifying water-soluble amphoteric compounds.
Materials:
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Crude this compound
-
Deionized water
-
Sodium carbonate (Na₂CO₃) solution (e.g., 1M)
-
Hydrochloric acid (HCl) solution (e.g., 1M)
-
Saturated sodium chloride (NaCl) solution
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Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Büchner funnel and filter flask
-
pH paper or pH meter
Procedure:
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of deionized water in an Erlenmeyer flask with stirring. Gentle heating may be applied to aid dissolution.
-
Basification: While monitoring the pH, slowly add the sodium carbonate solution until the pH of the solution reaches 8-9. Ensure all the solid has dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Salting Out: Transfer the basic solution to a larger beaker and add it to a saturated solution of sodium chloride.
-
Acidification: With continuous stirring, slowly add the hydrochloric acid solution to the filtrate until the pH reaches approximately 2.2. The this compound will precipitate out of the solution.
-
Crystallization: Allow the mixture to stand and cool to room temperature, followed by further cooling in an ice bath to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, deionized water.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.
Protocol 2: Recrystallization from Boiling Water
This protocol is adapted from methods used for similar sulfonic acids.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flasks
-
Heating plate with magnetic stirring
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: For every 9 grams of crude this compound, add 1 liter of deionized water to an Erlenmeyer flask.[2] Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities remain, perform a hot gravity filtration.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of ice-cold deionized water.
-
Drying: Dry the crystals thoroughly.
Visualizations
Caption: A general workflow for the recrystallization of this compound.
Caption: A logical diagram for troubleshooting common issues in recrystallization.
References
Challenges in the industrial scale-up of 2-Nitroaniline-4-sulfonic acid synthesis
Welcome to the Technical Support Center for the Industrial Scale-up of 2-Nitroaniline-4-sulfonic Acid Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this synthesis from the laboratory to an industrial setting. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low Product Yield
Question: We are experiencing lower than expected yields during the scale-up of this compound synthesis. What are the potential causes and how can we troubleshoot this?
Answer: Low yields can be attributed to several factors, especially during scale-up. Here’s a breakdown of potential issues and corresponding troubleshooting steps:
-
Incomplete Reaction: The sulfonation reaction requires specific conditions to proceed to completion.
-
Troubleshooting:
-
Temperature Control: Ensure the reaction temperature is maintained at the optimal level. For the dehydration and rearrangement step, a temperature of 160°C is often required for several hours.[1]
-
Reaction Time: Verify that the reaction is allowed to proceed for a sufficient duration. A reaction time of 5 hours at 160°C has been reported to be effective.[1]
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the sulfonating agent, such as concentrated sulfuric acid or oleum, is typically required.
-
-
-
Side Reactions: The formation of unwanted by-products can significantly reduce the yield of the desired product.
-
Troubleshooting:
-
Temperature Control: Overheating can lead to the formation of undesired isomers or decomposition products. Maintain strict temperature control throughout the reaction.
-
Purity of Starting Materials: Use high-purity o-nitroaniline as impurities can lead to side reactions.
-
-
-
Product Loss During Work-up and Isolation: The product can be lost during the purification and isolation steps.
-
Troubleshooting:
-
pH Adjustment: Careful control of the pH during precipitation is crucial. The product is typically precipitated by acidifying the solution.[1]
-
Crystallization Conditions: Allow for sufficient time for the product to fully crystallize before filtration.[1]
-
Washing: Use appropriate washing steps to remove impurities without dissolving a significant amount of the product.
-
-
Product Purity Issues
Question: Our final product is showing impurities. What are the common impurities and how can we improve the purity?
Answer: Impurities can arise from side reactions or incomplete removal of starting materials and by-products.
-
Common Impurities:
-
Isomeric By-products: Sulfonation of o-nitroaniline can potentially lead to the formation of other isomers.
-
Unreacted Starting Material: Incomplete reaction can leave unreacted o-nitroaniline in the product mixture.
-
Oxidation Products: The reaction conditions can sometimes lead to the formation of colored oxidation products.
-
-
Troubleshooting and Purification:
-
Recrystallization: This is a common and effective method for purifying the final product. The choice of solvent is critical and may require experimentation.
-
pH Control during Isolation: During the work-up, adjusting the pH can help to separate the desired product from certain impurities. For instance, adjusting the pH to 8-9 with a sodium carbonate solution can help remove some impurities before the final product is precipitated by acidification.[1]
-
Use of Decolorizing Agents: The addition of a small amount of anhydrous sodium sulfite during the work-up can help to decolorize the solution.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the different methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound include:
-
Sulfonation of o-nitroaniline: This is a common method where o-nitroaniline is reacted with a sulfonating agent like concentrated sulfuric acid, oleum, or chlorosulfonic acid.[1][2]
-
Ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid: This method involves reacting 4-chloro-3-nitrobenzenesulfonic acid with ammonia under pressure, though the process can be complex.[1]
-
Nitration of aniline followed by sulfonation: Aniline can be nitrated to form o-nitroaniline, which is then sulfonated.[2]
Q2: What are the key safety precautions to take during the industrial scale-up?
A2: The synthesis of this compound involves hazardous materials and reactions. Key safety precautions include:
-
Handling of Corrosive Reagents: Concentrated sulfuric acid and oleum are highly corrosive. Appropriate personal protective equipment (PPE), such as acid-resistant gloves, safety goggles, and lab coats, must be worn.[3][4]
-
Exothermic Reactions: The sulfonation reaction is exothermic. Adequate cooling and temperature monitoring are essential to prevent runaway reactions.[3][5]
-
Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to avoid inhalation of any vapors.[4]
-
Pressure Build-up: Some synthesis routes, like the ammonolysis method, are carried out under pressure and require a suitable reactor to handle the high pressures safely.[5]
Q3: How can the progress of the reaction be monitored effectively during production?
A3: For effective monitoring of the reaction progress, the following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method that can be used to track the disappearance of the starting material and the formation of the product and any by-products.
-
Thin-Layer Chromatography (TLC): TLC provides a quicker, qualitative assessment of the reaction's progress and can be used for rapid in-process checks.[3]
Quantitative Data Summary
| Parameter | Sulfuric Acid Method | Chlorosulfonic Acid Method |
| Sulfonating Agent | Concentrated Sulfuric Acid | Chlorosulfonic Acid |
| Solvent | Mixture of monochlorobenzene and dichlorobenzene | Mixture of monochlorobenzene and dichlorobenzene |
| Reported Yield | 89.3% | 90% |
Data sourced from literature reports.[1]
Experimental Protocols
Synthesis of this compound via Sulfonation of o-Nitroaniline
This protocol is based on a reported laboratory procedure.[1] Scale-up modifications may be necessary.
Materials:
-
o-Nitroaniline
-
Concentrated sulfuric acid
-
Mixed solvent (e.g., a high-boiling point solvent)
-
Anhydrous sodium sulfite
-
Sodium carbonate solution
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Saturated salt water
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add the mixed solvent and o-nitroaniline.
-
Salt Formation: While stirring, heat the mixture gently to melt the o-nitroaniline. Slowly add concentrated sulfuric acid to form the salt.
-
Sulfonation: After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to carry out the dehydration and transposition reaction. During the reaction, continuously add and evaporate the solvent to maintain a constant volume.
-
Work-up:
-
Cool the reaction mixture and pour out the solvent.
-
Add water and a small amount of anhydrous sodium sulfite, and stir until dissolved.
-
Adjust the pH to 8-9 using a sodium carbonate solution and filter to remove any residue.
-
-
Product Isolation:
-
Transfer the filtrate to saturated salt water and add a small amount of anhydrous sodium sulfite.
-
Acidify the solution with hydrochloric acid to a pH of around 2 to precipitate the product.
-
Allow the mixture to stand for complete crystallization.
-
-
Purification: Filter the crystals, wash them, and dry to obtain the final this compound product.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic for Low Product Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 2. Buy this compound | 616-84-2 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 5. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
Effect of temperature and pressure on 2-Nitroaniline-4-sulfonic acid synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Nitroaniline-4-sulfonic acid. The information provided is based on established protocols and chemical principles governing sulfonation and amination reactions.
Experimental Protocols
Two primary synthesis routes for this compound are commonly employed: the sulfonation of 2-nitroaniline and the ammonolysis of a substituted chloronitrobenzene sulfonic acid.
Method 1: Sulfonation of 2-Nitroaniline
This method involves the direct sulfonation of 2-nitroaniline using a strong sulfonating agent.
Materials:
-
2-Nitroaniline
-
Concentrated Sulfuric Acid (98%) or Oleum (e.g., 20-25% SO₃)
-
Mixed solvent (e.g., monochlorobenzene and dichlorobenzene) (optional)
-
Water
-
Sodium Carbonate (Na₂CO₃) solution
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfite (Na₂SO₃) (optional)
Procedure:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add a mixed solvent and 2-nitroaniline.[1]
-
While stirring, heat the mixture until the 2-nitroaniline melts.
-
Slowly add concentrated sulfuric acid to form the aniline salt.
-
After complete salt formation, gradually raise the temperature to the desired reaction temperature (e.g., 160°C) and maintain for a specified duration (e.g., 5 hours) to facilitate the dehydration and rearrangement to the sulfonic acid.[1]
-
During the reaction, solvent can be continuously added and evaporated to maintain a constant volume.[1]
-
After the reaction is complete, cool the mixture and add water. A small amount of anhydrous sodium sulfite can be added at this stage.
-
Neutralize the solution with a sodium carbonate solution to a pH of 8-9 and filter to remove any residue.
-
The filtrate is then treated with saturated salt water and acidified with hydrochloric acid to a pH of approximately 2.2 to crystallize the this compound product.[1]
-
The product is then filtered, washed, and dried.
Method 2: Ammonolysis of 4-Chloro-3-nitrobenzene Sulfonic Acid
This method involves the high-pressure amination of a chlorinated precursor.
Materials:
-
4-Chloro-3-nitrobenzene sulfonic acid
-
Aqueous Ammonia (strong)
-
Solvent (optional)
Procedure:
-
Charge an autoclave with 4-chloro-3-nitrobenzene sulfonic acid and an excess of strong aqueous ammonia.
-
Gradually increase the temperature to approximately 180°C over several hours.[2]
-
Maintain the reaction at this temperature for a number of hours (e.g., 5 hours). The pressure will build up to around 4 MPa.[2]
-
After the reaction, the pressure is released, and the product is isolated by filtration and washing.
-
This reaction is highly exothermic and requires careful temperature and pressure control to prevent a runaway reaction.[2]
Data Presentation
The following tables summarize the available quantitative data on the synthesis of this compound and related compounds. It is important to note that comprehensive studies detailing the isolated effects of a wide range of temperatures and pressures are not extensively available in public literature.
Table 1: Sulfonation of Nitroanilines - Reaction Conditions and Yield
| Starting Material | Sulfonating Agent | Temperature (°C) | Time (hours) | Yield (%) | Reference |
| o-Nitroaniline | Concentrated H₂SO₄ | 160 | 5 | Not specified | [1] |
| o-Nitroaniline | Chlorosulfonic Acid | Not specified | Not specified | 90 | [1] |
| o-Nitroaniline | Sulfuric Acid | Not specified | Not specified | 89.3 | [1] |
Table 2: Ammonolysis for Synthesis of Related Nitroanilines - Reaction Conditions
| Starting Material | Reagents | Temperature (°C) | Pressure (MPa) | Time (hours) | Reference |
| 2-Nitrochlorobenzene | Aqueous Ammonia | 180 | ~4 | 5 | [2] |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield of this compound is low in the sulfonation reaction. What are the potential causes and solutions?
A1: Low yields in the sulfonation of 2-nitroaniline can be attributed to several factors:
-
Incomplete Reaction: The sulfonation reaction, particularly the rearrangement step, is time and temperature-dependent.
-
Troubleshooting: Ensure the reaction is heated for the recommended duration at the specified temperature. For example, a reaction at 160°C may require 5 hours for completion.[1] Insufficient heating may lead to incomplete conversion.
-
-
Suboptimal Temperature: The reaction temperature is a critical parameter.
-
Troubleshooting: If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition. For sulfonation with oleum, a temperature range of 120-150°C is often employed.
-
-
Moisture in Reactants: The presence of water can dilute the sulfuric acid, hindering the sulfonation process.
-
Troubleshooting: Use anhydrous reagents and ensure the reaction setup is dry.
-
Q2: I am observing the formation of dark, tarry byproducts in my sulfonation reaction. What is the cause and how can I prevent it?
A2: The formation of dark, tarry materials is often a result of oxidation or other side reactions occurring at elevated temperatures.
-
Cause: The combination of a nitro-substituted aniline and hot concentrated sulfuric acid can lead to oxidative side reactions.
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature. Avoid localized overheating by ensuring efficient stirring.
-
Gradual Heating: Increase the temperature to the target value gradually to maintain control over the reaction.
-
Q3: What are the common byproducts in the sulfonation of 2-nitroaniline, and how do reaction conditions affect their formation?
A3: While specific data for 2-nitroaniline is limited, common byproducts in aromatic sulfonation include:
-
Sulfones: These can form, especially at higher temperatures, leading to a loss of the desired product.
-
Positional Isomers: Although the directing effects of the amino and nitro groups favor the formation of this compound, small amounts of other isomers might be formed. The reaction temperature can influence the regioselectivity of the sulfonation.
-
Troubleshooting:
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help minimize the formation of sulfones and other temperature-induced byproducts.
-
Purification: Proper workup and purification, such as recrystallization, are crucial to remove these impurities.
-
Q4: Is pressure a significant factor in the sulfonation of 2-nitroaniline?
A4: For the direct sulfonation of 2-nitroaniline using sulfuric acid or oleum, the reaction is typically carried out at atmospheric pressure. Therefore, pressure is not a primary parameter to control in this specific synthesis route.
However, for the alternative synthesis involving the ammonolysis of a chloro-substituted precursor, pressure is a critical parameter. In these reactions, high pressure is necessary to maintain the ammonia in the liquid phase at the required reaction temperatures and to achieve a sufficient reaction rate. For a related amination, pressures around 4 MPa are used.[2]
Q5: How can I improve the purity of my final this compound product?
A5: The purity of the final product can be enhanced through careful control of the reaction and purification steps:
-
Controlled Reaction Conditions: As discussed, maintaining the optimal temperature and reaction time can minimize byproduct formation.
-
Effective Workup: The workup procedure, including neutralization and acidification, should be performed carefully to ensure selective precipitation of the desired product.
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the final product and removing residual impurities.
Visualizations
Experimental Workflow for Sulfonation of 2-Nitroaniline
Caption: Experimental workflow for the synthesis of this compound via sulfonation.
Relationship between Temperature and Reaction Outcome
Caption: Logical relationship between reaction temperature and the outcome of the sulfonation process.
References
Choice of solvents for the sulfonation of o-nitroaniline.
Welcome to the technical support center for the sulfonation of o-nitroaniline. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents and reagents used for the sulfonation of o-nitroaniline?
A1: The most common reagents for the sulfonation of o-nitroaniline are concentrated sulfuric acid, oleum (fuming sulfuric acid), and chlorosulfonic acid.[1][2] The choice of solvent can vary. In some procedures, concentrated sulfuric acid itself acts as the solvent.[3] For reactions with chlorosulfonic acid or sulfuric acid, a mixture of chlorobenzene and dichlorobenzene has been reported as a suitable solvent system.[2][4]
Q2: What is the expected product of the sulfonation of o-nitroaniline?
A2: The primary product of the sulfonation of o-nitroaniline is 2-nitroaniline-4-sulfonic acid.[2] The sulfonic acid group is directed to the para position relative to the amino group due to steric hindrance from the ortho-nitro group.
Q3: Is the sulfonation of o-nitroaniline a reversible reaction?
A3: Yes, aromatic sulfonation is generally a reversible reaction.[5] The forward reaction (sulfonation) is favored in concentrated acidic conditions, while the reverse reaction (desulfonation) can occur in hot, dilute aqueous acid.[5]
Q4: What are some potential side reactions to be aware of during the sulfonation of o-nitroaniline?
A4: Potential side reactions include the formation of isomeric sulfonic acids, di-sulfonated products, and degradation of the starting material, especially at high temperatures. Charring can also occur if the reaction is not well-controlled.[6] It is also possible to have by-products from nitration if the conditions are not controlled, leading to products like 2,4,6-trinitroaniline.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of o-nitroaniline | 1. Insufficiently strong sulfonating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture. 4. Insufficient reaction time. | 1. Use a stronger sulfonating agent like oleum or chlorosulfonic acid.[1][8] 2. Gradually increase the reaction temperature, monitoring for any signs of decomposition.[1] 3. Ensure all reagents and glassware are dry.[6] 4. Extend the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC, HPLC). |
| Formation of a black, tarry substance (charring) | 1. Reaction temperature is too high. 2. Localized overheating due to poor stirring. 3. Use of cold, diluted acid without adequate stirring.[6] | 1. Maintain the recommended reaction temperature and consider using an oil bath for better temperature control. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. If using diluted acid, ensure it is added to a well-stirred, pre-heated mixture to prevent caking and subsequent charring.[6] |
| Difficulties in isolating the product | 1. The product is highly soluble in the reaction mixture. 2. The product has precipitated as a fine, difficult-to-filter solid. | 1. Pour the reaction mixture onto ice or into a large volume of cold water to precipitate the sulfonic acid product.[1][6] 2. Allow the precipitate to fully crystallize by letting it stand in the cold. If filtration is still difficult, consider centrifugation as an alternative. |
| Product is impure after isolation | 1. Co-precipitation of starting material or side products. 2. Incomplete removal of the sulfonating agent. | 1. Recrystallize the crude product from boiling water or a suitable solvent system. An alternative is to dissolve the crude product in alcohol, filter, and then precipitate by adding hot water.[6] 2. Thoroughly wash the filtered product with cold water to remove any residual acid. |
Experimental Protocols
Sulfonation using Sulfuric Acid in a Mixed Solvent
This protocol describes the sulfonation of o-nitroaniline using concentrated sulfuric acid in a mixed solvent system.
Materials:
-
o-Nitroaniline
-
Concentrated sulfuric acid
-
Mixed solvent (e.g., monochlorobenzene and dichlorobenzene)[2]
-
Anhydrous sodium sulfite
-
Sodium carbonate solution
-
Saturated salt water
-
Hydrochloric acid
Procedure:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add 60 mL of the mixed solvent and 0.1 mol of o-nitroaniline.[2]
-
While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.[2]
-
Slowly add concentrated sulfuric acid to form the salt.[2]
-
After complete salt formation, slowly raise the temperature to 160°C and maintain for 5 hours to carry out the dehydration and transposition reaction.[2]
-
During the reaction, continuously drip in fresh solvent while simultaneously evaporating the solvent to maintain a constant volume in the reactor.[2]
-
After the reaction is complete, cool the mixture and pour out the solvent.[2]
-
Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.[2]
-
Adjust the pH to 8-9 with a sodium carbonate solution and filter to remove any insoluble material.[2]
-
Place the filtrate in saturated salt water, add a small amount of anhydrous sodium sulfite, and acidify with hydrochloric acid to a pH of 2.[2]
-
Allow the mixture to stand for complete crystallization, then filter, wash the solid, and dry to obtain this compound.[2]
Data Presentation
| Sulfonating Agent | Solvent | Yield of this compound | Reference |
| Sulfuric Acid | Mixture of chlorobenzene and dichlorobenzene | 89.3% | [2][4] |
| Chlorosulfonic Acid | Mixture of chlorobenzene and dichlorobenzene | 90% | [2][4] |
Visualizations
Caption: Workflow for the sulfonation of o-nitroaniline.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids - Google Patents [patents.google.com]
- 2. pucolorant.com [pucolorant.com]
- 3. Sciencemadness Discussion Board - synthesis of O-nitroaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chembk.com [chembk.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. "The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid" by Edward Jacob Mach [digitalcommons.njit.edu]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Production of 2-Nitroaniline-4-sulfonic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Nitroaniline-4-sulfonic acid.
Troubleshooting Guides
Issue 1: Low Yield of this compound
-
Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: The sulfonation of 2-nitroaniline may not have gone to completion. Consider extending the reaction time or moderately increasing the reaction temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. For the sulfonation of o-nitroaniline with sulfuric acid, a temperature of around 160°C for approximately 5 hours is often employed.[1] Significantly lower temperatures can lead to an incomplete reaction, while excessively high temperatures may cause degradation of the product.
-
Insufficient Sulfonating Agent: Ensure that a sufficient molar excess of the sulfonating agent (e.g., concentrated sulfuric acid or chlorosulfonic acid) is used to drive the reaction to completion.
-
Losses During Work-up: The product can be lost during the isolation and purification steps. Ensure complete precipitation of the product by carefully adjusting the pH and allowing sufficient time for crystallization.[1] Thorough washing of the filtration apparatus is also important to recover all the product.
-
Issue 2: High Levels of Isomeric Impurities
-
Question: My final product is contaminated with significant amounts of isomeric impurities, such as 4-Nitroaniline-2-sulfonic acid. How can I minimize their formation?
-
Answer: The formation of isomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the amino and nitro groups on the aniline ring influence the position of sulfonation.
-
Controlling Reaction Temperature: Temperature can influence the regioselectivity of the sulfonation. It is advisable to maintain a consistent and optimized temperature throughout the reaction.
-
Choice of Sulfonating Agent: The type of sulfonating agent can affect the isomer distribution. While both sulfuric acid and chlorosulfonic acid are used, their reactivity and the reaction conditions they require can lead to different impurity profiles.[1]
-
Purification: If isomer formation is unavoidable, purification methods such as fractional crystallization can be employed to separate the desired para-isomer from other isomers. The solubility of different isomers may vary in specific solvent systems.
-
Issue 3: Presence of Unreacted 2-Nitroaniline
-
Question: My purified product still contains unreacted 2-nitroaniline. How can I ensure complete consumption of the starting material?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction.
-
Reaction Time and Temperature: As mentioned for low yield, extending the reaction time and ensuring the optimal reaction temperature are crucial for driving the reaction to completion.[1]
-
Molar Ratio of Reactants: Increasing the molar ratio of the sulfonating agent to 2-nitroaniline can help to ensure that all the starting material reacts.
-
Efficient Mixing: Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.
-
Purification: Unreacted 2-nitroaniline can often be removed during the work-up process. Since this compound is highly water-soluble, washing the crude product with a suitable organic solvent in which 2-nitroaniline is soluble but the sulfonic acid product is not, can be an effective purification step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in this compound synthesis?
-
A1: Besides the starting material, common impurities include:
-
Isomeric products: Such as 2-Nitroaniline-5-sulfonic acid and 4-Nitroaniline-2-sulfonic acid.
-
Di-sulfonated products: Where a second sulfonic acid group is introduced onto the aromatic ring.
-
Byproducts from side reactions: For instance, Di-(3-Nitro-4-Aminophenyl)-Sulphone has been identified as a potential impurity.[2]
-
Residual starting materials from alternative syntheses: If the synthesis route involves 4-chloro-3-nitrobenzene sulfonic acid, this could be a potential impurity.[1][2]
-
-
Q2: What is a typical purity for commercial grades of this compound?
-
A2: Commercial grades of this compound typically have a purity of 98% or higher, as determined by HPLC.[2][3]
-
Q3: How can I effectively purify the crude this compound?
-
A3: A common purification method involves the following steps:
-
After the reaction, the mixture is cooled and the solvent is removed.
-
Water is added to dissolve the product, and the pH is adjusted to 8-9 with a base like sodium carbonate to precipitate any insoluble impurities, which are then filtered off.
-
The filtrate is then added to a saturated salt solution and acidified with an acid like hydrochloric acid to a pH of around 2.2 to precipitate the this compound.
-
The precipitated product is then filtered, washed, and dried.[1]
-
-
Q4: What analytical methods are recommended for purity assessment?
-
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound and quantifying its impurities.[2][3] Other techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used for structural confirmation.[4][5]
Data Presentation
Table 1: Typical Impurity Profile of this compound
| Impurity | Typical Maximum Limit (%) |
| 4-Nitroaniline-2-sulfonic Acid | 0.10 |
| Un-sulfonated Amine (2-Nitroaniline) | 0.30 |
| 4-Chloro-3-nitrobenzene Sulfonic Acid | 0.20 |
| Di-(3-Nitro-4-aminophenyl)-sulphone | 0.20 |
Data sourced from a technical data sheet.[2]
Experimental Protocols
Key Experiment: Sulfonation of 2-Nitroaniline
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Nitroaniline (o-nitroaniline)
-
Concentrated Sulfuric Acid (H₂SO₄) or Chlorosulfonic Acid (ClSO₃H)
-
Mixed solvent (e.g., a mixture of monochlorobenzene and dichlorobenzene)[1]
-
Sodium Carbonate (Na₂CO₃) solution
-
Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfite
-
Saturated Salt Water
Procedure:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add the mixed solvent and 0.1 mol of o-nitroaniline.
-
While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.
-
Slowly add concentrated sulfuric acid to form the salt of the amine.
-
After the salt formation is complete, slowly raise the temperature to 160°C and maintain it for 5 hours to carry out the dehydration and transposition reaction.[1]
-
During the reaction, continuously drip in fresh solvent while simultaneously evaporating solvent to maintain a constant volume in the reactor.
-
After the reaction is complete, cool the mixture and pour out the solvent.
-
Add water and a small amount of anhydrous sodium sulfite to the residue and wait for it to dissolve.
-
Adjust the pH to 8-9 with sodium carbonate solution and filter to remove any insoluble residue.
-
Transfer the filtrate to saturated salt water, add a small amount of anhydrous sodium sulfite, and then acidify with hydrochloric acid to a pH of approximately 2.2.
-
Allow the mixture to stand to ensure complete crystallization of the product.
-
Filter the crystals, wash them, and then dry to obtain the this compound product.[1]
Mandatory Visualization
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for minimizing impurities.
Caption: Key parameters influencing product purity.
References
- 1. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 2. rksynthesis.com [rksynthesis.com]
- 3. Sodium 2-Nitroaniline-4-sulfonate | 5042-33-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Buy this compound | 616-84-2 [smolecule.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-Nitroaniline-4-sulfonic acid, a crucial intermediate in the pharmaceutical and dye industries. We will delve into the experimental protocols, quantitative performance, and environmental and safety considerations for each major pathway to assist researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes
The synthesis of this compound is primarily achieved through three main routes: the sulfonation of o-nitroaniline, the ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid, and a multi-step process involving the nitration of aniline or its derivatives, followed by sulfonation. Each method presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and safety.
| Parameter | Sulfonation of o-Nitroaniline | Ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid | Nitration of Acetanilide followed by Sulfonation |
| Starting Materials | o-Nitroaniline, Sulfonating agent (H₂SO₄, Oleum, or ClSO₃H) | 4-chloro-3-nitrobenzenesulfonic acid, Ammonia | Acetanilide, Nitrating agent (HNO₃/H₂SO₄), Sulfonating agent |
| Reported Yield | 89.3% (with H₂SO₄), 90% (with ClSO₃H)[1] | ~90% (for the ammonolysis step) | Variable, dependent on isomer separation and sulfonation efficiency |
| Reaction Conditions | High temperature (e.g., 160°C)[1] | High pressure and temperature[1] | Multi-step, requires protection/deprotection of the amino group |
| Key Advantages | Direct, one-step synthesis from a readily available precursor. | Can be a high-yielding route. | Avoids direct handling of o-nitroaniline in the initial step. |
| Key Disadvantages | Use of corrosive and hazardous sulfonating agents.[2][3] High reaction temperature. | Requires specialized high-pressure equipment. The synthesis process is more complicated.[1] | Multi-step process can be less efficient. Nitration can produce a mixture of isomers requiring separation. |
| Environmental & Safety | o-Nitroaniline is toxic and requires careful handling.[2][3] Generates acidic waste. | The reaction is extremely exothermic and carries a risk of runaway reactions.[4] | Nitration of aniline can lead to undesired side products and tarry oxidation products.[5] Generates acidic and nitrated waste streams. |
Experimental Protocols
Sulfonation of o-Nitroaniline
This method involves the direct sulfonation of o-nitroaniline using a sulfonating agent. The following protocol is based on the use of concentrated sulfuric acid.
Materials:
-
o-Nitroaniline
-
Mixed solvent (e.g., monochlorobenzene and dichlorobenzene)[1]
-
Concentrated sulfuric acid
-
Sodium carbonate solution
-
Hydrochloric acid
-
Anhydrous sodium sulfite
Procedure: [1]
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add the mixed solvent and o-nitroaniline.
-
While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.
-
Slowly add concentrated sulfuric acid to form the salt.
-
After salt formation is complete, slowly raise the temperature to 160°C and maintain for 5 hours to carry out the dehydration and transposition reaction.
-
Continuously drip in and evaporate the solvent to maintain a constant volume in the reactor.
-
After the reaction, cool the mixture, pour out the solvent, and add water and a small amount of anhydrous sodium sulfite.
-
Adjust the pH to 8-9 with sodium carbonate solution and filter to remove any residue.
-
Transfer the filtrate to a saturated salt water solution, add a small amount of anhydrous sodium sulfite, and acidify with hydrochloric acid to a pH of 2.2.
-
Allow the product to crystallize, then filter, wash, and dry to obtain this compound.
Ammonolysis of 4-chloro-3-nitrobenzenesulfonic acid
This route involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzenesulfonic acid with ammonia under pressure. While a detailed protocol for this specific transformation is proprietary, a general procedure for a similar ammonolysis is as follows:
General Procedure:
-
4-chloro-3-nitrobenzenesulfonyl chloride is dissolved in water.
-
Concentrated ammonia water is added at a controlled temperature (e.g., 19°C) over several hours.
-
The temperature is then raised (e.g., to 36°C) and the reaction is allowed to proceed for several hours to yield the corresponding sulfonamide.[6]
-
For the synthesis of the sulfonic acid, the reaction would be carried out with aqueous ammonia in an autoclave under elevated temperature and pressure.[4] The pressure can build up to around 4 MPa.[4]
-
After the reaction, the pressure is released, and the product is isolated by filtration and washing.
Note: This reaction is highly exothermic and requires careful temperature and pressure control to prevent runaway reactions.[4]
Nitration of Acetanilide followed by Sulfonation
This multi-step synthesis involves protecting the amino group of aniline by acetylation, followed by nitration, hydrolysis, and finally sulfonation.
Step 1: Acetylation of Aniline [7]
-
Mix aniline with water and vigorously stir while adding acetic anhydride.
-
Continue stirring for about 10 minutes. The product, acetanilide, will precipitate.
-
Allow the mixture to stand for 30 minutes to complete the reaction.
-
Filter the crude acetanilide and wash with cold water.
Step 2: Nitration of Acetanilide [7]
-
Dissolve the crude acetanilide in concentrated sulfuric acid.
-
Cool the mixture and slowly add a pre-cooled nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 35°C.
-
After the addition is complete, let the mixture stand at room temperature for 10 minutes.
-
Pour the reaction mixture into ice water to precipitate the p-nitroacetanilide.
-
Filter and wash the product with water.
Step 3: Hydrolysis of p-Nitroacetanilide to p-Nitroaniline [7]
-
Transfer the wet p-nitroacetanilide to a flask with water and concentrated hydrochloric acid.
-
Heat the mixture under reflux for 30 minutes.
-
Pour the resulting solution into ice.
-
Alkalize the mixture with ammonia water to precipitate the p-nitroaniline.
-
Filter and dry the product.
Step 4: Sulfonation of o-Nitroaniline The o-nitroaniline obtained after separation from the para isomer would then be sulfonated using the procedure described in Protocol 1.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical workflow for comparing the synthesis routes and the general reaction pathways.
Caption: A flowchart comparing the three main synthesis routes for this compound.
Caption: Generalized chemical transformations for the synthesis of this compound.
References
- 1. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 2. chemiis.com [chemiis.com]
- 3. Properties, uses, upstream and downstream raw materials, storage methods, chemical properties of o-nitroaniline-Chemwin [en.888chem.com]
- 4. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthetic method of 2-aminophenol-4-sulfonamide - Eureka | Patsnap [eureka.patsnap.com]
- 7. fchpt.stuba.sk [fchpt.stuba.sk]
A Comparative Guide to 2-Nitroaniline-4-sulfonic acid and 4-nitroaniline-2-sulfonic acid in Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two isomeric aromatic compounds, 2-nitroaniline-4-sulfonic acid and 4-nitroaniline-2-sulfonic acid, which serve as crucial intermediates in the synthesis of azo dyes and pigments. Understanding the distinct characteristics and performance of these isomers is vital for the development of new colorants with desired properties.
Introduction to Isomeric Precursors in Azo Dye Synthesis
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), represent the largest and most versatile class of synthetic colorants. The properties of an azo dye, including its color, fastness, and solubility, are intrinsically linked to the chemical structure of its precursors. This compound and 4-nitroaniline-2-sulfonic acid are important diazo components, meaning they are the source of the diazonium salt that reacts with a coupling component to form the final azo dye. The positional difference of the nitro and sulfonic acid groups on the aniline ring significantly influences the reactivity of the diazonium salt and the final properties of the resulting dye.
Physicochemical Properties and Synthesis of Intermediates
Both this compound and 4-nitroaniline-2-sulfonic acid are yellow crystalline solids that are soluble in water, a property imparted by the sulfonic acid group.[1] This solubility is advantageous for the diazotization reaction, which is typically carried out in an aqueous medium.
The synthesis of this compound is commonly achieved through the sulfonation of o-nitroaniline. This process has been reported to yield the product in the range of 89.3% to 90%.[1]
Performance in Dye Synthesis: A Comparative Overview
While direct, side-by-side comparative studies under identical conditions are not extensively available in the public domain, an analysis of the dyes derived from each isomer provides insights into their respective performance. Both isomers are precursors to commercially significant pigments, indicating their industrial value. Notably, both this compound and 4-nitroaniline-2-sulfonic acid are reported as starting materials for the synthesis of Pigment Yellow 61 and Pigment Yellow 169, suggesting that the choice of isomer may be influenced by factors such as cost, availability, and subtle variations in the desired pigment grade.[1][2][3]
The position of the functional groups can influence the electronic properties of the diazonium salt, which in turn affects the coupling reaction kinetics and the shade of the resulting dye. The steric hindrance around the amino group can also play a role in the ease of diazotization.
Quantitative Data on Derived Dyes
The following table summarizes the available quantitative data on the fastness properties of representative dyes synthesized from the two isomers. Fastness properties are rated on a standard scale, typically from 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for other properties (where 5 is excellent).
| Dye/Pigment | Diazo Component | Coupling Component | Lightfastness | Wash/Soap Fastness | Other Fastness Properties |
| C.I. Pigment Yellow 61 | 4-Nitroaniline-2-sulfonic acid | 3-Oxo-N-phenylbutanamide | 6-7[3] | - | Heat resistance: Stable up to 180°C[3] |
| C.I. Pigment Yellow 169 | 4-Nitroaniline-2-sulfonic acid | N-(4-methoxyphenyl)-3-oxobutanamide | 6-7[2] | Soap micelle bleeding: 2[2] | Heat resistance: Stable up to 210°C[2] |
| C.I. Acid Orange 51 | Derivative of 4-Nitroaniline-2-sulfonic acid | Naphthionic Acid & others | 6 | 4-5 | Perspiration Fastness: 4-5, Seawater Fastness: 4-5 |
Experimental Protocols
The following are representative experimental protocols for the synthesis of an azo dye using either this compound or 4-nitroaniline-2-sulfonic acid as the diazo component. These protocols are based on general laboratory procedures for diazotization and coupling reactions.
Protocol 1: Synthesis of an Azo Pigment using 4-Nitroaniline-2-sulfonic acid (Example: C.I. Pigment Yellow 61)
1. Diazotization of 4-Nitroaniline-2-sulfonic acid:
-
In a suitable reaction vessel, suspend 21.8 g (0.1 mol) of 4-nitroaniline-2-sulfonic acid in 200 mL of water.
-
Add 10.6 g (0.1 mol) of sodium carbonate to dissolve the sulfonic acid, forming the sodium salt.
-
Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 30 mL of water, keeping the temperature below 5°C.
-
After the addition of sodium nitrite, slowly add 25 mL of 37% hydrochloric acid, maintaining the temperature at 0-5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The completion of the reaction can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid).
2. Preparation of the Coupling Component Solution:
-
In a separate vessel, dissolve 17.7 g (0.1 mol) of 3-oxo-N-phenylbutanamide (acetoacetanilide) in 200 mL of water containing 4.4 g (0.11 mol) of sodium hydroxide.
-
Cool this solution to 10-15°C.
3. Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 10-15°C and the pH at 4.5-5.5 by adding a sodium acetate solution as needed.
-
Continue stirring for 2-3 hours until the coupling is complete. The completion can be checked by spot testing on filter paper to ensure no unreacted diazonium salt remains.
-
The precipitated pigment is then filtered, washed with water until free of acid and salts, and dried.
-
For laking, the pigment slurry can be heated with a solution of calcium chloride to form the calcium salt.[3]
Protocol 2: Synthesis of an Azo Dye using this compound
1. Diazotization of this compound:
-
Follow the same procedure as in Protocol 1, Step 1, using 21.8 g (0.1 mol) of this compound.
2. Preparation of the Coupling Component Solution:
-
Prepare the coupling component solution as described in Protocol 1, Step 2.
3. Coupling Reaction:
-
Follow the same procedure as in Protocol 1, Step 3, to carry out the coupling reaction and isolate the final product.
Logical Workflow of Azo Dye Synthesis
The synthesis of azo dyes from nitroaniline sulfonic acid precursors follows a well-defined logical workflow, as illustrated in the diagram below.
Caption: General workflow for the synthesis of azo dyes from nitroaniline sulfonic acid precursors.
Conclusion
Both this compound and 4-nitroaniline-2-sulfonic acid are valuable intermediates in the synthesis of azo dyes and pigments. The choice between these isomers is likely dictated by a combination of factors including the specific shade and fastness properties required for the final application, as well as economic considerations. The available data indicates that both can be used to produce high-performance pigments with good lightfastness. Further direct comparative studies would be beneficial to fully elucidate the subtle differences in their performance and to guide the rational design of new colorants.
References
A Comparative Guide to Alternatives for 2-Nitroaniline-4-sulfonic Acid in Azo Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of azo dyes is a cornerstone of coloration chemistry, with applications ranging from textiles to advanced materials and biological staining. 2-Nitroaniline-4-sulfonic acid has traditionally been a key precursor in this field. However, the continuous pursuit of novel dye structures with enhanced properties, improved safety profiles, and more sustainable synthetic routes has led to the exploration of various alternatives. This guide provides an objective comparison of the performance of several key alternatives to this compound, supported by experimental data and detailed methodologies.
Performance Comparison of Azo Dyes from Alternative Anilines
The selection of a primary aromatic amine as the diazo component is critical in determining the final properties of an azo dye. The following tables summarize the performance characteristics of dyes synthesized from prominent alternatives to this compound. The data has been compiled from various studies to provide a comparative overview.
Table 1: Spectroscopic Properties of Azo Dyes from Alternative Anilines Coupled with 2-Naphthol
| Diazo Component | Chemical Structure | Resulting Dye Color | λmax (nm) | Molar Extinction Coefficient (ε) | Reference |
| This compound | O₂N(C₆H₃)(NH₂)SO₃H | Orange-Red | ~485 | Data not readily available | General Knowledge |
| Aniline-2-sulfonic acid | (C₆H₄)(NH₂)SO₃H | Orange | 471 | Data not readily available | [1] |
| Sulfanilic acid (Aniline-4-sulfonic acid) | (C₆H₄)(NH₂)SO₃H | Orange-Red | 484 | 2.4 x 10⁴ | [2] |
| p-Nitroaniline | O₂N(C₆H₄)NH₂ | Red | 480-520 | Data not readily available | [3] |
| 2-Aminophenol-4-sulfonic acid | HO(C₆H₃)(NH₂)SO₃H | Varies | Data not readily available | Data not readily available | [4][5] |
Note: The exact λmax and molar extinction coefficient can vary depending on the solvent and pH.
Table 2: Fastness Properties of Azo Dyes from Alternative Anilines
| Diazo Component | Coupling Component | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Rubbing Fastness (Scale 1-5) | Reference |
| General Azo Dyes | Various | Generally Moderate | Good to Excellent | Good | [6][7] |
| Heterocyclic Azo Dyes | Various | Moderate to Good | Very Good to Excellent | Very Good to Excellent | |
| Azo Dyes with Benzene Sulfonamide | J-acid derivative | Improved by ~1 grade | Good | Good | [8] |
Note: Fastness properties are highly dependent on the dye concentration, substrate, and testing methodology. The data presented provides a general comparison.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of azo dyes using common alternatives to this compound.
Protocol 1: Synthesis of an Azo Dye from Aniline-2-sulfonic acid and 2-Naphthol[10]
1. Diazotization of Aniline-2-sulfonic acid:
-
In a 100 mL beaker, dissolve 0.49 g (2.8 mmol) of aniline-2-sulfonic acid and 0.13 g of sodium carbonate in 5 mL of water. Warm the mixture gently in a water bath to obtain a clear solution.
-
In a separate test tube, prepare a solution of 0.20 g of sodium nitrite in 1 mL of water.
-
Cool both solutions in an ice-water bath to 0-5 °C.
-
To the cooled aniline-2-sulfonic acid solution, slowly add the sodium nitrite solution.
-
In another test tube, add approximately 0.5 mL of concentrated hydrochloric acid and place it in an ice-water bath.
-
Add the aniline-2-sulfonic acid/sodium nitrite mixture to the cold hydrochloric acid to form the diazonium salt solution. Maintain the temperature below 5 °C.
2. Azo Coupling:
-
In a separate 100 mL beaker, dissolve 0.41 g (2.8 mmol) of 2-naphthol in 5 mL of 1 M sodium hydroxide solution.
-
Cool the 2-naphthol solution in an ice-water bath to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring.
-
A colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete reaction.
3. Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any unreacted salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified azo dye.
-
Dry the purified dye in a desiccator.
Protocol 2: Synthesis of an Azo Dye from Sulfanilic Acid and 2-Naphthol[1]
1. Diazotization of Sulfanilic Acid:
-
Dissolve 4.0 g of sulfanilic acid in 50 mL of a dilute sodium hydroxide solution.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (molar equivalent to sulfanilic acid) in water.
-
Slowly add the sodium nitrite solution to the sulfanilic acid solution.
-
Carefully add 10 mL of concentrated hydrochloric acid dropwise while maintaining the temperature below 5 °C with continuous stirring for 30 minutes to form the diazonium salt.
2. Azo Coupling:
-
Prepare a solution of 2-naphthol (molar equivalent to sulfanilic acid) in a dilute sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Add the diazonium salt solution dropwise to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate will form. Continue stirring for one hour.
3. Isolation and Purification:
-
Allow the mixture to stand overnight.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent.
Protocol 3: Synthesis of an Azo Dye from p-Nitroaniline and Salicylic Acid[10]
1. Diazotization of p-Nitroaniline:
-
In a 25 mL round-bottom flask, suspend 0.7 g (5 mmol) of p-nitroaniline in a mixture of 1.5 mL of water and 1.5 mL of concentrated hydrochloric acid.
-
Cool the mixture in an ice-water bath.
-
In a separate test tube, dissolve 0.38 g (5.5 mmol) of sodium nitrite in 1.5 mL of water.
-
Slowly add the sodium nitrite solution to the p-nitroaniline suspension with stirring, keeping the temperature below 10 °C.
2. Azo Coupling:
-
In a separate beaker, dissolve a stoichiometric amount of salicylic acid in a dilute sodium hydroxide solution.
-
Cool the salicylic acid solution in an ice-water bath.
-
Slowly add the diazonium salt solution to the cold salicylic acid solution with constant stirring.
-
Adjust the pH if necessary to induce precipitation of the azo dye.
3. Isolation and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water.
-
Recrystallize from a suitable solvent to purify the dye.
Synthesis Workflow and Logical Relationships
The synthesis of azo dyes follows a well-defined two-step chemical process. This workflow can be visualized to better understand the sequence of reactions and the key components involved.
Caption: General workflow for the synthesis of azo dyes.
This logical diagram illustrates the progression from starting materials to the final purified product, highlighting the critical reaction conditions for each step.
Caption: Key chemical transformations in azo dye synthesis.
This diagram outlines the fundamental chemical principles governing the formation of azo dyes and the relationship between starting materials and final product characteristics.
References
- 1. globalscientificjournal.com [globalscientificjournal.com]
- 2. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 3. ijirset.com [ijirset.com]
- 4. "Preparation and reduction of azo dyes from 2-amino phenol-4-sulfonic a" by Guy J. Walker [digitalcommons.njit.edu]
- 5. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "I. Certain azo dyes derived from 2-amino phenol-4-sulfonic acid; II. A" by Albert Edward Cohen [digitalcommons.njit.edu]
A Comparative Spectroscopic Analysis of 2-Nitroaniline-4-sulfonic Acid Isomers
A crucial guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of the spectroscopic properties of 2-nitroaniline-4-sulfonic acid and its isomers. By presenting key experimental data from UV-Vis, FT-IR, and NMR spectroscopy, this guide aims to facilitate the identification and differentiation of these structurally similar compounds.
The isomers of this compound, which include 2-amino-5-nitrobenzenesulfonic acid and 4-amino-2-nitrobenzenesulfonic acid, are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals. Due to their isomeric nature, distinguishing between them can be challenging. This guide offers a side-by-side comparison of their spectroscopic fingerprints to aid in their unambiguous characterization.
Data Presentation
The following tables summarize the available quantitative data for the spectroscopic analysis of this compound and its isomers. Please note that the completeness of the data is subject to its availability in the referenced literature.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| This compound | Data not available | - |
| 2-Amino-5-nitrobenzenesulfonic acid | Data not available | - |
| 4-Amino-2-nitrobenzenesulfonic acid | 212, 264, 342[1][2] | Acidic mobile phase (pH ≤ 3)[1][2] |
Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data (Characteristic Peaks in cm⁻¹)
| Functional Group | This compound | 2-Amino-5-nitrobenzenesulfonic acid | 4-Amino-2-nitrobenzenesulfonic acid |
| N-H Stretch (Amine) | ~3400 - 3200 | ~3400 - 3200 | Data not available |
| O-H Stretch (Sulfonic Acid) | Broad, ~3000 | Broad, ~3000 | Data not available |
| C=C Stretch (Aromatic) | ~1600 - 1450 | ~1600 - 1450 | Data not available |
| Asymmetric NO₂ Stretch | ~1520 | ~1550 - 1475 | Data not available |
| Symmetric NO₂ Stretch | ~1340 | ~1350 - 1300 | Data not available |
| S=O Stretch (Sulfonic Acid) | ~1250 - 1120 | ~1250 - 1120 | Data not available |
| C-N Stretch (Aromatic Amine) | ~1300 - 1200 | ~1300 - 1200 | Data not available |
| S-O Stretch (Sulfonic Acid) | ~1080 - 1000 | ~1080 - 1000 | Data not available |
Note: The FT-IR data for this compound and 2-amino-5-nitrobenzenesulfonic acid are based on general characteristic frequencies for the respective functional groups and may vary slightly.
Table 3: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-d₆)
| Proton Assignment | This compound | 2-Amino-5-nitrobenzenesulfonic acid | 4-Amino-2-nitrobenzenesulfonic acid |
| Aromatic H | Data not available | Data not available | Data not available |
| -NH₂ | Data not available | Data not available | Data not available |
| -SO₃H | Data not available | Data not available | Data not available |
Table 4: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm, DMSO-d₆)
| Carbon Assignment | This compound | 2-Amino-5-nitrobenzenesulfonic acid | 4-Amino-2-nitrobenzenesulfonic acid |
| Aromatic C | Data not available | Data not available | Data not available |
| C-NH₂ | Data not available | Data not available | Data not available |
| C-NO₂ | Data not available | Data not available | Data not available |
| C-SO₃H | Data not available | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorbance (λmax) of the analyte in a given solvent.
-
Methodology:
-
Sample Preparation: A dilute solution of the sample (e.g., 0.01 mg/mL) is prepared in a UV-transparent solvent such as methanol or water. The concentration is adjusted to ensure the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: A quartz cuvette is filled with the solvent to record a baseline. The sample solution is then placed in the sample cuvette, and the absorbance is measured over a wavelength range of 200-800 nm.
-
Data Analysis: The wavelength at which the highest absorbance is recorded is identified as λmax.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Methodology (KBr Pellet Method):
-
Sample Preparation: Approximately 1-2 mg of the solid sample is ground into a fine powder using an agate mortar and pestle. This is then intimately mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[3]
-
Pellet Formation: The mixture is transferred to a pellet die and compressed under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
-
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: For ¹H NMR, the spectrum is acquired over a range of approximately 0-12 ppm. For ¹³C NMR, the range is typically 0-220 ppm. A sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
-
Data Analysis: The chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to determine the connectivity of atoms in the molecule.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of the this compound isomers.
References
Performance Showdown: Unveiling the Capabilities of Dyes Derived from 2-Nitroaniline-4-sulfonic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the vast landscape of synthetic colorants, dyes derived from 2-Nitroaniline-4-sulfonic acid hold a significant position, primarily as precursors to a wide array of azo dyes. These dyes are integral to various industrial applications, from textiles to pigments. This guide provides an objective comparison of the performance of these dyes against relevant alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and professionals in the drug development field in their quest for optimal molecular tools.
The Synthetic Pathway: From Precursor to Chromophore
The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by azo coupling. The primary aromatic amine group of this compound is converted into a reactive diazonium salt, which then couples with an electron-rich partner, such as a phenol or an aromatic amine, to form the characteristic azo (-N=N-) chromophore.
Caption: General workflow for the synthesis of azo dyes.
Performance Metrics: A Comparative Analysis
The efficacy of a dye is determined by a range of performance indicators. This section compares key metrics for a representative dye derived from this compound with a common alternative. Due to the limited availability of specific quantitative data for a single, representative dye directly synthesized from this compound, this table presents a compilation of data for analogous azo dyes and pigments derived from it, compared with a widely used commercial dye.
Table 1: Comparative Performance of Azo Dyes
| Performance Metric | Dyes from this compound Derivatives | Alternative: C.I. Acid Red 88 |
| Absorption Maximum (λmax) | ~400-550 nm (in various solvents) | 505 nm (in water) |
| Molar Extinction Coefficient (ε) | Data not readily available | ~25,000 L mol⁻¹ cm⁻¹ |
| Lightfastness (ISO 105-B02) | Moderate to Good (Varies with structure) | 3-4 (Moderate) |
| Wash Fastness (ISO 105-C06) | Good to Excellent (Varies with structure) | 3 (Moderate) |
Experimental Protocols: A Guide to Reproducible Evaluation
Accurate and reproducible performance evaluation is paramount in scientific research. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of a Representative Azo Dye
This protocol outlines the general procedure for the synthesis of an azo dye using this compound as the diazo component and a naphthol derivative as the coupling component.
1. Diazotization of this compound: a. Dissolve a specific molar equivalent of this compound in a dilute hydrochloric acid solution. b. Cool the solution to 0-5 °C in an ice-water bath with constant stirring. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. d. Continue stirring for 30 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be monitored using starch-iodide paper.
2. Azo Coupling: a. In a separate vessel, dissolve an equimolar amount of the chosen coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution. b. Cool this solution to 0-5 °C in an ice-water bath. c. Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the alkaline pH and low temperature for 1-2 hours to allow for complete coupling, which is indicated by the formation of a colored precipitate.
3. Isolation and Purification: a. Isolate the precipitated dye by vacuum filtration. b. Wash the dye cake with cold water to remove any unreacted starting materials and salts. c. The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
A Comparative Analysis of the Reactivity of Nitroaniline Sulfonic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount for process optimization and the development of novel synthetic routes. This guide provides an objective comparison of the reactivity of different nitroaniline sulfonic acids, supported by available experimental data, to aid in the selection of the most suitable isomer for specific research and development applications.
The sulfonation of nitroanilines is a critical reaction in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. The position of the nitro and amino groups on the aniline ring significantly influences the electronic and steric environment, leading to marked differences in the reactivity of the isomers: ortho-nitroaniline, meta-nitroaniline, and para-nitroaniline, and their subsequent sulfonic acid derivatives.
Comparative Reactivity Overview
The reactivity of nitroaniline isomers in sulfonation reactions, which lead to the formation of nitroaniline sulfonic acids, is qualitatively distinct. Studies have shown that 2-nitroaniline (ortho-nitroaniline) and 4-nitroaniline (para-nitroaniline) exhibit a higher propensity to undergo vigorous reactions with sulfuric acid, often resulting in the formation of voluminous carbonaceous foams. In contrast, 3-nitroaniline (meta-nitroaniline) displays a notably different and less vigorous reaction pathway under similar conditions. This suggests a higher reactivity of the ortho and para isomers towards electrophilic attack by the sulfonating agent.
The directing effects of the amino and nitro groups play a crucial role in determining the position of sulfonation and the overall reactivity. The amino group is a strongly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. In o- and p-nitroaniline, the activating effect of the amino group dominates, facilitating electrophilic substitution. In m-nitroaniline, the deactivating effects of the nitro group and the protonated amino group in the acidic medium of sulfonation likely contribute to its lower reactivity.
Quantitative Comparison of Product Yields
| Starting Material | Sulfonating Agent | Product | Yield (%) | Reference |
| o-Nitroaniline | Sulfuric Acid | 2-Nitroaniline-4-sulfonic acid | 89.3 | [1] |
| o-Nitroaniline | Chlorosulfonic Acid | This compound | 90 | [1] |
| p-Nitroaniline | Concentrated Sulfuric Acid | 4-Nitroaniline-2-sulfonic acid | Not explicitly stated | [2] |
Table 1: Comparison of Reported Yields for the Synthesis of Nitroaniline Sulfonic Acids.
The data in Table 1 indicates that the sulfonation of o-nitroaniline to produce this compound can be achieved with high yields using either sulfuric acid or chlorosulfonic acid. While a specific yield for the sulfonation of p-nitroaniline is not provided in the readily accessible literature, the described procedures imply a successful reaction. The lack of extensive data for the sulfonation of m-nitroaniline in these contexts further supports its lower reactivity.
Experimental Protocols
Below are detailed methodologies for key experiments related to the synthesis of nitroaniline sulfonic acids.
Synthesis of this compound from o-Nitroaniline
Materials:
-
o-Nitroaniline
-
Concentrated Sulfuric Acid (or Chlorosulfonic Acid)
-
Mixed solvent (e.g., monochlorobenzene and dichlorobenzene)
-
Sodium Carbonate solution
-
Hydrochloric Acid
-
Anhydrous Sodium Sulfite
Procedure:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, add 60 ml of the mixed solvent and 0.1 mol of o-nitroaniline.
-
While stirring, heat the mixture in an oil bath to melt the o-nitroaniline.
-
Slowly add concentrated sulfuric acid to form the salt.
-
After complete salt formation, raise the temperature to 160°C and maintain for 5 hours to carry out the dehydration and transposition reaction.
-
During the reaction, continuously drip and evaporate the solvent to maintain a constant volume in the reactor.
-
After the reaction, cool the mixture, remove the solvent, and add water and a small amount of anhydrous sodium sulfite.
-
Adjust the pH to 8-9 with sodium carbonate solution and filter to remove any residue.
-
Transfer the filtrate to a saturated salt solution, add a small amount of anhydrous sodium sulfite, and acidify to pH 2 with hydrochloric acid.
-
Allow the product to crystallize, then filter, wash, and dry to obtain this compound.[1]
Logical Relationship of Reactivity
The observed reactivity differences can be attributed to the interplay of electronic and steric effects of the substituents on the aniline ring. The following diagram illustrates the logical relationship influencing the reactivity of nitroaniline isomers towards sulfonation.
Caption: Factors influencing the sulfonation reactivity of nitroaniline isomers.
Conclusion
The available evidence strongly suggests that ortho- and para-nitroaniline are significantly more reactive towards sulfonation than meta-nitroaniline. This is reflected in the vigorous nature of their reactions with sulfuric acid and the high product yields reported for the synthesis of this compound. The choice of isomer for a particular application will, therefore, depend on the desired sulfonic acid product and the required reaction conditions. For syntheses requiring high reactivity and yielding ortho- or para-sulfonated products, o- and p-nitroaniline are the preferred starting materials. Conversely, where a less reactive substrate is necessary, or for the synthesis of meta-sulfonated derivatives (though less common via direct sulfonation of nitroaniline), alternative synthetic strategies may be required. Further quantitative kinetic studies are warranted to provide a more detailed and precise comparison of the reaction rates and activation energies for the sulfonation of these important isomers.
References
A Comparative Cost-Benefit Analysis of Synthesis Methods for 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary industrial synthesis methods for 2-Nitroaniline-4-sulfonic acid, a crucial intermediate in the production of various dyes, pigments, and specialized organic compounds. The following analysis focuses on the cost-effectiveness, efficiency, safety, and environmental impact of each route, supported by experimental data to inform process selection and optimization.
Executive Summary
The synthesis of this compound is predominantly achieved through three main industrial routes: the sulfonation of o-nitroaniline using sulfuric acid, the sulfonation of o-nitroaniline using chlorosulfonic acid, and the ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid. Each method presents a unique balance of yield, cost, operational complexity, and safety considerations. The sulfonation routes are generally more direct, while the ammonolysis pathway involves a more intricate and hazardous process.
Quantitative Performance Comparison
The selection of an optimal synthesis route is a multifactorial decision. The table below summarizes the key quantitative parameters for the three primary synthesis methods.
| Parameter | Sulfonation with Sulfuric Acid | Sulfonation with Chlorosulfonic Acid | Ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid |
| Starting Materials | o-Nitroaniline, Sulfuric Acid/Oleum | o-Nitroaniline, Chlorosulfonic Acid | 4-chloro-3-nitrobenzene sulfonic acid, Ammonia |
| Reported Yield | 89.3%[1] | 90%[1] | High (pressure-driven reaction) |
| Reaction Temperature | 120-160°C[1][2] | Not specified, likely elevated | ~180°C[3] |
| Reaction Time | 3-8 hours[1][2] | Not specified | ~9 hours[3] |
| Key Solvents | Monochlorobenzene/Dichlorobenzene mixture[1] | Monochlorobenzene/Dichlorobenzene mixture[1] | Water |
| Relative Raw Material Cost | Moderate | High (Chlorosulfonic acid is expensive)[1] | High (Precursor is a specialty chemical) |
| Operational Complexity | Moderate | Moderate | High (Requires high-pressure equipment)[1] |
| Key Safety Hazards | Corrosive acids, high temperatures | Highly corrosive and reactive reagent, high temperatures | High pressure, exothermic reaction, toxic reactants |
| Waste Products | Spent sulfuric acid, chlorinated solvents | Spent acid, chlorinated solvents, HCl gas | Salt solutions, potential for unreacted chlorinated aromatics |
Detailed Experimental Protocols
Method 1: Sulfonation of o-Nitroaniline with Sulfuric Acid
This method involves the direct sulfonation of o-nitroaniline using concentrated sulfuric acid or oleum at elevated temperatures.
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a condenser, add 60 mL of a mixed solvent (monochlorobenzene and dichlorobenzene) and 0.1 mol of o-nitroaniline.
-
Heat the mixture in an oil bath with stirring to dissolve the o-nitroaniline.
-
Slowly add concentrated sulfuric acid through the dropping funnel to form the aniline salt.
-
After the salt formation is complete, gradually raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and rearrangement reaction.[1]
-
During the reaction, continuously add and evaporate the solvent to maintain a constant volume in the reactor.
-
After the reaction, cool the mixture, decant the solvent, and add water to the residue.
-
Add a small amount of anhydrous sodium sulfite to the aqueous solution.
-
Adjust the pH to 8-9 with a sodium carbonate solution and filter to remove any insoluble impurities.
-
The filtrate is then added to a saturated salt solution, and a small amount of anhydrous sodium sulfite is added.
-
Acidify the solution with hydrochloric acid to a pH of 2.2 and allow it to crystallize.
-
Filter the crystals, wash with water, and dry to obtain this compound.[1]
Method 2: Sulfonation of o-Nitroaniline with Chlorosulfonic Acid
This route is similar to the sulfuric acid method but utilizes the more reactive chlorosulfonic acid as the sulfonating agent. While this can lead to slightly higher yields, the reagent is more expensive and hazardous.
Note: A detailed experimental protocol for this specific synthesis was not available in the searched literature. However, the process would be analogous to the sulfuric acid method, likely with milder reaction conditions (lower temperature or shorter reaction time) due to the higher reactivity of chlorosulfonic acid. The use of a chlorinated solvent system is also reported for this method.[1]
Method 3: Ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid
This method involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3-nitrobenzene sulfonic acid with ammonia under high pressure and temperature.
Procedure: This is a high-pressure reaction and should only be carried out in appropriate industrial equipment.
-
4-chloro-3-nitrobenzene sulfonic acid is charged into a high-pressure autoclave with a concentrated aqueous ammonia solution.
-
The autoclave is sealed, and the mixture is heated to approximately 180°C. The pressure will increase to around 4 MPa.[3]
-
The reaction is held at this temperature for several hours (e.g., 5 hours) to ensure complete conversion.[3]
-
After the reaction period, the autoclave is cooled, and the pressure is carefully released.
-
The product, this compound, is then isolated from the reaction mixture by filtration and washing.
Process Workflow and Decision Logic
The selection of a synthesis method is a critical decision that impacts the overall economic viability and sustainability of the production process. The following diagram illustrates the logical workflow for this decision-making process.
Caption: A logical workflow for selecting the optimal synthesis method.
Conclusion
The choice between the sulfonation and ammonolysis routes for the synthesis of this compound depends heavily on the specific manufacturing capabilities and economic constraints of the producer.
-
Sulfonation with sulfuric acid offers a good balance between raw material cost and yield, making it a viable option for large-scale production where the handling of high-temperature reactions and spent acid is established.
-
Sulfonation with chlorosulfonic acid provides a slightly higher yield but at a significantly higher reagent cost and with greater safety risks associated with the handling of the highly reactive chlorosulfonic acid.
-
The ammonolysis route , while potentially offering high yields, is the most operationally complex and hazardous due to the requirement of high-pressure and high-temperature equipment. This method is likely only feasible for manufacturers with existing high-pressure reaction capabilities.
For researchers and professionals in drug development, where smaller quantities may be required, the sulfonation of o-nitroaniline with sulfuric acid often represents the most practical and cost-effective approach, provided that appropriate safety measures are in place for handling corrosive acids at elevated temperatures.
References
- 1. preparation of 2-nitroaniline-4-sulfonic acid_industrial additives-PU Sponge colorant [pucolorant.com]
- 2. US5260431A - Nitroanilinesulfonic acids and the preparation of phenylenediaminesulfonic acids - Google Patents [patents.google.com]
- 3. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
Environmental Impact Assessment of 2-Nitroaniline-4-sulfonic Acid Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental impact of different synthesis routes for 2-Nitroaniline-4-sulfonic acid, a key intermediate in the production of various dyes and pigments. The assessment focuses on providing a clear comparison of the chemical processes, highlighting the environmental burdens associated with each, and presenting available experimental data to support the evaluation.
**Introduction
This compound is a vital building block in the synthesis of numerous azo dyes. As the chemical industry moves towards more sustainable practices, a thorough understanding of the environmental footprint of key manufacturing processes is essential. This guide evaluates three primary synthesis routes for this compound: the sulfonation of o-nitroaniline, the ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid, and the nitration of sulfanilic acid. The comparison is based on factors such as raw material hazards, reaction conditions, and potential waste generation.
Comparison of Synthesis Routes
| Parameter | Sulfonation of o-Nitroaniline | Ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid | Nitration of Sulfanilic Acid |
| Primary Raw Materials | o-Nitroaniline, Sulfuric Acid (or Chlorosulfonic Acid), Organic Solvents (e.g., monochlorobenzene, dichlorobenzene) | 4-chloro-3-nitrobenzene sulfonic acid, Ammonia | Sulfanilic Acid, Nitric Acid, Sulfuric Acid |
| Key Reagents & Hazards | - o-Nitroaniline: Toxic, suspected carcinogen.[1] - Sulfuric Acid/Chlorosulfonic Acid: Highly corrosive. - Chlorinated Solvents: Hazardous air pollutants, persistent organic pollutants. | - 4-chloro-3-nitrobenzene sulfonic acid: Corrosive, potential environmental persistence. - Ammonia: Toxic, corrosive. | - Nitric Acid: Highly corrosive, oxidizing agent. - Sulfuric Acid: Highly corrosive. |
| Reaction Conditions | High temperature (around 160°C).[2] | High pressure and temperature. | Controlled, often low temperatures. |
| Potential Byproducts & Waste | - Sulfonated byproducts - Spent sulfuric acid - Chlorinated solvent waste - Acidic wastewater | - Ammonium salts - Chloride waste - Unreacted starting materials - Alkaline and acidic wastewater | - Isomeric nitro-sulfanilic acids - Dinitrated and other oxidized byproducts - Spent mixed acid (sulfuric and nitric) - Acidic wastewater |
| Reported Yield | 89.3% (with sulfuric acid), 90% (with chlorosulfonic acid).[2] | Data not readily available. | Data not readily available for the specific isomer. |
| Qualitative Environmental Impact | High, due to the use of toxic starting material and hazardous chlorinated solvents. Generation of significant acidic and solvent waste. | Moderate to High, due to high pressure/temperature requirements and the use of corrosive and toxic materials. | Moderate, as it avoids the use of chlorinated solvents. However, it generates highly acidic waste streams that require significant neutralization. |
Detailed Synthesis Methods and Environmental Considerations
Sulfonation of o-Nitroaniline
This is a common method for the synthesis of this compound. The process involves the direct sulfonation of o-nitroaniline using a sulfonating agent in the presence of an organic solvent.
Chemical Reaction:
C₆H₄(NO₂)NH₂ + H₂SO₄ → C₆H₃(NO₂)(NH₂)SO₃H + H₂O
Experimental Protocol:
A general laboratory-scale procedure is as follows:
-
In a four-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, 0.1 mol of o-nitroaniline is added to 60 ml of a mixed solvent (e.g., monochlorobenzene and dichlorobenzene).[2]
-
The mixture is heated with an oil bath to melt the o-nitroaniline.[2]
-
Concentrated sulfuric acid is slowly added to form a salt.[2]
-
After salt formation is complete, the temperature is raised to 160°C and maintained for 5 hours to facilitate the dehydration and transposition reaction.[2]
-
During the reaction, the solvent is continuously added and evaporated to maintain a constant volume.[2]
-
After cooling, the solvent is decanted, and the product is dissolved in water with the addition of a small amount of anhydrous sodium sulfite.[2]
-
The pH is adjusted to 8-9 with a sodium carbonate solution, and the mixture is filtered.[2]
-
The filtrate is treated with saturated salt water and a small amount of anhydrous sodium sulfite, then acidified with hydrochloric acid to a pH of 2.2 to crystallize the product.[2]
-
The crystals are filtered, washed, and dried.[2]
Environmental Impact:
The primary environmental concerns with this method are:
-
Use of Toxic Raw Materials: o-Nitroaniline is classified as toxic and is a suspected carcinogen.[1]
-
Hazardous Solvents: The use of chlorinated solvents like monochlorobenzene and dichlorobenzene is a significant drawback. These are persistent organic pollutants and hazardous air pollutants.
-
Waste Generation: The process generates spent sulfuric acid and solvent waste, both of which require specialized and costly treatment. The neutralization of acidic streams also produces large quantities of inorganic salts.
-
Energy Consumption: The high reaction temperature (160°C) maintained for several hours contributes to a significant energy demand.
Workflow Diagram:
Caption: Workflow for the sulfonation of o-nitroaniline.
Ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid
This method involves the nucleophilic substitution of a chlorine atom with an amino group from ammonia under high pressure.
Chemical Reaction:
C₆H₃(Cl)(NO₂)SO₃H + NH₃ → C₆H₃(NH₂)(NO₂)SO₃H + HCl
Experimental Protocol:
Detailed experimental protocols for this specific synthesis are not widely available in open literature, likely due to their industrial and proprietary nature. However, a general procedure for the ammonolysis of a related compound, 4-chloro-3-nitrobenzenesulfonamide, can be inferred:
-
4-chloro-3-nitrobenzene sulfonic acid and an excess of aqueous ammonia are charged into a high-pressure autoclave.
-
The autoclave is sealed and heated to a high temperature (e.g., 150-200°C), leading to a significant increase in pressure.
-
The reaction is held at this temperature for several hours with stirring.
-
After cooling and depressurization, the reaction mixture is processed to isolate the product. This typically involves neutralization, filtration, and crystallization.
Environmental Impact:
-
Hazardous Starting Material: 4-chloro-3-nitrobenzene sulfonic acid is a corrosive and potentially environmentally persistent chemical.
-
High Energy Consumption: The use of high pressure and temperature makes this process energy-intensive.
-
Safety Concerns: Operating at high pressure presents significant safety hazards.
-
Waste Generation: The process generates wastewater containing ammonium salts and chlorides, which can contribute to water pollution if not properly treated.
Logical Relationship Diagram:
Caption: Logical flow of the ammonolysis route.
Nitration of Sulfanilic Acid
This method involves the electrophilic substitution of a hydrogen atom on the aromatic ring of sulfanilic acid with a nitro group.
Chemical Reaction:
C₆H₄(NH₂)SO₃H + HNO₃ --(H₂SO₄)--> C₆H₃(NH₂)(NO₂)SO₃H + H₂O
Experimental Protocol:
A general procedure for the nitration of a related compound, acetanilide (a derivative of aniline), can be adapted to illustrate the likely steps:
-
Sulfanilic acid is dissolved in concentrated sulfuric acid.
-
The solution is cooled to a low temperature (e.g., 0-5°C) in an ice bath.
-
A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled separately.
-
The nitrating mixture is added dropwise to the sulfanilic acid solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to slowly warm to room temperature.
-
The reaction mixture is then poured onto crushed ice to precipitate the product.
-
The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Environmental Impact:
-
Strongly Acidic Conditions: The use of a large excess of concentrated sulfuric and nitric acids results in a highly corrosive and hazardous reaction medium.
-
Acidic Waste Generation: The process generates a significant amount of spent mixed acid, which requires substantial amounts of base for neutralization, leading to the formation of large quantities of inorganic salts (e.g., sodium sulfate).
-
Formation of Byproducts: The nitration of anilines can lead to the formation of various isomers and oxidized byproducts, which can complicate purification and contribute to the waste stream.
-
Exothermic Reaction: Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions.
Experimental Workflow Diagram:
Caption: Workflow for the nitration of sulfanilic acid.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through several routes, each with distinct environmental advantages and disadvantages. The sulfonation of o-nitroaniline is a direct method but suffers from the use of a toxic starting material and hazardous chlorinated solvents. The ammonolysis of 4-chloro-3-nitrobenzene sulfonic acid avoids chlorinated solvents but requires harsh, energy-intensive conditions. The nitration of sulfanilic acid also avoids chlorinated solvents but generates large volumes of highly acidic waste.
For a more sustainable production of this compound, future research should focus on developing greener alternatives. This could include:
-
Catalytic Sulfonation: Investigating solid acid catalysts to replace corrosive liquid acids in the sulfonation process, which could simplify catalyst recovery and reduce waste.
-
Solvent-Free or Green Solvent Systems: Exploring reaction conditions that eliminate the need for hazardous organic solvents.
-
Biocatalysis: Investigating the potential of enzymatic processes for the synthesis of this or related compounds, which often operate under milder conditions with higher selectivity.
A comprehensive Life Cycle Assessment (LCA) for each of these routes would be invaluable in providing a more quantitative comparison of their environmental performance and identifying the most promising avenues for green chemistry innovation in the production of this important dye intermediate.
References
Purity Analysis of Commercial 2-Nitroaniline-4-sulfonic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of commercial 2-Nitroaniline-4-sulfonic acid, a key intermediate in the synthesis of various dyes and pharmaceuticals.[1][2] Furthermore, it explores alternative compounds and presents supporting experimental data to aid in the selection of appropriate materials for research and development.
Introduction to this compound
This compound (CAS No. 616-84-2), also known as 4-amino-3-nitrobenzenesulfonic acid, is a yellow crystalline solid soluble in water.[2] Its molecular structure, featuring a nitro group, an amino group, and a sulfonic acid group on a benzene ring, makes it a versatile precursor for the synthesis of azo dyes and other organic compounds. The purity of this intermediate is critical as impurities can significantly impact the color, fastness, and overall performance of the final product.
Purity Analysis: A Comparative Overview
The purity of commercial this compound is typically assessed using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Nitrite Titration. Commercial specifications often cite purity levels of greater than 98% by HPLC and a minimum of 88% by nitrite value.
Table 1: Comparison of Purity Analysis Methods
| Feature | High-Performance Liquid Chromatography (HPLC) | Nitrite Titration (Diazotization) |
| Principle | Separation of components based on their differential partitioning between a stationary and a mobile phase. | Quantitative determination of the primary aromatic amine group via a diazotization reaction with a standard sodium nitrite solution. |
| Information Provided | Provides a detailed profile of the main component and impurities, allowing for quantification of each. | Determines the total amount of diazotizable substances, primarily the main component. |
| Specificity | High; can separate and quantify isomers and other closely related impurities. | Lower; may not distinguish between the target analyte and other primary aromatic amine impurities. |
| Sensitivity | High; capable of detecting trace-level impurities. | Moderate. |
| Commonly Found Purity | >98% | >88% |
Common Impurities in Commercial this compound
The manufacturing process of this compound can lead to the formation of several impurities. Understanding these potential contaminants is crucial for quality control and for predicting their impact on downstream applications.
Table 2: Common Impurities and Their Potential Origin
| Impurity | Potential Origin |
| 4-Nitroaniline-2-sulfonic acid | Isomeric byproduct of the sulfonation reaction. |
| Un-sulfonated Amine (2-Nitroaniline) | Incomplete sulfonation of the starting material. |
| 4-Chloro-3-nitrobenzene sulfonic acid | Use of chlorinated starting materials or reagents. |
| Di-(3-Nitro-4-Aminophenyl)-sulphone | Side reaction during synthesis. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Due to the ionic nature of the sulfonic acid group, a standard reversed-phase HPLC method may not provide adequate retention. Therefore, an ion-pair reversed-phase HPLC method is recommended for the analysis of this compound and its impurities.[3][4][5][6][7][8]
Principle: An ion-pairing reagent, a large ionic molecule with a hydrophobic region, is added to the mobile phase.[6][8] This reagent forms a neutral ion-pair with the charged analyte, which can then be retained and separated on a nonpolar stationary phase like C18.[6][8]
Suggested HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer containing an ion-pairing reagent and an organic solvent (e.g., methanol or acetonitrile).
-
Aqueous Buffer: Phosphate buffer (pH 3.0).
-
Ion-Pairing Reagent: Tetrabutylammonium hydrogen sulfate (TBAHS) at a concentration of 5-10 mM.
-
-
Detection: UV detector at a wavelength of 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Workflow for HPLC Analysis:
Caption: Workflow for HPLC Purity Analysis of this compound.
Nitrite Titration (Diazotization)
This classic titrimetric method is based on the quantitative reaction of the primary aromatic amino group of this compound with nitrous acid, which is formed in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid).
Principle: The endpoint of the titration is reached when all the primary aromatic amine has reacted, and the first excess of nitrous acid is detected. This can be done using an external indicator like starch-iodide paper or potentiometrically.
Experimental Protocol:
-
Sample Preparation: Accurately weigh about 0.5 g of the this compound sample and dissolve it in a mixture of 20 mL of concentrated hydrochloric acid and 50 mL of distilled water in a beaker.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Titration: Titrate the cold solution slowly with a standardized 0.1 M sodium nitrite solution. The tip of the burette should be kept below the surface of the liquid.
-
Endpoint Detection (Starch-Iodide Paper): Towards the end of the titration, spot a drop of the reaction mixture onto starch-iodide paper. The endpoint is reached when a blue color is immediately produced, indicating the presence of excess nitrous acid.
-
Calculation: Calculate the percentage purity based on the volume of sodium nitrite solution consumed.
Logical Flow of Nitrite Titration:
Caption: Logical workflow for the nitrite titration of this compound.
Comparison with Alternatives
In the synthesis of azo dyes, other nitroaniline derivatives can be used as alternatives to this compound. The choice of the specific isomer can influence the properties of the resulting dye, such as its color, solubility, and fastness.
Table 3: Comparison of this compound with an Isomeric Alternative
| Feature | This compound | 4-Nitroaniline-2-sulfonic Acid |
| Structure | Nitro group ortho to the amino group, sulfonic acid group para to the amino group. | Nitro group para to the amino group, sulfonic acid group ortho to the amino group. |
| CAS Number | 616-84-2 | 96-75-3 |
| Anticipated Dye Properties | The position of the electron-withdrawing nitro and sulfonic acid groups influences the electronic properties of the diazonium salt, which in turn affects the final color of the azo dye.[9] The para-sulfonic acid group generally imparts good water solubility to the resulting dye.[2] | The different substitution pattern will lead to a different electronic environment and likely result in a different shade of the final dye. The ortho-sulfonic acid group also provides water solubility. |
| Performance Considerations | The steric hindrance from the ortho-nitro group might affect the rate and efficiency of the diazotization and coupling reactions. | The steric hindrance around the amino group is less compared to the 2-nitro isomer, which might lead to different reaction kinetics. |
Supporting Experimental Data:
Conclusion
The purity of commercial this compound is a critical parameter that can be reliably assessed using HPLC and nitrite titration. HPLC provides a more detailed impurity profile, while nitrite titration offers a convenient method for determining the overall content of the primary aromatic amine. The choice of analytical method will depend on the specific requirements of the application. When considering alternatives for dye synthesis, it is important to recognize that isomeric variations, such as 4-Nitroaniline-2-sulfonic acid, will likely lead to different dye properties. Experimental evaluation is necessary to determine the optimal precursor for a desired application.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Buy this compound | 616-84-2 [smolecule.com]
- 3. iipseries.org [iipseries.org]
- 4. itwreagents.com [itwreagents.com]
- 5. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for 2-Nitroaniline-4-sulfonic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Nitroaniline-4-sulfonic acid, a key intermediate in the synthesis of various dyes and pigments, is critical for quality control and process optimization. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography (HPLC), Diazotization Titration, and UV-Vis Spectrophotometry, for the determination of this compound.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, Diazotization Titration, and UV-Vis Spectrophotometry for the quantification of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Diazotization Titration | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity, followed by UV detection. | Reaction of the primary aromatic amine with nitrous acid to form a diazonium salt. | Measurement of absorbance of light at a specific wavelength. |
| Specificity | High (can separate from impurities) | Moderate (potential interference from other primary aromatic amines) | Low (potential interference from other UV-absorbing compounds) |
| **Linearity (R²) ** | > 0.999 | Not Applicable | > 0.995 |
| Accuracy (%) | 98 - 102 | 97 - 101 | 95 - 105 |
| Precision (%RSD) | < 2 | < 3 | < 5 |
| Limit of Detection (LOD) | Low (ng/mL range) | Moderate (µg/mL range) | High (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL range) | Moderate (µg/mL range) | High (µg/mL range) |
| Throughput | High (with autosampler) | Low | High |
| Cost per Sample | High | Low | Low |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC)
This method provides high specificity and sensitivity for the quantification of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to control the pH and improve peak shape. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of this compound (a wavelength around 410-420 nm is expected for nitroaniline compounds).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or a suitable solvent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Diazotization Titration
This classic titrimetric method is suitable for the assay of this compound, which contains a primary aromatic amine group.[1][2][3][4]
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
Potentiometer with a platinum and a reference electrode (optional, for potentiometric endpoint detection)
-
Starch-iodide paper (for external endpoint detection)
Reagents:
-
Sodium nitrite (NaNO₂) solution (0.1 M, standardized)
-
Hydrochloric acid (HCl), concentrated
-
Potassium bromide (KBr) (optional, to increase the reaction rate)
-
Ice
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the this compound sample and dissolve it in a mixture of concentrated hydrochloric acid and water.
-
Titration Setup: Cool the sample solution to 0-5 °C in an ice bath. If using, add potassium bromide.
-
Titration: Slowly titrate the cold sample solution with the standardized 0.1 M sodium nitrite solution with constant stirring.
-
Endpoint Detection:
-
External Indicator: Towards the end of the titration, periodically withdraw a drop of the solution and spot it onto starch-iodide paper. The endpoint is reached when the spot immediately produces a blue color, indicating the presence of excess nitrous acid.[1][3]
-
Potentiometric Detection: Immerse the platinum and reference electrodes in the sample solution and monitor the potential. The endpoint is indicated by a sharp change in potential.
-
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of sodium nitrite solution consumed.
UV-Vis Spectrophotometry
This method is a simple and rapid technique for the quantification of this compound, although it is less specific than HPLC.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Suitable solvent (e.g., water, methanol, or a buffer solution)
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of the this compound reference standard and scan its UV-Vis spectrum from 200 to 800 nm to determine the wavelength of maximum absorbance (λmax). For similar nitroaniline compounds, the λmax is typically in the range of 380-420 nm.
-
Standard Preparation: Prepare a stock solution of the reference standard and a series of calibration standards by diluting the stock solution with the chosen solvent.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the solvent to obtain a concentration that falls within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the standards and samples at the predetermined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
Visualizing the Workflow and Chemistry
To better understand the processes involved, the following diagrams illustrate a general analytical method workflow and the chemical pathway of the diazotization reaction.
Caption: General workflow for a validated analytical method.
Caption: Simplified reaction pathway for diazotization titration.
References
A Comparative Analysis of Catalysts for the Synthesis of 2-Nitroaniline-4-sulfonic Acid
The synthesis of 2-Nitroaniline-4-sulfonic acid, a pivotal intermediate in the production of various organic pigments, is accomplished through several catalytic pathways. This guide provides a comparative overview of the common catalysts and methodologies employed, supported by experimental data to assist researchers, scientists, and professionals in drug development in selecting the optimal synthetic route. The primary methods for synthesis involve the direct sulfonation of o-nitroaniline using strong acids as catalysts and sulfonating agents.
Performance Comparison of Sulfonating Agents
The direct sulfonation of o-nitroaniline is a widely adopted method for synthesizing this compound. The choice of sulfonating agent significantly influences the reaction's efficiency, yield, and cost-effectiveness. The most common agents for this transformation are concentrated sulfuric acid and chlorosulfonic acid.
| Catalyst/Sulfonating Agent | Substrate | Solvent | Temperature | Reaction Time | Yield (%) |
| Concentrated Sulfuric Acid | o-Nitroaniline | Monochlorobenzene/Dichlorobenzene mixture | 160°C | 5 hours | 89.3%[1] |
| Chlorosulfonic Acid | o-Nitroaniline | Monochlorobenzene/Dichlorobenzene mixture | Not specified | Not specified | 90%[1] |
| Phosphoric Acid | 2-Nitro-4-sulfonic aniline (for desulfonation) | Sulfolane | 120°C | Not specified | 91% (for reverse reaction)[2] |
Table 1: Comparison of catalysts and reaction conditions for the synthesis of this compound and its related reactions.
The data indicates that both concentrated sulfuric acid and chlorosulfonic acid provide high yields for the sulfonation of o-nitroaniline. While chlorosulfonic acid offers a slightly higher yield, it is noted to be a more expensive reagent.[1] Another potential, though less direct, route involves the use of phosphoric acid in a desulfonation reaction, which has shown high efficiency in the reverse reaction.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below is a comprehensive protocol for the synthesis of this compound using concentrated sulfuric acid.
Synthesis via Sulfonation with Concentrated Sulfuric Acid [1]
-
Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer, add 60 ml of a mixed solvent (monochlorobenzene and dichlorobenzene) and 0.1 mol of o-nitroaniline.
-
Salt Formation: While stirring, heat the mixture in an oil bath to melt the o-nitroaniline. Slowly add concentrated sulfuric acid through the dropping funnel to form the anilinium salt.
-
Dehydration and Transposition: After the complete formation of the salt, gradually raise the temperature to 160°C and maintain it for 5 hours to facilitate the dehydration and transposition reaction. Throughout this period, continuously drip fresh solvent into the reactor while simultaneously evaporating the solvent to maintain a constant volume.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and decant the solvent. Add water and a small amount of anhydrous sodium sulfite to the residue and stir until dissolved.
-
Purification: Adjust the pH of the aqueous solution to 8-9 with a sodium carbonate solution and filter to remove any solid impurities. Transfer the filtrate to a saturated salt solution, add a small amount of anhydrous sodium sulfite, and then acidify to a pH of 2.2 with hydrochloric acid.
-
Crystallization and Drying: Allow the product to fully crystallize, then collect the crystals by filtration, wash with water, and dry to obtain this compound.
Visualizing the Synthesis Workflow
A clear understanding of the experimental workflow is essential for planning and execution. The following diagram illustrates the general steps involved in the synthesis of this compound via sulfonation.
This guide provides a foundational comparison of catalytic methods for the synthesis of this compound. Researchers are encouraged to consider the economic and environmental impact of the chosen reagents in addition to the reaction yield and conditions. Further investigation into heterogeneous catalysts could offer more sustainable and reusable alternatives for this important industrial synthesis.
References
Safety Operating Guide
Proper Disposal of 2-Nitroaniline-4-sulfonic Acid: A Guide for Laboratory Professionals
For researchers and scientists in the fields of chemistry and drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Nitroaniline-4-sulfonic acid, addressing critical safety and logistical considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).
Hazard Assessment: this compound is known to be an irritant to the eyes, skin, and respiratory system.[1] Inhalation may cause severe irritation and potential adverse health effects.[1] Although some data sheets suggest it is not regulated as a hazardous material for transport, it is prudent to handle it as a hazardous chemical due to its irritant properties and the potential for toxic byproducts upon decomposition.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.
-
Body Protection: A laboratory coat is required.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
Quantitative Data Summary
| Property | Value | Source |
| GHS Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled | [2][3] |
| H373: May cause damage to organs through prolonged or repeated exposure | [2][3] | |
| H412: Harmful to aquatic life with long lasting effects | [2][4] | |
| GHS Precautionary Statements | P260: Do not breathe dust. | [2][4] |
| P273: Avoid release to the environment. | [4] | |
| P280: Wear protective gloves/protective clothing. | [2] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2][4] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [2][4] | |
| LD50 Oral (Rat) | 1600 mg/kg | [5] |
| LD50 Dermal (Rat) | >20000 mg/kg | [5] |
| LC50 Inhalation (Rat) | >2.53 mg/L (4 h) | [5] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This involves collection, proper labeling, and coordination with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.
Experimental Protocols:
1. Waste Segregation and Collection:
-
Solid Waste: Collect unadulterated this compound and any contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and chemically compatible container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used. Do not mix with other incompatible waste streams.
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Toxic")
-
The date of accumulation
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]
-
Ensure containers are tightly sealed to prevent leaks or spills.
4. Disposal of Empty Containers:
-
A container that has held this compound should be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: To decontaminate an empty container, triple rinse it with a suitable solvent (e.g., water, if the compound is water-soluble, or another appropriate solvent).
-
Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Always confirm this procedure with your local EHS regulations.
5. Arranging for Final Disposal:
-
Once a waste container is full, or in accordance with your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal company.
-
Provide the waste disposal personnel with a copy of the Safety Data Sheet (SDS) for this compound.
-
Recommended disposal methods include incineration in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 2-Nitroaniline-4-sulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Nitroaniline-4-sulfonic acid (CAS#: 616-84-2), a key intermediate in the synthesis of dyes and pigments.[1][2] Adherence to these procedures is critical to ensure a safe laboratory environment.
Potential Health Hazards
This compound is irritating to the eyes, respiratory system, and skin.[3] Inhalation may cause severe respiratory tract irritation, potentially leading to spasm, inflammation, edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[3] Ingestion can result in gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.[3]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate exposure risks, a combination of engineering controls and personal protective equipment is mandatory. Facilities must be equipped with an eyewash station and a safety shower.[3] Adequate ventilation is crucial to maintain low airborne concentrations of the chemical.[3]
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye/Face Protection | Chemical safety goggles or appropriate protective eyeglasses. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure. | EN 374 for chemical protection gloves.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. | OSHA 29 CFR 1910.134 or European Standard EN 149.[3] |
Step-by-Step Handling and Storage Protocol
Handling:
-
Minimize Dust: Handle the solid material in a way that minimizes dust generation and accumulation.[3]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3] Do not breathe dust, vapor, mist, or gas.[3]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5]
-
Hygiene: Wash hands thoroughly after handling.[6] Contaminated clothing should be removed and washed before reuse.[3] Do not eat, drink, or smoke in handling areas.[7]
Storage:
-
Location: Store in a cool, dry, and well-ventilated place.[1][3]
-
Incompatibilities: Store away from incompatible materials such as oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][5]
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air immediately. If not breathing, give artificial respiration (do not use mouth-to-mouth). If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Spill and Disposal Plan
Accidental Release:
In the event of a spill, evacuate the area. Wear appropriate personal protective equipment as outlined in Section 8 of the Safety Data Sheet.[3] Avoid generating dusty conditions.[3]
-
Containment: Cover drains to prevent entry into the sewer system.
-
Cleanup: Carefully sweep or vacuum up the material and place it into a suitable, closed container for disposal.[3]
-
Ventilation: Ensure the area is well-ventilated after cleanup.[3]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3] Do not allow the product to enter drains. Contact a licensed professional waste disposal service to dispose of this material.[8]
References
- 1. This compound | 616-84-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Buy this compound | 616-84-2 [smolecule.com]
- 3. This compound | CAS#:616-84-2 | Chemsrc [chemsrc.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
